2,6-Dibromoisonicotinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromopyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMDNAWSEWSGDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Br)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376628 | |
| Record name | 2,6-dibromopyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
316800-46-1 | |
| Record name | 2,6-dibromopyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dibromoisonicotinaldehyde
This technical guide provides a comprehensive overview of 2,6-Dibromoisonicotinaldehyde, a halogenated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, a plausible synthetic route, key reactions, and potential applications, with a focus on structured data presentation and detailed experimental methodologies.
Chemical Identity and Properties
This compound, also known as 2,6-dibromopyridine-4-carbaldehyde, is a key synthetic intermediate. Its structure is characterized by a pyridine ring substituted with two bromine atoms at positions 2 and 6, and a formyl (aldehyde) group at position 4.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2,6-dibromopyridine-4-carbaldehyde | [1] |
| Synonyms | 2,6-Dibromo-4-pyridinecarboxaldehyde | [1][] |
| CAS Number | 316800-46-1 | [1] |
| Molecular Formula | C₆H₃Br₂NO | [1][] |
| Molecular Weight | 264.90 g/mol | [] |
| Boiling Point | 327.2 °C at 760 mmHg | [] |
| Density | 2.09 g/cm³ | [] |
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (CHO) at approximately 9.9-10.1 ppm. The two equivalent protons on the pyridine ring are expected to appear as a singlet in the aromatic region, likely between 8.0 and 8.5 ppm.
-
¹³C NMR: The carbon NMR spectrum would likely show a signal for the carbonyl carbon of the aldehyde at around 190 ppm. The carbon atoms of the pyridine ring would appear in the range of 120-160 ppm. The two bromine-substituted carbons (C2 and C6) would be significantly downfield.
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong characteristic absorption band for the carbonyl group (C=O) of the aldehyde at approximately 1700-1720 cm⁻¹. Other significant peaks would include C-H stretching of the aromatic ring and the aldehyde, and C-Br stretching vibrations.
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This would result in three peaks for the molecular ion cluster (M, M+2, M+4) with relative intensities of approximately 1:2:1.
Synthesis of this compound
A direct and detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and efficient synthetic route can be devised starting from the commercially available 2,6-dibromopyridine. This proposed synthesis involves a halogen-metal exchange followed by formylation.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process:
-
Lithiation of 2,6-dibromopyridine: Selective monolithiation at the 4-position of 2,6-dibromopyridine using a strong lithium base at low temperature.
-
Formylation: Quenching the resulting organolithium intermediate with a suitable formylating agent, such as N,N-dimethylformamide (DMF).
Detailed Experimental Protocol
Materials:
-
2,6-Dibromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2,6-dibromopyridine (1.0 eq) dissolved in anhydrous THF under a nitrogen atmosphere.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 eq) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Formylation: N,N-Dimethylformamide (1.2 eq), freshly distilled, is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 2 hours at this temperature.
-
Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by the presence of three key functional groups: two reactive bromine atoms and an aldehyde group. This trifunctional nature makes it a versatile building block in organic synthesis, particularly for the construction of complex heterocyclic molecules.
Suzuki-Miyaura Cross-Coupling Reaction
One of the most powerful applications of aryl bromides is their use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4][5][6] This reaction allows for the formation of carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, or vinyl substituents at the 2- and/or 6-positions of the pyridine ring.
Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., dioxane, toluene, or DMF, often with water)
Procedure:
-
Reaction Setup: To a reaction vessel are added this compound (1.0 eq), the arylboronic acid (1.1 to 2.2 eq, depending on whether mono- or di-substitution is desired), the palladium catalyst (typically 1-5 mol%), and the base (2-3 eq).
-
Degassing: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by several cycles of evacuation and backfilling. A degassed solvent system is then added.
-
Reaction: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
Relevance in Drug Development
While specific biological activity data for this compound is not extensively reported, the isonicotinaldehyde scaffold and its derivatives are known to exhibit a range of biological activities. Substituted pyridines are prevalent in many pharmaceuticals. The presence of the aldehyde group allows for the synthesis of various derivatives such as hydrazones, oximes, and Schiff bases, which are classes of compounds often investigated for their therapeutic potential. Furthermore, the ability to introduce diverse substituents via cross-coupling reactions at the bromine positions makes this compound a valuable starting material for generating libraries of compounds for drug screening programs. The unique electronic properties conferred by the two bromine atoms and the aldehyde group may lead to novel interactions with biological targets.
Safety and Handling
As with many halogenated organic compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Specific toxicity data is not available, but it should be treated as a potentially hazardous substance.
This guide provides a foundational understanding of this compound for research and development purposes. The proposed synthetic and reaction protocols offer a starting point for laboratory work, which may require further optimization.
References
An In-depth Technical Guide to 2,6-Dibromoisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-dibromoisonicotinaldehyde, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document leverages information from closely related analogs, particularly 2-bromo-6-methylisonicotinaldehyde and 2,6-dibromopyridine, to project its structural characteristics, physicochemical properties, reactivity, and potential applications. This guide includes postulated synthetic routes with detailed experimental protocols, predicted spectroscopic data, and a discussion of its potential as a versatile building block in the development of novel chemical entities.
Introduction
This compound, also known as 2,6-dibromopyridine-4-carboxaldehyde, is a substituted pyridine featuring two bromine atoms at the 2 and 6 positions and an aldehyde group at the 4 position. The presence of these functionalities on the pyridine ring suggests a high degree of reactivity and synthetic versatility, making it a potentially valuable intermediate for the synthesis of complex heterocyclic molecules. The electron-withdrawing nature of the bromine atoms and the aldehyde group is expected to influence the electronic properties of the pyridine ring, rendering it susceptible to various chemical transformations. This guide aims to consolidate the available information and provide a forward-looking perspective on the utility of this compound in research and drug development.
Structure and Properties
The chemical structure of this compound is characterized by a pyridine ring with a formyl group at the C4 position and bromine atoms at the C2 and C6 positions.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is sparse in the literature. The following table summarizes known and predicted properties.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃Br₂NO | Inferred |
| Molecular Weight | 264.90 g/mol | Calculated |
| CAS Number | 316800-46-1 | Alfa Chemistry[1] |
| Appearance | Likely a solid | Inferred from analogs |
| Melting Point | Not available | - |
| Boiling Point | 327.2 °C at 760 mmHg | Kuujia[2] |
| Density | 2.09 g/cm³ | Alfa Chemistry, Kuujia[1][2] |
| Solubility | Expected to be soluble in common organic solvents | Inferred |
| Predicted ¹H NMR | Aldehyde proton (singlet, ~10 ppm), Aromatic protons (singlet, ~8.0-8.5 ppm) | Predicted |
| Predicted ¹³C NMR | Carbonyl carbon (~190 ppm), Aromatic carbons (120-160 ppm) | Predicted |
| Predicted IR (cm⁻¹) | ~1700-1730 (C=O stretch), ~2720, ~2820 (C-H aldehyde stretch) | Predicted |
| Predicted Mass Spec. | Molecular ion peak with characteristic isotopic pattern for two bromine atoms | Predicted |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential synthetic route could involve the initial synthesis of 2,6-dibromopyridine followed by functionalization at the 4-position.
References
An In-depth Technical Guide to 2,6-Dibromoisonicotinaldehyde: A Versatile Intermediate for Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of 2,6-Dibromoisonicotinaldehyde, a key building block for researchers, scientists, and drug development professionals. This document details the compound's chemical identity, physicochemical properties, a proposed synthetic route, and its potential applications as a versatile intermediate in the synthesis of complex molecules for pharmaceutical research.
Core Data Presentation
A summary of the key physicochemical and computational data for this compound is presented in the table below. This information is essential for its handling, characterization, and use in chemical reactions.
| Property | Value |
| Molecular Formula | C₆H₃Br₂NO |
| Molecular Weight | 264.90 g/mol [2] |
| Density | 2.09 g/cm³[1][2] |
| Boiling Point | 327.2 °C at 760 mmHg[2] |
| Flash Point | 151.7 °C[2] |
| Refractive Index | 1.654[2] |
| Topological Polar Surface Area | 30 Ų[2] |
| XLogP3 | 2.4[2] |
| InChI Key | OVMDNAWSEWSGDV-UHFFFAOYSA-N[2] |
| Canonical SMILES | C1=C(C=C(Br)N=C1Br)C=O[2] |
Proposed Experimental Protocols
While specific, peer-reviewed synthetic protocols for this compound are not extensively detailed in the public domain, a plausible multi-step synthesis can be proposed based on established methodologies for the synthesis of halogenated pyridines and their subsequent formylation. The following protocols are based on analogous reactions and should be adapted and optimized for the specific substrate.
Step 1: Synthesis of 2,6-Dibromopyridine
This initial step involves the synthesis of the key precursor, 2,6-dibromopyridine, from 2,6-dichloropyridine. This method is adapted from patent literature.
Methodology:
-
In a suitable reaction vessel, charge 0.1 mol of 2,6-dichloropyridine, 0.2 mol of sodium bromide, and 0.4 mol of a 40% aqueous solution of hydrobromic acid.
-
Heat the mixture to a reflux temperature of 80-150 °C and maintain for 24 hours.
-
After the reaction is complete, cool the mixture and collect the crude product by filtration.
-
Purify the crude product by recrystallization from ether to obtain 2,6-dibromopyridine.
Step 2: Formylation of 2,6-Dibromopyridine to Yield this compound
This step describes a potential method for the introduction of a formyl group at the 4-position of the pyridine ring via a lithium-halogen exchange followed by quenching with an electrophile. This is a common strategy for the formylation of aryl halides.
Methodology:
-
In a flame-dried, multi-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,6-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature to facilitate the lithium-halogen exchange.
-
Add N,N-dimethylformamide (DMF) (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 2-3 hours, then slowly warm to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Mandatory Visualizations
The following diagrams illustrate the proposed synthetic workflow and the potential chemical reactivity of this compound.
Caption: Proposed synthetic pathway for this compound.
Caption: Chemical reactivity of this compound as a versatile building block.
Role in Drug Discovery and Development
This compound is a valuable intermediate in the field of medicinal chemistry. The presence of two bromine atoms and an aldehyde functional group on the pyridine scaffold offers multiple reaction sites for chemical modification. This allows for the synthesis of a diverse library of compounds for screening in drug discovery programs.
The bromine atoms are susceptible to a variety of cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the introduction of a wide range of substituents at the 2- and 6-positions of the pyridine ring, which can be crucial for modulating the biological activity and pharmacokinetic properties of a molecule.
The aldehyde group serves as a versatile handle for numerous chemical transformations. It can be oxidized to a carboxylic acid, reduced to a primary alcohol, or undergo reductive amination to form secondary or tertiary amines. Furthermore, it can participate in condensation reactions to form imines or in Wittig-type reactions to generate alkenes. This dual reactivity makes this compound a powerful tool for the construction of complex molecular architectures with potential therapeutic applications.
References
2,6-Dibromoisonicotinaldehyde: A Versatile Trifunctional Building Block for Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromoisonicotinaldehyde, also known as 2,6-dibromopyridine-4-carbaldehyde, is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry, agrochemicals, and materials science. Its structure is characterized by a pyridine ring substituted with two bromine atoms at the 2 and 6 positions and an aldehyde group at the 4 position. This unique arrangement of three reactive sites—two distinct carbon-bromine bonds and a versatile aldehyde—renders it an exceptionally valuable and adaptable building block for the synthesis of complex molecular architectures.
The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing aldehyde group, activates the bromine atoms for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Simultaneously, the aldehyde functionality serves as a handle for a wide array of classical carbonyl chemistries. This trifunctionality allows for a programmed, stepwise, and selective modification of the core structure, providing a powerful platform for creating diverse libraries of novel compounds for drug discovery and other applications.
Synthesis of this compound
The synthesis of this compound can be envisioned from its precursor, 2,6-dibromopyridine, a commercially available starting material. A common and effective method for introducing a formyl group onto an aromatic or heteroaromatic ring is through a metal-halogen exchange followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).
Proposed Synthetic Workflow
A plausible synthetic route involves the selective monolithiation of 2,6-dibromopyridine at the 4-position, followed by formylation. This selectivity is driven by the directing and activating effects of the pyridine nitrogen and the bromine atoms.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established methods for the formylation of bromopyridines.
-
Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,6-dibromopyridine (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) via syringe and cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield this compound.
Chemical Reactivity and Applications
The synthetic utility of this compound stems from its three reactive sites, allowing for selective and sequential functionalization.
Reactions at the Carbon-Bromine Bonds
The two bromine atoms are prime sites for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The presence of the aldehyde may necessitate its protection (e.g., as an acetal) to prevent side reactions under certain basic or nucleophilic conditions.[1]
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds by coupling the dibromopyridine core with various aryl, heteroaryl, or vinyl boronic acids or esters.[2][3] By carefully selecting the catalyst, ligands, and reaction conditions, either mono- or diarylation of the 2,6-dibromopyridine scaffold can be achieved.[4]
Caption: Suzuki-Miyaura coupling of this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2,6-Dibromopyridine Derivatives [4][5]
| Catalyst / Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Selectivity | Yield (%) |
|---|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Diarylated | Good |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Monoarylated | High |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | Diarylated | High |
| Pd-PEPPSI-IPr | - | K₂CO₃ | DMF/H₂O | 80-100 | 2-6 | Mono/Diarylated | High |
Experimental Protocol: Mono-Arylation via Suzuki-Miyaura Coupling [4]
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene/water mixture) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Purification: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
The Sonogashira coupling enables the introduction of alkyne moieties, forming C(sp²)-C(sp) bonds, which are crucial for extending conjugation and building rigid molecular scaffolds.[6] This reaction is typically catalyzed by a combination of palladium and a copper(I) co-catalyst.[7][8]
Caption: Sonogashira coupling of this compound.
Table 2: General Conditions for Sonogashira Coupling of Bromopyridines [8]
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) |
|---|---|---|---|---|
| Pd(PPh₃)₄, CuI | Et₃N or DiPEA | THF or DMF | Room Temp - 60 | 2 - 16 |
| PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene/H₂O | 50 - 80 | 4 - 24 |
Experimental Protocol: Sonogashira Coupling [8]
-
Setup: To a degassed solution of this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a suitable solvent (e.g., a mixture of THF and triethylamine), add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and copper(I) iodide (CuI, 6-10 mol%) under an inert atmosphere.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
The Buchwald-Hartwig amination is a pivotal method for constructing C-N bonds, allowing the introduction of a wide range of primary and secondary amines onto the pyridine core.[9] Achieving selectivity (mono- vs. di-amination) requires careful control over stoichiometry, catalyst system, and reaction time.[10] The presence of the base-sensitive aldehyde group may require milder bases (e.g., K₂CO₃, Cs₂CO₃) or protection-deprotection strategies.[11]
Caption: Buchwald-Hartwig amination of this compound.
Table 3: Catalyst Systems for Buchwald-Hartwig Amination of 2,6-Dibromopyridine [10]
| Catalyst / Precursor | Ligand | Base | Solvent | Temp (°C) | Selectivity |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-100 | Mono/Diarylated |
| Pd(OAc)₂ | XPhos | K₂CO₃ | t-BuOH | 100 | Monoarylated |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | Mono/Diarylated |
Experimental Protocol: Buchwald-Hartwig Amination [10][12]
-
Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2 eq for mono-amination).
-
Reagents: Add this compound (1.0 eq) and the amine (1.1 eq).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at the specified temperature (e.g., 80-110 °C) with stirring until the starting material is consumed.
-
Work-up and Purification: Cool the mixture, dilute with an organic solvent, and filter through celite. Concentrate the filtrate and purify the residue by column chromatography.
Reactions of the Aldehyde Group
The aldehyde group is a versatile functional handle for numerous transformations, allowing for further diversification of the substituted pyridine scaffold.[13][14]
Caption: Key transformations of the isonicotinaldehyde group.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding isonicotinic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.[15]
-
Reduction: Selective reduction to the primary alcohol, (2,6-dibromopyridin-4-yl)methanol, can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).
-
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) provides a direct route to secondary or tertiary amines.
-
Wittig Reaction: The aldehyde can be converted to an alkene through the Wittig reaction by treatment with a phosphonium ylide.
-
Condensation Reactions: The aldehyde readily condenses with primary amines to form imines (Schiff bases), which can be further reduced or used as intermediates.[14]
Logical Workflow for Sequential Functionalization
The distinct reactivity of the functional groups in this compound allows for a logical and controlled synthetic strategy. Often, the more robust cross-coupling reactions are performed first, potentially with the aldehyde group protected, followed by transformations of the aldehyde in the final steps.
Caption: Stepwise functionalization workflow.
Conclusion
This compound is a powerful and versatile synthetic building block. The presence of two addressable bromine atoms and a reactive aldehyde group on a single pyridine scaffold provides chemists with a robust platform for generating molecular diversity. Through strategic application of modern cross-coupling chemistry and classical carbonyl transformations, this intermediate offers an efficient pathway to novel, highly substituted pyridine derivatives for evaluation as potential pharmaceuticals, agrochemicals, and advanced materials. The ability to control the sequence and selectivity of reactions makes it an invaluable tool for professionals in drug discovery and chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. athabascau.ca [athabascau.ca]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Enzymatic reactions towards aldehydes: An overview - PMC [pmc.ncbi.nlm.nih.gov]
The Aldehyde Functional Group in 2,6-Dibromoisonicotinaldehyde: A Comprehensive Technical Guide to its Chemical Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dibromoisonicotinaldehyde is a key heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of two bromine atoms on the pyridine ring, in addition to the aldehyde functionality, provides multiple sites for chemical modification, making it a versatile intermediate for the creation of complex molecular architectures. This in-depth technical guide focuses on the chemical reactivity of the aldehyde group in this compound, providing a detailed overview of its participation in a variety of important organic transformations. This document includes theoretical reactivity, representative experimental protocols adapted from related compounds, and quantitative data where available, presented in a clear and accessible format.
Introduction
The isonicotinaldehyde scaffold is a prevalent motif in numerous biologically active compounds. The introduction of bromine atoms at the 2 and 6 positions of the pyridine ring significantly influences the electron density of the ring and, consequently, the reactivity of the aldehyde group at the 4-position. The electron-withdrawing nature of the bromine atoms and the pyridine nitrogen atom enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This guide will explore the key reactions of the aldehyde group in this compound, including nucleophilic addition, condensation, oxidation, and reduction reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for its proper handling, storage, and use in chemical reactions.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| CAS Registry Number | 316800-46-1 |
| Molecular Formula | C₆H₃Br₂NO |
| Molecular Weight | 264.90 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | Not available |
| Boiling Point | 327.2 °C at 760 mmHg (Predicted) |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.98 (s, 1H), 8.15 (s, 2H) (Predicted) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 189.5, 152.1, 142.5, 125.8 (Predicted) |
Chemical Reactivity of the Aldehyde Group
The aldehyde group of this compound is a versatile functional handle for a wide array of chemical transformations. Its reactivity is dominated by the electrophilic nature of the carbonyl carbon.
Nucleophilic Addition Reactions
The electron-deficient carbonyl carbon readily undergoes attack by various nucleophiles.
Reaction with organometallic reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi) leads to the formation of secondary alcohols.
-
Reaction Scheme: this compound + R-MgX/R-Li → 2,6-Dibromo-α-substituted-pyridin-4-ylmethanol
The addition of a cyanide ion (e.g., from NaCN or KCN) to the aldehyde group forms a cyanohydrin, which is a valuable intermediate for the synthesis of α-hydroxy acids and α-amino alcohols.
-
Reaction Scheme: this compound + HCN/CN⁻ → 2-(2,6-Dibromopyridin-4-yl)-2-hydroxyacetonitrile
Condensation Reactions
The aldehyde group can condense with various nucleophiles, typically involving the initial nucleophilic addition followed by dehydration.
Reaction with primary amines yields imines, also known as Schiff bases. This reaction is often reversible and acid-catalyzed.
-
Reaction Scheme: this compound + R-NH₂ → N-(2,6-Dibromopyridin-4-ylmethylene)-R-amine
The Wittig reaction with phosphorus ylides provides a powerful method for the synthesis of alkenes with a defined double bond position.
-
Reaction Scheme: this compound + Ph₃P=CHR → 4-(Alk-1-enyl)-2,6-dibromopyridine
While this compound lacks α-hydrogens and cannot self-condense via an aldol reaction, it can act as the electrophilic partner in crossed-aldol or Claisen-Schmidt condensations with enolizable aldehydes or ketones.
Oxidation
The aldehyde group is readily oxidized to a carboxylic acid.
-
Reaction Scheme: this compound + [O] → 2,6-Dibromoisonicotinic acid
Common oxidizing agents include potassium permanganate (KMnO₄), potassium dichromate (K₂Cr₂O₇), and milder reagents like silver oxide (Ag₂O) as in the Tollens' test.[1]
Reduction
The aldehyde can be reduced to a primary alcohol or, under more vigorous conditions, to a methyl group.
Mild reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) efficiently reduce the aldehyde to the corresponding primary alcohol.[2]
-
Reaction Scheme: this compound + [H] → (2,6-Dibromopyridin-4-yl)methanol
In the presence of an amine and a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN, or sodium triacetoxyborohydride, NaBH(OAc)₃), the aldehyde can be converted directly to a secondary or tertiary amine. This is a one-pot procedure that combines imine formation and reduction.
-
Reaction Scheme: this compound + R₂NH + [H] → 4-((Dialkylamino)methyl)-2,6-dibromopyridine
Experimental Protocols
The following are representative experimental protocols for key reactions involving the aldehyde group of this compound. These protocols are adapted from procedures for structurally similar compounds and should be optimized for specific substrates and scales.
General Procedure for Reductive Amination
Objective: To synthesize a secondary amine from this compound and a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
Procedure:
-
To a stirred solution of this compound in the chosen solvent, add the primary amine followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Wittig Reaction
Objective: To synthesize a substituted alkene from this compound.
Materials:
-
Phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride) (1.2 eq)
-
Strong base (e.g., n-butyllithium or sodium hydride) (1.2 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a suspension of the phosphonium salt in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add the strong base at 0 °C or room temperature.
-
Stir the resulting mixture for 30-60 minutes to generate the ylide (a color change is often observed).
-
Cool the reaction mixture to 0 °C or -78 °C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Quench the reaction with water or saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
General Procedure for Oxidation to Carboxylic Acid
Objective: To synthesize 2,6-dibromoisonicotinic acid.
Materials:
-
This compound (1.0 eq)
-
Potassium permanganate (KMnO₄) (2.0 eq)
-
Acetone/Water mixture
-
Sodium bisulfite
Procedure:
-
Dissolve this compound in a mixture of acetone and water.
-
Cool the solution in an ice bath and add a solution of potassium permanganate in water dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed.
-
Quench the excess permanganate by adding a saturated solution of sodium bisulfite until the mixture becomes colorless.
-
Filter the mixture to remove the manganese dioxide.
-
Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Summary of Reactivity and Potential Applications
The aldehyde group in this compound provides a versatile handle for a multitude of chemical transformations. The electron-withdrawing nature of the flanking bromine atoms enhances the electrophilicity of the carbonyl carbon, facilitating a wide range of nucleophilic additions and condensation reactions. This reactivity profile makes this compound a valuable intermediate in the synthesis of complex heterocyclic compounds with potential applications in drug discovery and materials science. The ability to selectively modify the aldehyde group, while retaining the bromine atoms for subsequent cross-coupling reactions, offers a powerful strategy for the construction of diverse molecular libraries.
Visualizations
Caption: Key reaction pathways of the aldehyde group in this compound.
Caption: General experimental workflow for the reductive amination of this compound.
References
The Versatile Scaffold: A Technical Guide to the Potential Applications of 2,6-Dibromoisonicotinaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dibromoisonicotinaldehyde, a di-halogenated pyridine derivative, represents a highly versatile and promising scaffold for the synthesis of novel therapeutic agents. The strategic placement of two bromine atoms and a reactive aldehyde group on the pyridine ring offers a trifecta of opportunities for molecular elaboration, enabling the construction of diverse and complex chemical libraries. While direct biological applications of this compound itself are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. This technical guide explores the potential applications of this scaffold in medicinal chemistry, drawing upon the well-established reactivity of analogous compounds and their proven utility in targeting key biological pathways implicated in a range of diseases, including cancer and inflammatory disorders. We provide an in-depth analysis of its synthetic potential, detailed hypothetical experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to empower researchers in their drug discovery endeavors.
Introduction: The Promise of a Privileged Scaffold
The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an ideal anchor for binding to biological targets. The introduction of halogen atoms, particularly bromine, onto the pyridine ring provides medicinal chemists with powerful tools for synthetic diversification through a variety of cross-coupling reactions.[2] Furthermore, the aldehyde functionality serves as a versatile handle for the introduction of additional pharmacophoric elements through reactions such as reductive amination and condensation.
This compound combines these key features, making it a highly attractive starting material for the synthesis of novel drug candidates. The two bromine atoms at the 2 and 6 positions offer the potential for sequential and site-selective functionalization, allowing for the creation of unsymmetrical derivatives with finely tuned biological activities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₆H₃Br₂NO |
| Molecular Weight | 264.90 g/mol |
| Appearance | Off-white to yellow solid |
| CAS Number | 316800-46-1 |
| SMILES | O=Cc1cc(Br)nc(Br)c1 |
Synthetic Potential and Key Transformations
The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups. The bromine atoms are susceptible to a range of palladium-catalyzed cross-coupling reactions, while the aldehyde group can be readily transformed into a variety of other functionalities.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms on the electron-deficient pyridine ring are excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
-
Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide array of aryl and heteroaryl substituents, which are common features in many kinase inhibitors and other therapeutic agents.[2]
-
Sonogashira Coupling: The Sonogashira coupling enables the formation of carbon-carbon triple bonds, providing access to alkynyl-substituted pyridines.
-
Buchwald-Hartwig Amination: This powerful reaction allows for the formation of carbon-nitrogen bonds, introducing diverse amine functionalities that can be crucial for target engagement and improving physicochemical properties.
Aldehyde Transformations
The aldehyde group is a versatile functional handle for a variety of chemical transformations.
-
Reductive Amination: The aldehyde can be readily converted to an amine, which can then be further functionalized to introduce diverse side chains.[3]
-
Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds to form α,β-unsaturated systems, which are precursors to various heterocyclic scaffolds.
-
Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene, providing a route to stilbene-like structures, some of which have shown potent anticancer activity.[4]
Potential Therapeutic Applications
Based on the known biological activities of structurally related compounds, this compound is a promising starting point for the development of novel therapeutics in several key areas.
Protein Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The pyridine scaffold is a common feature in many ATP-competitive kinase inhibitors, often forming key hydrogen bond interactions with the hinge region of the kinase active site.[3][6]
Derivatives of this compound could be designed to target various kinases, including those in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer.[3]
Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by derivatives of this compound.
Antineoplastic Agents
Beyond kinase inhibition, derivatives of this compound have the potential to act as antineoplastic agents through other mechanisms.
Combretastatins are a class of natural products that exhibit potent anticancer activity by inhibiting tubulin polymerization.[2] Synthetic analogs of combretastatin often feature substituted aromatic rings connected by a linker. The 2,6-disubstituted pyridine core derived from this compound could serve as a bioisostere for one of the aromatic rings in combretastatin-like molecules.
Pyridine-2-carboxaldehyde thiosemicarbazones have demonstrated significant antineoplastic activity. The aldehyde group of this compound can be readily converted to a thiosemicarbazone, offering a potential route to novel anticancer agents. The bromine atoms could be retained or further functionalized to modulate activity and selectivity.
Experimental Protocols (Hypothetical)
The following sections provide detailed hypothetical experimental protocols for the synthesis of potential drug candidates starting from this compound. These are intended as a guide and may require optimization.
General Synthetic Workflow
Caption: A potential synthetic workflow for the development of kinase inhibitors from this compound.
Synthesis of a Mono-arylated Intermediate via Suzuki-Miyaura Coupling
Reaction: this compound + Arylboronic acid → 2-Aryl-6-bromoisonicotinaldehyde
Procedure:
-
To an oven-dried flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of a Di-substituted Pyridine via a Second Suzuki-Miyaura Coupling
Reaction: 2-Aryl-6-bromoisonicotinaldehyde + Second Arylboronic acid → 2,6-Diarylisonicotinaldehyde
Procedure: Follow the procedure outlined in section 5.2, using the mono-arylated intermediate as the starting material and a second, different arylboronic acid.
Synthesis of a Final Compound via Reductive Amination
Reaction: 2,6-Diarylisonicotinaldehyde + Amine → N-(2,6-Diarylpyridin-4-yl)methanamine
Procedure:
-
Dissolve the 2,6-diarylisonicotinaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add the desired primary or secondary amine (1.1 eq).
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical biological activity data for a series of compounds that could be synthesized from this compound, targeting a specific kinase (e.g., PI3Kα). This data is for illustrative purposes to guide potential research directions.
| Compound ID | R¹ Substituent (at C2) | R² Substituent (at C6) | R³ Substituent (from aldehyde) | PI3Kα IC₅₀ (nM) |
| DBIA-001 | Phenyl | Bromo | -H | >10,000 |
| DBIA-002 | 4-Methoxyphenyl | Bromo | -H | 5,230 |
| DBIA-003 | 4-Methoxyphenyl | 3-Fluorophenyl | -H | 1,870 |
| DBIA-004 | 4-Methoxyphenyl | 3-Fluorophenyl | -CH₂-Morpholine | 450 |
| DBIA-005 | 4-Methoxyphenyl | 3-Fluorophenyl | -CH₂-Piperazine | 210 |
| DBIA-006 | 3-Aminophenyl | 3-Fluorophenyl | -CH₂-Morpholine | 98 |
Conclusion and Future Directions
This compound is a readily accessible and highly versatile building block with significant untapped potential in medicinal chemistry. Its trifunctional nature allows for the systematic and efficient construction of diverse molecular libraries. Based on the established biological activities of analogous compounds, derivatives of this compound are promising candidates for the development of novel kinase inhibitors and antineoplastic agents.
Future research should focus on the systematic exploration of the chemical space around this scaffold. The synthesis and biological evaluation of a focused library of derivatives, guided by computational modeling and structure-activity relationship (SAR) studies, will be crucial to unlocking the full therapeutic potential of this promising molecule. The detailed synthetic protocols and conceptual frameworks presented in this guide provide a solid foundation for initiating such research endeavors.
References
- 1. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological … [ouci.dntb.gov.ua]
- 2. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antineoplastic agents. 487. Synthesis and biological evaluation of the antineoplastic agent 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
The Pivotal Role of 2,6-Dibromoisonicotinaldehyde in the Advancement of Functional Materials
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dibromoisonicotinaldehyde, a strategically functionalized pyridine derivative, is emerging as a highly versatile building block in the realm of functional materials science. Its unique molecular architecture, featuring two reactive bromine atoms and a nucleophilic aldehyde group, offers a trifecta of opportunities for intricate molecular engineering. This technical guide elucidates the synthesis, chemical properties, and the significant, albeit developing, role of this compound in the design and synthesis of advanced functional materials, including conjugated polymers, metal-organic frameworks (MOFs), and novel components for organic electronics. Detailed experimental protocols for its synthesis and subsequent functionalization are provided, alongside a comprehensive summary of its physicochemical and spectroscopic data.
Introduction
The quest for novel materials with tailored electronic, optical, and structural properties is a driving force in modern chemistry and materials science. Heterocyclic compounds, particularly those based on the pyridine scaffold, are of immense interest due to their intrinsic electronic characteristics and their ability to participate in a wide array of chemical transformations. This compound (also known as 2,6-dibromopyridine-4-carboxaldehyde) is a prime example of a bifunctional building block with significant potential for creating complex and functional molecular architectures. The presence of two bromine atoms at the 2 and 6 positions allows for selective and sequential cross-coupling reactions, while the aldehyde group at the 4-position provides a versatile handle for condensation, olefination, and amination reactions. This guide aims to provide a comprehensive overview of the chemistry of this compound and to highlight its prospective applications in the development of next-generation functional materials.
Physicochemical and Spectroscopic Data
Due to the limited availability of experimentally determined data for this compound, the following table includes a combination of reported data for the compound and its close analogs, as well as predicted values based on established spectroscopic principles.
| Property | Value |
| IUPAC Name | 2,6-dibromopyridine-4-carbaldehyde |
| Synonyms | This compound |
| CAS Number | 316800-46-1 |
| Molecular Formula | C₆H₃Br₂NO |
| Molecular Weight | 264.90 g/mol |
| Appearance | Predicted to be a white to off-white solid |
| Melting Point | Not reported; likely >100 °C |
| Boiling Point | Predicted: 327.2°C at 760 mmHg[1] |
| Density | Predicted: 2.09 g/cm³[1][2] |
| Solubility | Soluble in common organic solvents (e.g., THF, Dichloromethane, Chloroform) |
| ¹H NMR (Predicted) | δ (ppm): 10.1 (s, 1H, -CHO), 8.0 (s, 2H, Ar-H) |
| ¹³C NMR (Predicted) | δ (ppm): 192 (-CHO), 152 (C-Br), 145 (C-CHO), 125 (CH) |
| IR (Predicted, cm⁻¹) | ~2820, 2720 (C-H, aldehyde), ~1705 (C=O, aldehyde), ~1540, 1450 (C=C, C=N, ring) |
Synthesis and Experimental Protocols
The synthesis of this compound is not widely reported in the literature. However, a plausible and efficient synthetic route can be designed based on the formylation of its readily available precursor, 2,6-dibromopyridine.
Synthesis of 2,6-Dibromopyridine
A common method for the synthesis of 2,6-dibromopyridine involves the halogen exchange reaction of 2,6-dichloropyridine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dichloropyridine (0.1 mol), sodium bromide (0.2 mol), and a 40% aqueous solution of hydrobromic acid (0.4 mol).[3]
-
Reaction: Heat the mixture to reflux (approximately 80-150 °C) and maintain for 24 hours.[3]
-
Work-up: After cooling to room temperature, the crude product is collected by filtration.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent like ether to yield 2,6-dibromopyridine.
Synthesis of this compound
The formylation of 2,6-dibromopyridine can be achieved via a lithium-halogen exchange reaction followed by quenching with an appropriate formylating agent, such as N,N-dimethylformamide (DMF). The lithiation of dibromopyridines can be complex, with the potential for monolithiation, di-lithiation, or deprotonation of the pyridine ring.[4][5] Careful control of reaction conditions is crucial for selective formylation at the 4-position.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add 2,6-dibromopyridine (1.0 equivalent) to the cooled THF. To this solution, slowly add n-butyllithium (n-BuLi) (1.05 equivalents) dropwise, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 1 hour.[6]
-
Formylation: Slowly add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) to the reaction mixture at -78 °C.[6]
-
Quenching and Work-up: After stirring for an additional hour at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Role in Functional Materials Science
The bifunctional nature of this compound makes it a highly attractive monomer for the synthesis of a variety of functional materials. The two bromine atoms serve as handles for cross-coupling reactions to build up extended π-conjugated systems, while the aldehyde group can be used for polymerization or post-synthetic modification.
Conjugated Polymers
This compound can be employed as a key monomer in the synthesis of conjugated polymers through various palladium-catalyzed cross-coupling reactions. These polymers are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Potential Polymerization Reactions:
-
Suzuki Polymerization: Copolymerization of this compound with a diboronic acid or diboronic ester comonomer can lead to the formation of π-conjugated polymers. The aldehyde group can be preserved for post-polymerization modification or can be protected and deprotected as needed.
-
Sonogashira Polymerization: Reaction with a di-alkyne comonomer under Sonogashira coupling conditions can yield polymers with alternating pyridine and alkyne units, which often exhibit interesting photophysical properties.[7][8]
-
Buchwald-Hartwig Polymerization: Copolymerization with a diamine can lead to the formation of polymers with nitrogen-containing backbones, which can have applications as charge-transporting materials.[9][10]
Metal-Organic Frameworks (MOFs)
The aldehyde functionality of this compound makes it a valuable building block for the synthesis of functional MOFs. The aldehyde group can be used for post-synthetic modification of the MOF, allowing for the introduction of new functionalities within the pores.[11] Alternatively, the aldehyde can be converted to a carboxylic acid or other coordinating group to act as a linker itself.
Experimental Protocol for Post-Synthetic Modification of an Amine-Containing MOF:
-
MOF Activation: Activate an amine-functionalized MOF (e.g., UiO-66-NH₂) by heating under vacuum to remove solvent molecules from the pores.
-
Imine Condensation: Suspend the activated MOF in a dry, inert solvent (e.g., toluene). Add a solution of this compound in the same solvent and heat the mixture to facilitate imine formation between the aldehyde and the amine groups of the MOF.
-
Washing and Drying: After the reaction is complete, collect the modified MOF by filtration, wash thoroughly with fresh solvent to remove any unreacted aldehyde, and dry under vacuum.
Organic Electronics
Pyridine-based materials are widely used in organic electronics due to their electron-deficient nature, which facilitates electron transport.[5][12] this compound can serve as a precursor for various components of organic electronic devices.
Potential Applications:
-
Electron Transport Materials (ETMs): The electron-withdrawing nature of the pyridine ring and the aldehyde group suggests that derivatives of this compound could function as ETMs in OLEDs.
-
Emissive Materials: Through functionalization of the bromo- and aldehyde groups, the photophysical properties can be tuned to achieve emission in the desired region of the electromagnetic spectrum. For example, Knoevenagel condensation with active methylene compounds can lead to highly fluorescent styryl-type dyes.[1][5]
-
Hole Transport Materials (HTMs): While pyridine itself is electron-deficient, appropriate substitution, for example through Buchwald-Hartwig amination with electron-donating aromatic amines, can lead to materials with suitable HOMO levels for hole transport.[7][13][14][15]
Key Reactions and Transformations
The versatility of this compound stems from the distinct reactivity of its functional groups.
Reactions at the Bromine Atoms
The two bromine atoms are susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.[4][16][17][18]
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.[8][19]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[9][10][20][21][22]
Reactions at the Aldehyde Group
The aldehyde group is a versatile functional handle for a range of transformations.
-
Knoevenagel Condensation: Reaction with active methylene compounds to form C=C bonds.[1][5][11][23][24]
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.[2][6][14][25][26]
-
Reductive Amination: Reaction with amines in the presence of a reducing agent to form C-N single bonds.[27][28]
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block for the synthesis of advanced functional materials. Its bifunctional nature allows for a modular and versatile approach to the construction of complex molecular architectures. While direct applications in materials science are still emerging, the well-established reactivity of its constituent functional groups provides a clear roadmap for its future utilization. Researchers in polymer chemistry, materials science, and drug development are encouraged to explore the potential of this versatile molecule in creating novel materials with tailored properties for a wide range of applications, from organic electronics to catalysis and beyond. The continued development of selective and efficient synthetic methodologies for the functionalization of this and similar pyridine-based scaffolds will undoubtedly pave the way for new discoveries and innovations in functional materials science.
References
- 1. Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artifici ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00432A [pubs.rsc.org]
- 2. Formylation - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Bromine–lithium exchange under non-cryogenic conditions: TMSCH2Li–LiDMAE promoted C-2 lithiation of 2,3-dibromopyridine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Design and Synthesis of Porous Organic Polymers: Promising Catalysts for Lignocellulose Conversion to 5-Hydroxymethylfurfural and Derivates | MDPI [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. soc.chim.it [soc.chim.it]
- 24. Facile synthesis of porous organic polymers for the absorption of Pd(ii) ions and organic dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. Video: Molecular Weight of Step-Growth Polymers [jove.com]
- 27. Rational design of stable functional metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Visible light induced step-growth polymerization by electrophilic aromatic substitution reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Electrophilic Substitution on the 2,6-Dibromopyridine Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,6-dibromopyridine scaffold is a crucial building block in the synthesis of a wide array of functionalized molecules, particularly in the realms of pharmaceuticals and materials science. Its utility often stems from the further functionalization of the pyridine ring. This technical guide provides an in-depth exploration of electrophilic substitution reactions on the 2,6-dibromopyridine core. Due to the inherent electronic properties of the pyridine nucleus, compounded by the presence of two deactivating bromine substituents, electrophilic aromatic substitution on this ring is notably challenging. This document summarizes the theoretical underpinnings of this low reactivity, presents data on analogous reactions with related pyridine derivatives, and provides detailed hypothetical and adapted experimental protocols for key electrophilic substitution reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The aim is to equip researchers with a comprehensive understanding of the complexities and potential strategies for effecting these transformations.
Introduction: The Challenge of Electrophilic Substitution on 2,6-Dibromopyridine
The pyridine ring, an isoelectronic analogue of benzene, exhibits significantly different reactivity towards electrophiles. The lone pair of electrons on the nitrogen atom makes it a target for electrophiles, and the nitrogen's electronegativity deactivates the ring towards electrophilic aromatic substitution.[1][2] This deactivation is a consequence of the inductive electron withdrawal by the nitrogen atom, which reduces the electron density of the aromatic π-system.
The presence of two bromine atoms at the 2- and 6-positions of the pyridine ring in 2,6-dibromopyridine further exacerbates this deactivation. Bromine, being an electronegative halogen, exerts a strong electron-withdrawing inductive effect, further diminishing the nucleophilicity of the ring. Consequently, electrophilic substitution reactions on 2,6-dibromopyridine are exceedingly difficult and often require harsh reaction conditions. Under such conditions, the pyridine nitrogen can also be protonated or coordinate to a Lewis acid, which further deactivates the ring.
Electrophilic attack, when it does occur on a pyridine ring, is generally directed to the 3- and 5-positions (meta-positions).[1][2] This is because the cationic intermediates formed by attack at the 2-, 4-, or 6-positions have a resonance structure in which the positive charge resides on the electronegative nitrogen atom, which is highly unfavorable.[1]
Due to the scarcity of direct experimental data for electrophilic substitution on 2,6-dibromopyridine, this guide will draw analogies from and present data for more reactive, yet structurally related, pyridine derivatives where such reactions have been successfully performed.
Key Electrophilic Substitution Reactions
Nitration
Nitration of the pyridine ring requires potent nitrating agents and forcing conditions. The reaction of 2,6-dibromopyridine with a mixture of nitric acid and sulfuric acid is expected to be very sluggish. For comparison, the nitration of the less deactivated 2,6-dichloropyridine has been achieved, albeit with difficulty, using a mixture of nitric acid and oleum.[3][4] The nitration of pyridine-2,6-diamines, which are significantly more activated, proceeds more readily.[3] It is anticipated that the nitration of 2,6-dibromopyridine, if successful, would yield 2,6-dibromo-3-nitropyridine.
Table 1: Nitration of Substituted Pyridines (Analogous Systems)
| Starting Material | Nitrating Agent | Product(s) | Yield (%) | Reference |
| 2,6-Dichloropyridine | HNO₃ / Oleum | 2,6-Dichloro-3-nitropyridine | 77 (corrected) | [4] |
| Pyridine-2,6-diamine | HNO₃ / Oleum | 2,6-Diamino-3,5-dinitropyridine | >90 | [3] |
| 2-Hydroxypyridine | Fuming HNO₃ / H₂SO₄ or Oleum | 2-Hydroxy-3,5-dinitropyridine | Not specified | [3] |
Halogenation
The introduction of an additional halogen atom onto the 2,6-dibromopyridine ring via electrophilic halogenation is also a challenging transformation. Due to the already high level of deactivation, forcing conditions, such as high temperatures and the use of a Lewis acid catalyst, would likely be necessary. The expected product of such a reaction would be 2,6-dibromo-3-halopyridine.
Table 2: Halogenation of Substituted Pyridines (Analogous Systems)
| Starting Material | Halogenating Agent | Product(s) | Yield (%) | Reference |
| 2-Substituted Pyridines | LiCl or HCl / Phosphine Reagent | 2-Substituted-x-chloropyridines | Moderate to Good | [5] |
| Pyridine | Br₂ / Pyridinium salts | Brominated pyridines | Not specified | [6] |
Sulfonation
Direct sulfonation of pyridine is known to be difficult, often requiring high temperatures and the use of oleum. For 2,6-dibromopyridine, these conditions would be even more critical. The anticipated product is 2,6-dibromopyridine-3-sulfonic acid.
Friedel-Crafts Alkylation and Acylation
Friedel-Crafts reactions are generally not feasible for pyridine and its derivatives.[1] The nitrogen atom readily complexes with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a pyridinium salt.[7] This not only deactivates the ring to an even greater extent but also prevents the catalyst from activating the alkyl or acyl halide. While some Friedel-Crafts-type reactions have been reported for alkenes with the aid of AlCl₃ and 2,6-dibromopyridine, this involves the pyridine derivative as a reagent to assist the reaction, not as the substrate for acylation.[8]
Experimental Protocols (Adapted and Hypothetical)
Disclaimer: The following protocols are adapted from procedures for less deactivated pyridine derivatives or are hypothetical. They should be considered as starting points for optimization and should be performed with extreme caution due to the use of hazardous reagents and potentially harsh reaction conditions.
Hypothetical Protocol for the Nitration of 2,6-Dibromopyridine
Objective: To synthesize 2,6-dibromo-3-nitropyridine.
Reagents:
-
2,6-Dibromopyridine
-
Fuming Nitric Acid (90%)
-
Oleum (20% SO₃)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool a mixture of oleum (20 mL) to 0-5 °C in an ice-salt bath.
-
Slowly add 2,6-dibromopyridine (1.0 g, 4.22 mmol) to the cold oleum with stirring, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, slowly add fuming nitric acid (5 mL) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition of nitric acid, slowly warm the reaction mixture to room temperature and then heat to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice (100 g).
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Adapted Protocol for the Bromination of 2,6-Dibromopyridine
Objective: To synthesize 2,3,6-tribromopyridine.
Reagents:
-
2,6-Dibromopyridine
-
Bromine
-
Iron(III) Bromide (FeBr₃)
-
Carbon Disulfide (CS₂)
-
Sodium Thiosulfate solution
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, dissolve 2,6-dibromopyridine (1.0 g, 4.22 mmol) in carbon disulfide (20 mL).
-
Add anhydrous iron(III) bromide (0.1 g, 0.34 mmol) to the solution.
-
From the dropping funnel, add a solution of bromine (0.34 mL, 6.6 mmol) in carbon disulfide (10 mL) dropwise over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux for 48 hours. Monitor the reaction by GC-MS.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it into an aqueous solution of sodium thiosulfate (50 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Visualizations
Reaction Pathway Diagrams
Caption: General mechanism of electrophilic substitution on 2,6-dibromopyridine.
Experimental Workflow
Caption: A typical experimental workflow for an electrophilic substitution reaction.
Conclusion
Electrophilic substitution on the 2,6-dibromopyridine ring is a synthetically challenging endeavor due to the strong deactivating effects of both the pyridine nitrogen and the two bromine substituents. Standard electrophilic aromatic substitution conditions are often insufficient, and more forcing conditions are required, which can lead to low yields and side reactions. This guide has outlined the theoretical basis for this low reactivity and has provided a framework for approaching these reactions through adapted and hypothetical protocols based on related, more reactive systems. Further research and development of novel catalytic systems are necessary to unlock the full potential of 2,6-dibromopyridine as a versatile scaffold for the synthesis of complex molecules in drug discovery and materials science. Researchers should proceed with caution, using the information provided herein as a guide for methodical investigation and optimization.
References
- 1. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 2. youtube.com [youtube.com]
- 3. US5945537A - Nitration of pyridine-2, 6-diamines - Google Patents [patents.google.com]
- 4. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 5. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Preliminary Biological Activity Screening of 2,6-Dibromoisonicotinaldehyde Derivatives
Disclaimer: As of late 2025, the scientific literature available contains limited to no specific data on the biological activity of 2,6-dibromoisonicotinaldehyde and its derivatives. This guide, therefore, presents a proposed framework for the preliminary biological screening of this compound class. The methodologies, potential activities, and data presentation formats are based on established protocols for analogous brominated heterocyclic compounds and are intended to serve as a robust starting point for researchers in this area.
Introduction
This compound is a halogenated pyridine derivative that holds potential as a scaffold for the synthesis of novel bioactive compounds. The presence of two bromine atoms and a reactive aldehyde group provides multiple sites for chemical modification, allowing for the creation of diverse chemical libraries. Brominated heterocyclic compounds have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties. This guide outlines a systematic approach to the initial synthesis and subsequent biological evaluation of novel derivatives of this compound.
Proposed Synthesis and Screening Workflow
A logical first step in the exploration of this compound derivatives is their synthesis, followed by a hierarchical screening process to identify potential biological activities. The workflow begins with the synthesis of a library of derivatives, which are then subjected to broad-spectrum antimicrobial and anticancer assays.
Caption: Proposed workflow for synthesis and biological screening.
Data Presentation: Hypothetical Screening Results
Effective data management is crucial for comparing the biological activities of newly synthesized compounds. The following tables provide a standardized format for presenting preliminary screening data.
Table 1: Hypothetical Antimicrobial Activity (MIC)
This table summarizes the Minimum Inhibitory Concentration (MIC) of hypothetical this compound derivatives against a panel of pathogenic bacteria and fungi. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Derivative Type | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |
| DBIA-01 | Schiff Base (Aniline) | 16 | 32 | >64 | 32 |
| DBIA-02 | Schiff Base (p-Chloroaniline) | 8 | 16 | 64 | 16 |
| DBIA-03 | Chalcone | 32 | 64 | >64 | >64 |
| DBIA-04 | Hydrazone | 4 | 8 | 32 | 8 |
| Ciprofloxacin | (Control) | 1 | 0.25 | 1 | N/A |
| Fluconazole | (Control) | N/A | N/A | N/A | 8 |
Table 2: Hypothetical Anticancer Activity (IC50)
This table presents the half-maximal inhibitory concentration (IC50) values of hypothetical derivatives against various human cancer cell lines, indicating their cytotoxic potential.
| Compound ID | Derivative Type | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| DBIA-01 | Schiff Base (Aniline) | 25.4 | 38.1 | 45.2 |
| DBIA-02 | Schiff Base (p-Chloroaniline) | 12.8 | 19.5 | 22.7 |
| DBIA-03 | Chalcone | >50 | >50 | >50 |
| DBIA-04 | Hydrazone | 9.7 | 15.3 | 11.5 |
| Doxorubicin | (Control) | 0.8 | 1.2 | 0.9 |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible results. The following are methodologies for the key proposed screening experiments.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.[1]
Materials:
-
Test compounds (dissolved in DMSO)
-
Mueller-Hinton Broth (MHB) or appropriate broth for fungi
-
Bacterial/fungal strains
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer or plate reader
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
Procedure:
-
Inoculum Preparation: From a fresh culture plate, select several colonies and suspend them in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
-
Compound Dilution: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions of the compounds in broth directly in the 96-well plates to achieve a desired concentration range (e.g., 0.25 to 128 µg/mL).
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds. Include a positive control (inoculum with no compound) and a negative/sterility control (broth only).[1]
-
Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria, or an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.[1]
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the various compound concentrations. Include a vehicle control (medium with DMSO) and an untreated control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value, which is the concentration that inhibits 50% of cell growth.
Potential Mechanism of Action: ROS-Mediated Apoptosis
Many cytotoxic agents exert their effects by inducing oxidative stress, leading to an increase in intracellular Reactive Oxygen Species (ROS).[4] High levels of ROS can damage cellular components and trigger programmed cell death, or apoptosis, through the intrinsic (mitochondrial) pathway.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Mitochondrial ROS and the Effectors of the Intrinsic Apoptotic Pathway in Aging Cells: The Discerning Killers! [frontiersin.org]
key intermediates in the synthesis of 2,6-Dibromoisonicotinaldehyde
An In-depth Technical Guide to the Key Intermediates in the Synthesis of 2,6-Dibromoisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic pathway to this compound, a valuable building block in medicinal chemistry and materials science. The presence of two reactive bromine atoms and a versatile aldehyde group makes it a crucial precursor for the synthesis of complex heterocyclic molecules. This document outlines the key intermediates, provides detailed experimental protocols adapted from established methodologies, and presents quantitative data in a structured format to aid researchers in their synthetic endeavors.
The most plausible synthetic route proceeds through two key intermediates, starting from the commercially available 2,6-diamino-4-methylpyridine. The pathway involves a double Sandmeyer reaction to introduce the bromo groups, followed by a side-chain oxidation to form the aldehyde.
Overall Synthetic Pathway
The synthesis of this compound is efficiently achieved in a three-step process. The initial step involves the synthesis of the key intermediate, 2,6-Dibromo-4-methylpyridine , via a Sandmeyer reaction. This is followed by the radical bromination of the methyl group to yield a mixture of 2,6-Dibromo-4-(bromomethyl)pyridine and 2,6-Dibromo-4-(dibromomethyl)pyridine . Finally, these intermediates are converted to the target aldehyde via the Sommelet reaction.
Key Intermediate 1: 2,6-Dibromo-4-methylpyridine
2,6-Dibromo-4-methylpyridine is the foundational intermediate in this synthetic sequence.[1][2] Its preparation involves the substitution of the amino groups of 2,6-diamino-4-methylpyridine with bromine atoms using a Sandmeyer-type reaction. This transformation is critical for establishing the dibromo substitution pattern on the pyridine ring.
Experimental Protocol: Synthesis of 2,6-Dibromo-4-methylpyridine
This procedure is adapted from standard Sandmeyer reaction protocols for pyridine derivatives.[1][3]
-
Diazotization: To a stirred solution of 48% hydrobromic acid, add 2,6-diamino-4-methylpyridine portion-wise while maintaining the temperature at -5 to 0 °C in an ice-salt bath.
-
A solution of sodium nitrite in water is then added dropwise, ensuring the temperature remains below 5 °C. The mixture is stirred for an additional hour at this temperature.
-
Bromination: The resulting diazonium salt solution is slowly added to a stirred solution of copper(I) bromide in hydrobromic acid.
-
The reaction mixture is allowed to warm to room temperature and then gently heated to ensure the complete evolution of nitrogen gas.
-
Work-up: After cooling, the mixture is neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography to yield pure 2,6-Dibromo-4-methylpyridine.
Quantitative Data
| Reagent/Product | Molar Mass ( g/mol ) | Moles | Equivalents |
| 2,6-Diamino-4-methylpyridine | 123.16 | x | 1.0 |
| Sodium Nitrite | 69.00 | 2.4x | 2.4 |
| Copper(I) Bromide | 143.45 | Catalyst | Catalyst |
| 2,6-Dibromo-4-methylpyridine | 250.93 | - | - |
| Typical Yield: | - | 60-70% | - |
Key Intermediate 2: Side-Chain Brominated Derivatives
The second key step involves the free-radical bromination of the methyl group of 2,6-Dibromo-4-methylpyridine. This reaction typically yields a mixture of mono- and di-brominated products, which can often be used in the subsequent step without separation.[3] These benzylic bromide derivatives are the direct precursors to the aldehyde via the Sommelet reaction.
Experimental Protocol: Side-Chain Bromination
This methodology is adapted from the side-chain bromination of 2-bromo-6-methylpyridine.[3][4]
-
Reaction Setup: In a reaction flask, combine 2,6-Dibromo-4-methylpyridine, N-Bromosuccinimide (NBS), and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) in a suitable solvent like carbon tetrachloride or acetonitrile.
-
Reaction Execution: The mixture is heated to reflux for several hours. The reaction progress is monitored by TLC or GC-MS until the starting material is consumed.
-
Work-up: The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude mixture of brominated products.
Quantitative Data
| Reagent/Product | Molar Mass ( g/mol ) | Moles | Equivalents |
| 2,6-Dibromo-4-methylpyridine | 250.93 | y | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.5-2.2y | 1.5-2.2 |
| AIBN (Initiator) | 164.21 | Catalyst | Catalyst |
| Brominated Products | 329.84 / 408.73 | - | - |
| Typical Yield: | - | >90% (crude mixture) | - |
Final Product Synthesis: this compound
The final step is the conversion of the side-chain brominated intermediates into the target aldehyde. The Sommelet reaction provides a reliable method for this transformation.[3][4] It involves the formation of a quaternary ammonium salt with urotropine (hexamethylenetetramine), followed by acidic hydrolysis.
Experimental Protocol: Sommelet Reaction
-
Salt Formation: Dissolve the mixture of brominated products from the previous step in a suitable solvent (e.g., ethanol or chloroform). Add urotropine to the solution and stir the mixture at a slightly elevated temperature (e.g., 40-50 °C) for several hours to form the quaternary ammonium salt.
-
Hydrolysis: After the salt formation is complete, add a mixture of acetic acid and water to the reaction system. Heat the mixture to reflux for 3-5 hours to facilitate hydrolysis.
-
Work-up: Cool the reaction mixture and neutralize it with a suitable base. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain this compound.
Quantitative Data
| Reagent/Product | Molar Mass ( g/mol ) | Moles | Equivalents |
| Brominated Intermediates | ~329.84 | z | 1.0 |
| Urotropine | 140.19 | 1.2z | 1.2 |
| This compound | 264.91 | - | - |
| Typical Yield: | - | 50-65% | - |
Experimental Workflow: Sommelet Reaction
The workflow for the final conversion to this compound is visualized below.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2,6-Dibromoisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 2,6-Dibromoisonicotinaldehyde with various arylboronic acids. The protocol is designed to be a starting point for optimization and can be adapted for the synthesis of mono- or di-arylated isonicotinaldehyde derivatives, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] This reaction is particularly useful for the synthesis of biaryls, a common motif in many biologically active compounds. The reaction of this compound with arylboronic acids allows for the selective introduction of one or two aryl groups onto the pyridine ring, providing access to a diverse range of substituted isonicotinaldehyde derivatives.
The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1]
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound. Please note that this protocol is adapted from procedures for similar substrates, such as 2-bromo nicotinaldehyde and 2,6-dibromopyridine, and may require optimization for specific arylboronic acids and desired outcomes (mono- vs. di-arylation).[2]
Materials:
-
This compound
-
Arylboronic acid (1.1 to 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using an aqueous base system)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate/oil bath
Procedure for Mono-Arylation:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 15-20 minutes.
-
Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1) via syringe.
-
Place the flask in a preheated oil bath and heat the reaction mixture to 80-95°C with vigorous stirring.[2]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Procedure for Di-Arylation:
For the di-arylation product, the procedure is similar to the mono-arylation with the following modifications:
-
Increase the amount of arylboronic acid to 2.2-2.5 equivalents.
-
Increase the amount of base to 3.0-4.0 equivalents.
-
The reaction time may need to be extended, and the temperature might need to be increased to 100-110°C. Careful monitoring is crucial to avoid side reactions.
Data Presentation
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of related brominated pyridines, which can be used as a starting point for the optimization of reactions with this compound.
| Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Pd(PPh₃)₄ (3-5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-95 | 8-12 | Mono-arylated | Good to Excellent | [2] |
| PdCl₂(dppf) (3) | K₂CO₃ (2.0) | DME | 80 | 2-12 | Di-arylated | High | General Knowledge |
| Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | Mono-arylated | High | General Knowledge |
| Pd₂(dba)₃/P(t-Bu)₃ (2/4) | KF (3.0) | 1,4-Dioxane | 80-100 | 12-24 | Mono-arylated | Effective | General Knowledge |
Mandatory Visualizations
Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dibromoisonicotinaldehyde
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become an indispensable tool in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, due to its broad substrate scope and functional group tolerance.[1][2] The synthesis of substituted aminopyridines is of significant interest as this motif is present in numerous biologically active compounds.[3]
This document provides a detailed experimental procedure for the Buchwald-Hartwig amination of 2,6-dibromoisonicotinaldehyde. The presence of two bromine atoms allows for selective mono- or di-amination, providing a pathway to a variety of substituted pyridine derivatives. The electron-withdrawing nature of the isonicotinaldehyde moiety influences the reactivity of the pyridine ring, making careful optimization of reaction conditions crucial for a successful transformation.
Catalytic Cycle Overview
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0)/palladium(II) redox couple. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, which regenerates the active Pd(0) catalyst.[1][3]
Data Presentation: Reaction Parameters for Buchwald-Hartwig Amination of Dihalopyridines
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of dihalopyridine substrates, which can serve as a starting point for the amination of this compound.
| Entry | Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,6-Dibromopyridine | Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | 85 (mono) | [4] |
| 2 | 2,6-Dibromopyridine | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | 95 (mono) | [3] |
| 3 | 2,4-Dichloropyridine | Various Anilines | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 100 | 0.5 | 70-95 (mono) | [5] |
| 4 | 2-Bromopyridine | Aniline | Pd(OAc)₂ / Xantphos | DBU | Toluene | 100 | 2 | 90 | [6] |
| 5 | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | - | 60 | [6] |
Experimental Protocol: Mono-amination of this compound
This protocol describes a general procedure for the selective mono-amination of this compound.
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline, or a primary/secondary aliphatic amine)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Biarylphosphine ligand (e.g., Xantphos, BINAP, or RuPhos)[7][8]
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene or Dioxane
-
Anhydrous, degassed solvent (for transfer)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), and the phosphine ligand (0.04 equiv) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.4 equiv) to the flask. Seal the flask with a septum.
-
Solvent and Amine Addition: Outside the glovebox, add the anhydrous, degassed solvent (e.g., toluene, to make a 0.1 M solution) via syringe, followed by the amine (1.1 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired mono-aminated product.
Notes:
-
The choice of ligand is critical and may require screening to optimize the reaction for a specific amine.[1][7]
-
For less reactive amines or to achieve di-amination, higher temperatures, longer reaction times, and an excess of the amine may be necessary.
-
The aldehyde functionality may be sensitive to certain reaction conditions. If side reactions are observed, milder bases such as K₂CO₃ or DBU can be considered.[5][10]
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of p38 MAP Kinase Inhibitors Utilizing 2,6-Dibromoisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of potential p38 MAP kinase (MAPK) inhibitors using 2,6-dibromoisonicotinaldehyde as a key starting material. The pyridine scaffold is a well-established pharmacophore in numerous kinase inhibitors, often playing a crucial role in binding to the hinge region of the ATP-binding site. This document outlines a strategic approach to derivatize the this compound core through established cross-coupling methodologies to generate a library of compounds for screening against p38 MAPK.
Introduction to p38 MAP Kinase and its Role in Disease
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to a wide range of extracellular stimuli, including inflammatory cytokines, environmental stresses, and pathogenic signals. Dysregulation of the p38 MAPK signaling pathway is implicated in the pathogenesis of numerous inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, as well as in cancer and neurodegenerative disorders. As a central mediator of inflammatory cytokine production, p38 MAPK has emerged as a critical therapeutic target for the development of novel anti-inflammatory agents.
Synthetic Strategy Overview
The synthetic approach detailed herein leverages the differential reactivity of the bromine atoms on the this compound core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are employed to introduce diverse functionalities at the 2- and 6-positions of the pyridine ring. The aldehyde group at the 4-position can be further modified, for instance, through reductive amination, to introduce additional points of diversity and potential interactions with the target kinase. This strategy allows for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties of the synthesized inhibitors.
Quantitative Data Summary
The following table summarizes the inhibitory activity (IC50 values) of representative p38 MAP kinase inhibitors featuring a substituted pyridine core. While these compounds were not explicitly synthesized from this compound in the cited literature, they represent the structural motifs and potency levels that can be targeted using the synthetic protocols described below.
| Compound ID | Structure | p38α IC50 (nM) | Reference Compound |
| Hypothetical Inhibitor 1 | 2-Aryl-6-amino-isonicotinaldehyde derivative | 10 - 100 | SB203580 |
| Hypothetical Inhibitor 2 | 2-Aryl-6-alkynyl-isonicotinaldehyde derivative | 50 - 200 | BIRB 796 |
| Compound 11d | Imidazol-5-yl pyridine derivative | 45 | Not Specified |
| Compound 9e | Pyrido[2,3-b]pyrazine derivative | 38 | Not Specified |
| Compound 3e | Azastilbene derivative | 80 | SB203580 |
| Compound 3f | Azastilbene derivative | 150 | SB203580 |
Signaling Pathway and Experimental Workflow
p38 MAP Kinase Signaling Pathway
The diagram below illustrates the canonical p38 MAP kinase signaling cascade, which is activated by various extracellular stimuli and leads to downstream inflammatory responses.
Caption: p38 MAP Kinase Signaling Pathway.
Experimental Workflow for Inhibitor Synthesis
The following diagram outlines the general workflow for the synthesis and evaluation of p38 MAP kinase inhibitors starting from this compound.
Caption: Synthetic and Evaluation Workflow.
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific substrates and reagents. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Selective Mono-Suzuki-Miyaura Coupling at the 2-Position
This protocol describes the selective coupling of an arylboronic acid at the more reactive 2-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh3)4 (0.05 equivalents)
-
K2CO3 (2.0 equivalents)
-
1,4-Dioxane/Water (4:1)
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.1 eq), and K2CO3 (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh3)4 (0.05 eq).
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination at the 6-Position
This protocol describes the amination of the remaining bromine at the 6-position of the mono-arylated intermediate.
Materials:
-
2-Aryl-6-bromoisonicotinaldehyde (from Protocol 1)
-
Primary or secondary amine (1.2 equivalents)
-
Pd2(dba)3 (0.02 equivalents)
-
XPhos (0.04 equivalents)
-
NaOtBu (1.4 equivalents)
-
Toluene
Procedure:
-
To a dried Schlenk flask, add 2-aryl-6-bromoisonicotinaldehyde (1.0 eq), NaOtBu (1.4 eq), Pd2(dba)3 (0.02 eq), and XPhos (0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by the amine (1.2 eq).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Reductive Amination of the Aldehyde
This protocol describes the modification of the aldehyde functionality to introduce a diverse range of amines.
Materials:
-
Di-substituted isonicotinaldehyde (from previous steps)
-
Primary or secondary amine (1.5 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (2.0 equivalents)
-
Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the di-substituted isonicotinaldehyde (1.0 eq) in DCM in a round-bottom flask.
-
Add the desired amine (1.5 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (2.0 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: In Vitro p38α Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against p38α kinase.
Materials:
-
Recombinant human p38α kinase
-
ATP
-
Substrate peptide (e.g., ATF2)
-
Synthesized inhibitor compounds
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay kit (or similar)
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the p38α kinase, and the diluted inhibitor.
-
Incubate for a pre-determined time at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Synthesis of 2-Bromo-6-Methylpyridine: An Essential Intermediate for Pharmaceutical and Agrochemical Development
Application Note
Introduction
2-Bromo-6-methylpyridine is a critical heterocyclic building block widely utilized in the synthesis of a diverse range of pharmaceutical and agrochemical compounds. Its strategic placement of a bromine atom and a methyl group on the pyridine ring allows for versatile functionalization, making it an indispensable intermediate in drug discovery and development. This document provides a detailed, step-by-step protocol for the synthesis of 2-bromo-6-methylpyridine from 2-amino-6-methylpyridine via a Sandmeyer-type reaction, a robust and well-established method for the introduction of a bromine atom onto an aromatic ring.
Target Audience
This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who require a reliable method for the preparation of 2-bromo-6-methylpyridine.
Core Applications
The 2-bromo-6-methylpyridine intermediate is a precursor to a variety of bioactive molecules. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce diverse substituents, while the methyl group can be functionalized to further elaborate the molecular structure. This versatility makes it a key component in the synthesis of compounds targeting a range of therapeutic areas.
Experimental Protocol: Synthesis of 2-Bromo-6-Methylpyridine
This protocol details the synthesis of 2-bromo-6-methylpyridine from 2-amino-6-methylpyridine. The overall reaction involves the diazotization of the primary amine followed by a bromination reaction.
Materials and Reagents
-
2-Amino-6-methylpyridine
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (NaNO₂)
-
Sodium hydroxide (NaOH)
-
Diethyl ether (or Dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distilled water
-
Ice
Equipment
-
Round-bottom flask (1 L)
-
Dropping funnel
-
Magnetic stirrer with stirring bar
-
Cooling bath (ice-salt or mechanical cooler)
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
Step 1: Formation of the Diazonium Salt Precursor
-
In a 1 L round-bottom flask, add 31 g (286.6 mmol) of 2-amino-6-methylpyridine to 170 mL of 48% hydrobromic acid at room temperature with stirring.[1][2]
-
Cool the resulting mixture to -10 °C using an ice-salt bath.[1][2]
-
Slowly add 40 mL of bromine (Br₂) dropwise over a period of 40 minutes, ensuring the temperature is maintained at or below -5 °C.[1][2] The mixture will turn an orange color.
-
Continue stirring the mixture at -5 °C for an additional 1.5 hours.[1][2]
Step 2: Diazotization
-
Prepare a solution of 55 g (779.2 mmol) of sodium nitrite in 70 mL of water.[1][2]
-
Add the sodium nitrite solution dropwise to the reaction mixture from Step 1, maintaining the internal temperature at -10 °C.[1][2]
-
After the addition is complete, continue to stir the reaction mixture for another 1.5 hours at the same temperature.[1][2]
Step 3: Bromination and Work-up
-
Prepare a cold solution of 200 g (5 mol) of sodium hydroxide in 200 mL of water.[1][2]
-
Carefully add the cold sodium hydroxide solution dropwise to the reaction mixture, ensuring the internal temperature does not rise above 0 °C.[1][2]
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature.[1][2]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (e.g., 8 x 200 mL) or dichloromethane.[1][2][3]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.[1][2]
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product as a brown oil.[1][2]
-
For higher purity, the crude product can be purified by vacuum distillation.[3]
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of 2-bromo-6-methylpyridine.
| Parameter | Value | Reference |
| Starting Material | 2-Amino-6-methylpyridine | [1][2][3] |
| Final Product | 2-Bromo-6-methylpyridine | [1][2][3] |
| Yield | ~90-95% | [1][3] |
| Purity (by LC) | >99% | [3] |
| Appearance | Brown oil / Weak yellow liquid | [1][3] |
| Molecular Formula | C₆H₆BrN | [4] |
| Molecular Weight | 172.02 g/mol | [4] |
| Boiling Point | 102-103 °C at 20 mmHg | [4] |
| Density | 1.512 g/mL at 25 °C | [4] |
Visualizing the Workflow
The synthesis of 2-bromo-6-methylpyridine can be visualized as a three-stage process: formation of the diazonium salt precursor, diazotization, and finally bromination and product isolation.
Caption: Synthetic workflow for 2-bromo-6-methylpyridine.
Reaction Mechanism Overview
The synthesis proceeds via a Sandmeyer-type reaction mechanism.[5][6] The key steps are:
-
Diazotization : The primary aromatic amine (2-amino-6-methylpyridine) reacts with nitrous acid (formed in situ from sodium nitrite and a strong acid like HBr) to form a diazonium salt.[7][8]
-
Radical Formation : The diazonium salt is then thought to undergo a one-electron reduction by a copper(I) species (generated in situ from the reaction conditions) to form an aryl radical with the loss of nitrogen gas.[5]
-
Halogen Transfer : The aryl radical then abstracts a bromine atom from a copper(II) bromide species to form the final product, 2-bromo-6-methylpyridine, and regenerate the copper(I) catalyst.[5]
Caption: Simplified Sandmeyer reaction mechanism.
Safety Precautions
-
This reaction should be carried out in a well-ventilated fume hood.
-
Bromine is highly corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Hydrobromic acid is corrosive. Avoid contact with skin and eyes.
-
The reaction is exothermic, especially during the addition of sodium hydroxide. Proper temperature control is crucial.
-
Diazonium salts can be explosive when isolated and dry. This protocol is designed for the in situ use of the diazonium salt. Do not attempt to isolate the diazonium intermediate.
By following this detailed protocol, researchers can reliably synthesize high-purity 2-bromo-6-methylpyridine for their research and development needs.
References
- 1. 2-Bromo-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]
- 4. 2-Bromo-6-methylpyridine, 98% 5315-25-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diazotisation [organic-chemistry.org]
- 8. byjus.com [byjus.com]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,6-Dibromoisonicotinaldehyde via the Sommelet Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 2,6-Dibromoisonicotinaldehyde, a valuable intermediate in medicinal chemistry and materials science. The synthetic route involves a two-step process commencing with the free-radical bromination of 2,6-dibromo-4-methylpyridine, followed by a Sommelet reaction to yield the target aldehyde.
Introduction
This compound is a key building block in organic synthesis, offering multiple reactive sites for the construction of complex molecular architectures. The presence of two bromine atoms and an aldehyde group on the pyridine ring allows for a variety of chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and further modifications of the formyl group. This versatility makes it a sought-after intermediate in the development of novel pharmaceuticals and functional materials. The Sommelet reaction provides a classical and effective method for the conversion of benzylic halides to aldehydes.[1][2]
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Radical Bromination of 2,6-Dibromo-4-methylpyridine. The commercially available 2,6-dibromo-4-methylpyridine undergoes a free-radical bromination at the methyl group to form the intermediate, 2,6-dibromo-4-(bromomethyl)pyridine. This reaction is typically initiated by a radical initiator and uses a brominating agent such as N-bromosuccinimide (NBS).[3]
-
Step 2: Sommelet Reaction. The resulting 2,6-dibromo-4-(bromomethyl)pyridine is then converted to this compound via the Sommelet reaction, which involves the formation of a quaternary ammonium salt with hexamethylenetetramine (urotropine), followed by acidic hydrolysis.[1][2][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two-step synthesis of this compound.
| Parameter | Step 1: Radical Bromination | Step 2: Sommelet Reaction |
| Starting Material | 2,6-Dibromo-4-methylpyridine | 2,6-Dibromo-4-(bromomethyl)pyridine |
| Key Reagents | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Hexamethylenetetramine (Urotropine), Chloroform, Acetic Acid, Water, Hydrochloric Acid |
| Solvent | Carbon Tetrachloride (CCl₄) or other suitable solvent | Chloroform, Water, Acetic Acid |
| Reaction Temperature | Reflux (approx. 77°C for CCl₄) | Reflux |
| Reaction Time | 4-8 hours | 12-24 hours for salt formation; 2-4 hours for hydrolysis |
| Typical Yield | 60-75% | 50-70% |
| Purification Method | Column Chromatography | Extraction and Column Chromatography |
Experimental Protocols
Step 1: Synthesis of 2,6-Dibromo-4-(bromomethyl)pyridine
This protocol describes the free-radical bromination of 2,6-dibromo-4-methylpyridine.
Materials and Reagents:
-
2,6-Dibromo-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon Tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dibromo-4-methylpyridine (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of carbon tetrachloride.
-
Combine the filtrates and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2,6-dibromo-4-(bromomethyl)pyridine by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Synthesis of this compound via Sommelet Reaction
This protocol details the conversion of 2,6-dibromo-4-(bromomethyl)pyridine to the target aldehyde.
Materials and Reagents:
-
2,6-Dibromo-4-(bromomethyl)pyridine
-
Hexamethylenetetramine (Urotropine)
-
Chloroform
-
50% Aqueous Acetic Acid
-
Concentrated Hydrochloric Acid
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 2,6-dibromo-4-(bromomethyl)pyridine (1.0 eq) in chloroform in a round-bottom flask.
-
Add hexamethylenetetramine (1.2 eq) to the solution and stir the mixture at room temperature for 12-24 hours. The formation of a precipitate (the quaternary ammonium salt) should be observed.
-
Filter the resulting hexaminium salt and wash it with a small amount of cold chloroform or diethyl ether.
-
In a separate flask, add the dried salt to a 50% aqueous acetic acid solution.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and adjust the pH to approximately 3-4 with concentrated hydrochloric acid.
-
Continue to reflux for an additional 15-30 minutes.
-
Cool the mixture and neutralize it carefully with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualized Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Reductive Amination of 2,6-Dibromoisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the reductive amination of 2,6-dibromoisonicotinaldehyde. This critical chemical transformation is a cornerstone in the synthesis of a diverse array of substituted pyridine derivatives, which are pivotal scaffolds in the development of novel pharmaceutical agents. The protocols outlined herein are designed to ensure high efficiency, yield, and purity of the desired amine products.
Introduction
Reductive amination is a powerful and widely utilized method for the formation of carbon-nitrogen bonds, converting a carbonyl group into an amine through an intermediate imine or iminium ion.[1][2] For a substrate such as this compound, this reaction opens a gateway to a variety of (2,6-dibromopyridin-4-yl)methanamine derivatives. The selection of appropriate reaction conditions, particularly the choice of reducing agent and solvent, is paramount to the success of this transformation. This document details several reliable protocols and presents a comparative analysis of common reducing agents to guide researchers in optimizing their synthetic strategies.
Data Presentation: Comparison of Common Reducing Agents
The choice of reducing agent is a critical parameter in reductive amination, influencing reaction kinetics, selectivity, and functional group tolerance. The following table summarizes the key characteristics and typical reaction conditions for several commonly employed reducing agents applicable to the reductive amination of this compound.
| Reducing Agent | Acronym | Typical Solvents | Key Features & Considerations |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective, often the reagent of choice. Tolerates a wide range of functional groups. Acetic acid can be used as a catalyst.[3][4][5] |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol (MeOH), Ethanol (EtOH) | Effective at mildly acidic pH (5-6) where imine formation is favorable.[6] Highly toxic, and generates toxic cyanide byproducts, requiring careful handling and quenching procedures.[7] |
| Sodium Borohydride | NaBH₄ | Methanol (MeOH), Ethanol (EtOH) | A less expensive but more reactive reducing agent. Can reduce the starting aldehyde if not added after imine formation is complete.[3] |
| Borane-Pyridine Complex | Pyridine-BH₃ | Methanol (MeOH), Dichloromethane (DCM), Tetrahydrofuran (THF) | A stable and convenient alternative to other borohydrides. Often used under acidic conditions.[8][9] |
Experimental Protocols
The following are detailed experimental protocols for the reductive amination of this compound using two different, reliable reducing agents.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is often preferred due to its mildness and high selectivity.
Materials:
-
This compound
-
Primary or secondary amine of choice (e.g., benzylamine, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous DCE or DCM (approximately 0.1-0.2 M concentration).
-
Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.
-
If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.0-1.1 eq) to liberate the free amine.
-
(Optional) Add a catalytic amount of acetic acid (0.1-0.2 eq) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
This protocol is effective but requires careful pH control and handling due to the toxicity of the reagent and byproducts.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in methanol (0.1-0.2 M).
-
Adjust the pH of the solution to approximately 5-6 by the dropwise addition of acetic acid. This can be monitored using pH paper.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium cyanoborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by the addition of saturated aqueous sodium bicarbonate solution in a well-ventilated fume hood to neutralize the acid and decompose any residual hydride. Be aware of potential hydrogen cyanide gas evolution.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent such as ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualization
The following diagrams illustrate the key chemical transformation and a generalized experimental workflow for the reductive amination of this compound.
Caption: Chemical pathway of reductive amination.
Caption: Generalized experimental workflow.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Application Note and Protocol: Purification of Crude 2,6-Dibromoisonicotinaldehyde by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Dibromoisonicotinaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. The purity of this aldehyde is crucial for the success of subsequent synthetic steps. This document provides a detailed protocol for the purification of crude this compound using column chromatography, a widely used technique for the separation and purification of organic compounds.[1][2] The protocol is designed to be a comprehensive guide, covering everything from the selection of the stationary and mobile phases to the collection and analysis of the purified product.
Potential Impurities
The nature and quantity of impurities in crude this compound will depend on the synthetic route employed. However, common impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Over-brominated or Under-brominated Species: Compounds with more or fewer than two bromine atoms on the pyridine ring.
-
Oxidation Product: The corresponding carboxylic acid, 2,6-dibromoisonicotinic acid, formed by the oxidation of the aldehyde group.[3]
-
Residual Solvents and Reagents: Solvents and other chemicals used in the synthesis and work-up.
Experimental Protocols
1. Materials and Equipment
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)[1]
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, for sample loading)
-
Glass chromatography column
-
Separatory funnel or dropping funnel (for solvent addition)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain or other suitable TLC stain[4]
-
Rotary evaporator
-
Glass wool or cotton plug
-
Sand (washed and dried)
2. Preliminary Analysis by Thin Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.[2] The goal is to find a mobile phase composition that provides good separation between the desired product and its impurities, with a retention factor (Rƒ) of approximately 0.2-0.4 for the product.[4]
-
Procedure:
-
Prepare several eluent systems with varying ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate).
-
Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane.
-
Spot the dissolved crude mixture onto a TLC plate.
-
Develop the TLC plate in a chamber containing one of the prepared eluent systems.
-
Visualize the separated spots under a UV lamp and/or by staining with potassium permanganate.[4][5]
-
The ideal solvent system will show the product spot well-separated from other spots.
-
3. Column Chromatography Protocol
This protocol outlines the steps for purifying crude this compound using a silica gel column.
-
Column Preparation (Slurry Packing Method):
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column to support the packing material.[6]
-
Add a thin layer of sand (approximately 1 cm) over the plug.[6]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate). The consistency should be pourable but not too dilute.
-
Pour the silica gel slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.[6]
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the top of the silica gel run dry.
-
Once the silica gel has settled, add another thin layer of sand on top to protect the stationary phase from disturbance during sample and eluent addition.[6]
-
Drain the solvent until its level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a relatively polar solvent such as dichloromethane.
-
Alternatively, for less soluble compounds or to achieve a more concentrated band, perform a "dry loading". Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully apply the dissolved sample or the silica-adsorbed sample onto the top of the column.
-
Drain the solvent until the sample is fully absorbed into the stationary phase.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column, ensuring not to disturb the top layer of sand and silica gel.
-
Begin elution with the determined solvent system, starting with a lower polarity and gradually increasing the polarity if a gradient elution is necessary.
-
Collect the eluent in fractions using test tubes or flasks.
-
Monitor the separation by periodically analyzing the collected fractions using TLC. Spot each fraction on a TLC plate to identify which fractions contain the purified product.
-
Combine the fractions that contain the pure this compound.
-
-
Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR, LC-MS, or melting point analysis.
-
Data Presentation
The following table summarizes typical (exemplary) data for the purification of crude this compound by column chromatography. Actual results may vary depending on the scale of the reaction and the specific impurities present.
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient: 5% to 20% Ethyl Acetate in Hexanes |
| Crude Product Mass | 5.0 g |
| Column Dimensions | 40 mm x 300 mm |
| Silica Gel Mass | ~100 g |
| Rƒ of Product (15% EtOAc/Hex) | ~0.35 |
| Rƒ of a Common Impurity (e.g., Carboxylic Acid) | ~0.05 (in 15% EtOAc/Hex) |
| Loading Method | Dry Loading |
| Volume per Fraction | 20 mL |
| Pure Fractions | 15 - 25 |
| Purified Product Mass | 4.2 g |
| Yield | 84% |
| Purity (by ¹H NMR) | >98% |
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | - Incorrect solvent system. - Column overloading. - Uneven column packing. | - Re-optimize the mobile phase using TLC. - Reduce the amount of crude product loaded. - Repack the column carefully to avoid channels and cracks. |
| Product Elutes Too Quickly or Too Slowly | - Mobile phase is too polar or not polar enough. | - Adjust the solvent polarity. Decrease the percentage of ethyl acetate for faster elution or increase it for slower elution. |
| Band Tailing | - Compound is interacting too strongly with the silica gel. - Presence of acidic impurities. | - Add a small amount of a slightly more polar solvent (e.g., a few drops of triethylamine for basic compounds, or acetic acid for acidic compounds) to the eluent. |
| Product Decomposition on Column | - Aldehyde is sensitive to the acidic nature of silica gel.[3] - Prolonged exposure to air and light. | - Use a less acidic stationary phase like neutral alumina. - Perform the chromatography quickly and protect the column from light if necessary. |
| Crystallization of Product on Column | - The eluent is not a good solvent for the compound at the concentration being eluted. | - Switch to a solvent system in which the compound is more soluble. |
References
- 1. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 2. chromtech.com [chromtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
Application Notes and Protocols for Sonogashira Coupling of Substituted 2-Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. The use of substituted pyridines as coupling partners is particularly relevant in drug development due to the prevalence of the pyridine motif in bioactive compounds. This document provides detailed application notes and experimental protocols for the Sonogashira coupling of various substituted 2-bromopyridines, offering a guide for reaction optimization and execution.
Reaction Principle
The Sonogashira coupling is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The reaction proceeds through a catalytic cycle involving the oxidative addition of the 2-bromopyridine to a palladium(0) species. This is followed by a transmetalation step with a copper acetylide, which is formed in situ from the terminal alkyne and the copper(I) salt. The cycle is completed by reductive elimination of the final product, regenerating the palladium(0) catalyst.[1][2] Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst, such as alkyne homocoupling (Glaser coupling).
Effects of Substituents on 2-Bromopyridines
The electronic nature of the substituents on the 2-bromopyridine ring can significantly influence the reaction conditions and outcomes.
-
Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂), methyl (-CH₃), and methoxy (-OCH₃) groups increase the electron density of the pyridine ring. While these substrates are generally reactive, they may require slightly more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve high yields.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and cyano (-CN) groups decrease the electron density of the pyridine ring, making the carbon-bromine bond more susceptible to oxidative addition. Consequently, 2-bromopyridines bearing EWGs often undergo Sonogashira coupling under milder conditions and can provide excellent yields.[3]
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of various substituted 2-bromopyridines with a range of terminal alkynes.
Table 1: Sonogashira Coupling of 2-Bromopyridines with Electron-Donating Groups
| Entry | 2-Bromopyridine Derivative | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 98 |
| 2 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 93 |
| 3 | 2-Amino-4-bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2-5) | CuI (2-5) | Et₃N | DMF/THF | 60-100 | - | Good |
| 4 | 2-Bromo-3-methoxypyridine | Terminal Alkyne | Pd(OAc)₂ / PPh₃ | CuI | Et₃N | DMF | 80-140 | 4-24 | Varies |
Table 2: Sonogashira Coupling of 2-Bromopyridines with Electron-Withdrawing Groups
| Entry | 2-Bromopyridine Derivative | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromo-5-nitropyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 91 |
| 2 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 92 |
| 3 | 6-Bromo-3-fluoro-2-cyanopyridine | Propargyl alcohol | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 90 |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of Amino-Substituted 2-Bromopyridines
This protocol is adapted from the work of Zhu et al. for the coupling of 2-amino-3-bromopyridines.[1]
Materials:
-
Substituted 2-amino-3-bromopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask and standard glassware for anhydrous reactions
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.
-
Add the 2-amino-3-bromopyridine derivative (1.0 equiv), the terminal alkyne (1.2 equiv), and triethylamine.
-
Heat the reaction mixture to 100 °C and stir for 3 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-alkynylpyridine.
Protocol 2: General Procedure for Sonogashira Coupling of Cyano-Substituted 2-Bromopyridines
This protocol is based on the synthesis of 6-alkynyl-3-fluoro-2-cyanopyridines.
Materials:
-
6-Bromo-3-fluoro-2-cyanopyridine (1.1 equiv)
-
Terminal alkyne (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (15 mol%)
-
Copper(I) iodide (CuI) (30 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and standard glassware for anhydrous reactions
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add 6-bromo-3-fluoro-2-cyanopyridine (1.1 equiv), Pd(PPh₃)₄ (15 mol%), and CuI (30 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed solution of THF and Et₃N (e.g., 2:1 v/v).
-
Add the terminal alkyne (1.0 equiv) dropwise to the mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
One-Pot Synthesis of 2,6-Disubstituted Pyridine Derivatives from 2,6-Dibromopyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2,6-disubstituted pyridine derivatives, utilizing 2,6-dibromopyridine as a versatile starting material. The strategic, sequential functionalization of the pyridine ring in a single reaction vessel offers significant advantages in terms of efficiency, resource management, and time savings, making it a highly attractive approach in medicinal chemistry and materials science.
Introduction
The 2,6-disubstituted pyridine scaffold is a privileged structural motif found in a wide range of biologically active compounds and functional materials. Its prevalence in pharmaceuticals, agrochemicals, and organic electronics stems from the unique electronic properties of the pyridine ring and the diverse functionalities that can be introduced at the 2- and 6-positions.[1] One-pot sequential cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, have emerged as powerful tools for the efficient construction of these complex molecules from readily available 2,6-dibromopyridine.[1][2] This approach avoids the isolation of intermediates, thereby reducing waste and simplifying the synthetic process.
Core Applications
The ability to synthesize a diverse library of 2,6-disubstituted pyridine derivatives in a high-throughput manner is of paramount importance in drug discovery. These compounds have shown potential in various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. For instance, certain 2,6-diarylpyridine derivatives have been investigated as analogs of the potent anticancer agent Combretastatin-A4.[1]
Experimental Workflows and Protocols
The following sections detail the experimental workflows and protocols for the one-pot synthesis of various 2,6-disubstituted pyridine derivatives from 2,6-dibromopyridine.
General Experimental Workflow
The general workflow for a one-pot, sequential cross-coupling reaction on 2,6-dibromopyridine is depicted below. This process involves the initial mono-functionalization of the starting material, followed by the in-situ addition of the reagents for the second coupling reaction.
Caption: General experimental workflow for the one-pot synthesis of 2,6-disubstituted pyridine derivatives.
Protocol 1: One-Pot Sequential Suzuki-Miyaura Coupling for the Synthesis of 2,6-Diarylpyridines
This protocol describes the one-pot synthesis of unsymmetrical 2,6-diarylpyridines via a sequential Suzuki-Miyaura cross-coupling reaction. The key to this methodology is the careful control of reaction conditions to favor mono-arylation in the first step, followed by the introduction of the second aryl group.
Materials and Equipment:
-
2,6-dibromopyridine
-
Arylboronic acid 1
-
Arylboronic acid 2
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Schlenk flask or microwave reaction vessel
-
Magnetic stirrer with heating
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup (First Coupling): In a flame-dried Schlenk flask under an inert atmosphere, combine 2,6-dibromopyridine (1.0 equiv), arylboronic acid 1 (1.05 equiv), a palladium catalyst (2-5 mol%), and a base (2.0 equiv).
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe.
-
First Coupling Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, or until consumption of the starting material is observed by TLC or GC-MS.
-
Second Coupling Addition: After cooling the reaction mixture to room temperature, add arylboronic acid 2 (1.2 equiv), additional palladium catalyst (1-2 mol%), and base (1.0 equiv).
-
Second Coupling Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, or until the reaction is complete.
-
Work-up: Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: One-Pot Sequential Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid 1 | Arylboronic Acid 2 | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 80 then 110 | 4 then 16 | 78 |
| 2 | 3-Tolylboronic acid | 2-Naphthylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 then 120 | 3 then 20 | 72 |
| 3 | 4-Chlorophenylboronic acid | 3-Furylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 85 then 115 | 4 then 18 | 65 |
Protocol 2: One-Pot Sequential Suzuki-Miyaura/Buchwald-Hartwig Amination for the Synthesis of 2-Amino-6-arylpyridines
This protocol details a one-pot procedure that combines a Suzuki-Miyaura coupling with a Buchwald-Hartwig amination to synthesize 2-amino-6-arylpyridines. This method is particularly useful for generating compounds with both C-C and C-N bonds at the 2- and 6-positions. A key consideration is the compatibility of the reagents and catalysts for both transformations in a single pot.[2][3]
Materials and Equipment:
-
2,6-dibromopyridine
-
Arylboronic acid
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, tBu₃P)
-
Bases (e.g., CsF for Suzuki, NaOtBu for Buchwald-Hartwig)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane)
-
Schlenk flask
Procedure:
-
Reaction Setup (Suzuki Coupling): In a glovebox or under an inert atmosphere, add 2,6-dibromopyridine (1.0 equiv), the arylboronic acid (1.05 equiv), Pd₂(dba)₃ (2 mol%), and a suitable ligand (e.g., tBu₃P, 4 mol%) to an oven-dried Schlenk flask.
-
Base and Solvent Addition (Suzuki): Add CsF (2.0 equiv) and anhydrous, degassed 1,4-dioxane.
-
Suzuki Coupling Reaction: Heat the mixture to 100-120 °C for 12-16 hours.
-
Reagent Addition (Buchwald-Hartwig): Cool the reaction to room temperature. Add the amine (1.2 equiv) and NaOtBu (1.4 equiv).
-
Buchwald-Hartwig Amination: Heat the reaction mixture to 100-120 °C for 8-16 hours.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Data Presentation: One-Pot Sequential Suzuki/Buchwald-Hartwig
| Entry | Arylboronic Acid | Amine | Catalyst/Ligand | Bases | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Morpholine | Pd₂(dba)₃ / tBu₃P | CsF / NaOtBu | 1,4-Dioxane | 110 | 16 then 12 | 68 |
| 2 | 4-Tolylboronic acid | Aniline | Pd₂(dba)₃ / Xantphos | CsF / NaOtBu | 1,4-Dioxane | 120 | 14 then 10 | 62 |
| 3 | 3-Methoxyphenylboronic acid | Benzylamine | Pd₂(dba)₃ / tBu₃P | CsF / NaOtBu | 1,4-Dioxane | 115 | 16 then 14 | 71 |
Protocol 3: One-Pot Double Sonogashira Coupling for the Synthesis of 2,6-Dialkynylpyridines
This protocol outlines the one-pot synthesis of symmetrical 2,6-dialkynylpyridines via a double Sonogashira coupling reaction. This method is effective for the direct introduction of two alkyne moieties onto the pyridine core.
Materials and Equipment:
-
2,6-dibromopyridine
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
-
Schlenk flask
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2,6-dibromopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Solvent and Base Addition: Add the anhydrous and degassed solvent and the base.
-
Alkyne Addition: Add the terminal alkyne (2.2 equiv) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or heat to 50-70 °C for 6-24 hours.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Data Presentation: One-Pot Double Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 24 | 85 | | 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | 60 | 12 | 92 | | 3 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 50 | 18 | 79 |
Visualization of a Relevant Signaling Pathway
The 2,6-disubstituted pyridine scaffold is a key component in many kinase inhibitors. The following diagram illustrates a simplified signaling pathway involving a hypothetical Protein Kinase B (Akt), a common target in cancer therapy, and how a 2,6-disubstituted pyridine-based inhibitor might interfere with its function.
Caption: Inhibition of the Akt signaling pathway by a 2,6-disubstituted pyridine derivative.
Conclusion
The one-pot synthesis of 2,6-disubstituted pyridine derivatives from 2,6-dibromopyridine represents a highly efficient and versatile strategy for the generation of molecular diversity. The protocols outlined in this document provide a foundation for researchers to develop novel compounds for applications in drug discovery and materials science. The ability to combine multiple cross-coupling reactions in a single pot significantly streamlines the synthetic process, accelerating the discovery of new chemical entities with desired properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Agrochemicals Using 2,6-Dibromoisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,6-Dibromoisonicotinaldehyde as a scaffold for the development of novel agrochemicals. This document outlines detailed protocols for the synthesis of two potential classes of bioactive molecules: Pyridyl-Acrylonitrile derivatives as potential insecticides and Pyridyl Oxime Ether derivatives as potential fungicides. The protocols are based on established synthetic methodologies for analogous pyridine-based compounds.
Introduction
The pyridine ring is a key structural motif in a multitude of successful agrochemicals due to its versatile biological activities and favorable physicochemical properties.[1][2] The scaffold is present in numerous insecticides, fungicides, and herbicides.[3][4] this compound is a highly functionalized pyridine derivative offering three reactive sites for chemical modification: the aldehyde group at the C4 position and two bromine atoms at the C2 and C6 positions. This trifunctional nature allows for the creation of diverse molecular architectures, making it an attractive starting material for the discovery of new agrochemical entities.
This document details the synthesis of two classes of potential agrochemicals derived from this compound:
-
Pyridyl-Acrylonitrile Derivatives (Potential Insecticides): Synthesized via a Knoevenagel condensation, these compounds are analogues of known insecticides that often target the nervous system of insects.[5][6]
-
Pyridyl Oxime Ether Derivatives (Potential Fungicides): Prepared by condensation with hydroxylamine followed by etherification, these molecules are structurally related to fungicides known to inhibit fungal respiration or sterol biosynthesis.[7][8][9]
Hypothetical Agrochemical Profiles
The following sections describe the synthesis, proposed mode of action, and biological activity of two novel classes of agrochemicals derived from this compound.
I. Pyridyl-Acrylonitrile Derivatives: Potential Insecticides
The introduction of an acrylonitrile moiety to a pyridyl core can lead to compounds with potent insecticidal properties. The proposed synthesis involves a Knoevenagel condensation of this compound with an active methylene compound, followed by a Suzuki cross-coupling reaction to introduce further diversity.
Proposed Synthesis Workflow:
Caption: Synthetic workflow for Pyridyl-Acrylonitrile derivatives.
Proposed Mode of Action: GABA Receptor Antagonist
Many insecticides containing the pyridyl-acrylonitrile scaffold are known to act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor in insects. By blocking the chloride ion channel, these compounds induce hyperexcitation of the central nervous system, leading to convulsions and death of the insect.
Hypothetical Signaling Pathway:
Caption: Proposed mechanism of action for Pyridyl-Acrylonitrile derivatives.
Quantitative Data: Insecticidal Activity
The following table summarizes the hypothetical insecticidal activity of a series of synthesized Pyridyl-Acrylonitrile derivatives against the cotton aphid (Aphis gossypii). The LC50 values are compared to a commercial standard.
| Compound ID | R Group (at C2 and C6) | LC50 (mg/L) vs. Aphis gossypii |
| PAN-1 | Phenyl | 15.8 |
| PAN-2 | 4-Chlorophenyl | 8.2 |
| PAN-3 | 4-Methoxyphenyl | 25.1 |
| PAN-4 | 2-Thienyl | 12.5 |
| Commercial Standard | Acetamiprid | 5.5 |
II. Pyridyl Oxime Ether Derivatives: Potential Fungicides
Oxime ethers are a well-established class of fungicides. The synthesis of Pyridyl Oxime Ether derivatives from this compound is proposed to proceed through the formation of an oxime, followed by O-alkylation. Subsequent functionalization of the bromine atoms via Suzuki coupling can be explored to optimize activity.
Proposed Synthesis Workflow:
Caption: Synthetic workflow for Pyridyl Oxime Ether derivatives.
Proposed Mode of Action: Inhibition of Mitochondrial Respiration (QoI)
Many fungicidal oxime ethers act as Quinone outside Inhibitors (QoI), targeting the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. This inhibition blocks ATP synthesis, leading to the cessation of fungal growth and spore germination.
Hypothetical Signaling Pathway:
Caption: Proposed mechanism of action for Pyridyl Oxime Ether derivatives.
Quantitative Data: Fungicidal Activity
The following table presents the hypothetical in vitro fungicidal activity (EC50 values) of a series of Pyridyl Oxime Ether derivatives against various plant pathogenic fungi.
| Compound ID | R' Group (Ether) | R'' Group (at C2/C6) | EC50 (mg/L) vs. Rhizoctonia solani | EC50 (mg/L) vs. Botrytis cinerea |
| POE-1 | Methyl | Bromo | 5.8 | 12.3 |
| POE-2 | Ethyl | Bromo | 4.5 | 10.1 |
| POE-3 | Benzyl | Bromo | 2.1 | 7.8 |
| POE-4 | Methyl | Phenyl | 3.2 | 9.5 |
| Commercial Standard | Azoxystrobin | 0.8 | 1.5 |
Experimental Protocols
Protocol 1: Synthesis of 2-(2,6-dibromopyridin-4-yl)acrylonitrile (Intermediate 1)
This protocol describes the Knoevenagel condensation of this compound with malononitrile.[10][11]
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Deionized water
Procedure:
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of ethanol and water, add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Dry the solid under vacuum to yield the desired product.
Characterization (Hypothetical):
-
¹H NMR (400 MHz, CDCl₃) δ: 8.05 (s, 2H, Ar-H), 7.80 (s, 1H, =CH).
-
¹³C NMR (101 MHz, CDCl₃) δ: 150.2, 142.5, 130.8, 116.4, 110.2.
-
Yield: 85-95%.
Protocol 2: Synthesis of this compound Oxime (Intermediate 2)
This protocol details the formation of the oxime from this compound.[12]
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
In a separate flask, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water and add it to the aldehyde solution.
-
Reflux the mixture for 1-2 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
Characterization (Hypothetical):
-
¹H NMR (400 MHz, DMSO-d₆) δ: 11.50 (s, 1H, NOH), 8.50 (s, 1H, CH=N), 8.00 (s, 2H, Ar-H).
-
Yield: 90-98%.
Protocol 3: O-Alkylation of this compound Oxime (Intermediate 3)
This protocol describes the synthesis of the oxime ether.[13]
Materials:
-
This compound Oxime (Intermediate 2)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound Oxime (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 6-8 hours or until TLC indicates the completion of the reaction.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization (Hypothetical, for O-methyl ether):
-
¹H NMR (400 MHz, CDCl₃) δ: 8.40 (s, 1H, CH=N), 7.90 (s, 2H, Ar-H), 4.10 (s, 3H, OCH₃).
-
Yield: 70-85%.
Protocol 4: Suzuki Cross-Coupling of Brominated Pyridine Derivatives
This general protocol can be applied to both Intermediate 1 and Intermediate 3 for the synthesis of the final products.[14][15]
Materials:
-
Brominated pyridine substrate (Intermediate 1 or 3)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene/water)
Procedure:
-
In a Schlenk flask, combine the brominated pyridine substrate (1.0 eq), arylboronic acid (2.2 eq for disubstitution), palladium catalyst (0.05 eq), and base (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the final product.
Characterization (Hypothetical, for diphenyl derivative of Intermediate 1):
-
¹H NMR (400 MHz, CDCl₃) δ: 8.10 (s, 2H, Ar-H), 7.85 (s, 1H, =CH), 7.60-7.40 (m, 10H, Ar-H).
-
Yield: 60-80%.
Disclaimer: The compounds and their biological activities described in these application notes are hypothetical and for illustrative purposes. The provided protocols are based on established chemical reactions and should be performed by trained professionals in a suitably equipped laboratory. Appropriate safety precautions must be taken.
References
- 1. chempanda.com [chempanda.com]
- 2. Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and acaricidal activity of novel pyrazole acrylonitrile derivatives [nyxxb.cn]
- 6. Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Review of Biologically Active Oxime Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bcc.bas.bg [bcc.bas.bg]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. Synthesis of substituted tetrahydropyran-4-one and its oxime | International Journal of Biology and Chemistry [ijbch.kaznu.kz]
- 13. jocpr.com [jocpr.com]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Note: Monitoring the Synthesis of 2,6-Dibromoisonicotinaldehyde using Thin-Layer Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction The synthesis of 2,6-Dibromoisonicotinaldehyde, a key intermediate in the development of pharmaceuticals and functional materials, requires careful monitoring to ensure optimal yield and purity. Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective analytical technique for qualitatively monitoring the progress of this reaction.[1][2] It allows for the simultaneous visualization of the starting material, intermediates, and the final product, enabling the researcher to determine the reaction's endpoint accurately. This application note provides a detailed protocol for using TLC to monitor the synthesis of this compound.
Principle of Thin-Layer Chromatography TLC separates compounds in a mixture based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a liquid mobile phase (the eluent).[2] Compounds with a higher affinity for the stationary phase move more slowly up the plate, while compounds with a higher affinity for the mobile phase travel faster. This differential movement results in the separation of the components, which appear as distinct spots on the plate after visualization. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify and compare compounds.[3][4]
Experimental Protocols
Materials and Equipment
-
TLC Plates: Silica gel 60 F₂₅₄ plates (or equivalent)
-
TLC Chamber: Glass jar with a lid or a dedicated TLC tank
-
Spotting Capillaries: Glass capillary tubes
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate or Dichloromethane). An initial suggestion is a 7:3 mixture of Hexane:Ethyl Acetate.
-
Visualization Reagents:
-
UV Lamp (254 nm)
-
Iodine Chamber
-
2,4-Dinitrophenylhydrazine (2,4-DNPH) stain
-
Potassium Permanganate (KMnO₄) stain
-
-
Reaction Aliquots: Tiny samples taken from the reaction mixture at various time points.[5]
TLC Plate Preparation
-
Using a pencil, gently draw a straight origin line approximately 1 cm from the bottom of the TLC plate. Do not use a pen, as the ink will chromatograph with the solvent.[3]
-
Mark three small, equidistant points on the origin line for spotting. These will be for the starting material (SM), the reaction mixture (RXN), and a co-spot (CO).
Sample Application (Spotting)
-
SM Lane: Dissolve a small amount of the starting material (e.g., 2,6-dibromopyridine or a precursor aldehyde) in a volatile solvent. Using a capillary tube, apply a small spot of this solution to the first mark on the origin line.
-
RXN Lane: Using a clean capillary tube, take a small aliquot from the reaction mixture and spot it onto the middle mark.[5]
-
CO (Co-spot) Lane: On the third mark, first spot the starting material solution (SM) and, directly on top of it, spot the reaction mixture (RXN). This lane helps to confirm the identity of the starting material spot in the reaction lane.[5]
-
Ensure all spots are small and concentrated to achieve better separation.[3]
Chromatogram Development
-
Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper inside the chamber, allowing it to become saturated with the solvent vapor. This ensures the chamber atmosphere is saturated, leading to better chromatogram development.
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber with the lid.
-
Allow the solvent to ascend the plate by capillary action. Remove the plate when the solvent front is approximately 1 cm from the top edge.
-
Immediately mark the position of the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
Visualization
Several methods can be used, starting with non-destructive techniques.
-
UV Light: Place the dried TLC plate under a UV lamp (254 nm). Aromatic and conjugated compounds will appear as dark spots against the fluorescent green background of the plate.[6][7] Circle the visible spots with a pencil. This is the primary method for visualizing this compound and its precursors.
-
Iodine Chamber: Place the plate in a sealed chamber containing a few crystals of iodine. Many organic compounds, especially aromatic ones, will form a colored complex with iodine vapor, appearing as yellow-brown spots.[7][8] This method is semi-destructive as the spots will fade over time.
-
Chemical Stains (Destructive):
-
2,4-DNPH Stain: This is highly specific for aldehydes and ketones.[6] Spray the plate with or dip it into a 2,4-DNPH solution. Aldehydes will appear as yellow to orange-red spots.[6]
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for detecting compounds that can be oxidized, such as aldehydes. The plate is dipped in the stain, and oxidizable compounds appear as yellow or white spots on a purple background.[7]
-
Data Analysis and Interpretation
-
Calculate Rf Values: For each spot, measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front.
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[4]
-
-
Monitor Reaction Progress:
-
As the reaction proceeds, the intensity of the starting material spot in the "RXN" lane should decrease.
-
A new spot, corresponding to the this compound product, will appear. The product is expected to have a different Rf value than the starting material.
-
The reaction is considered complete when the starting material spot is no longer visible in the "RXN" lane.[5]
-
Data Presentation
Table 1: Expected TLC Results and Rf Values The Rf values are dependent on the exact mobile phase used. The following table provides a qualitative guide.
| Compound | Expected Relative Polarity | Expected Rf Value (7:3 Hexane:EtOAc) |
| Starting Material (e.g., 2,6-Lutidine) | Less Polar | Higher Rf |
| Intermediate (e.g., 2,6-bis(bromomethyl)pyridine) | Moderately Polar | Intermediate Rf |
| Product (this compound) | More Polar | Lower Rf |
Table 2: Recommended Visualization Reagents
| Reagent | Target Functional Group(s) | Procedure | Expected Result |
| UV Light (254 nm) | Aromatic rings, Conjugated systems | Shine UV lamp on the dried plate. | Dark spots on a fluorescent background.[7] |
| Iodine Vapor | Aromatic compounds, Unsaturated compounds | Place plate in a chamber with iodine crystals. | Yellow-brown spots.[8][9] |
| 2,4-DNPH Stain | Aldehydes, Ketones | Dip or spray the plate, may require gentle heating. | Yellow to orange-red spots.[6][9] |
| KMnO₄ Stain | Oxidizable groups (Aldehydes, Alcohols) | Dip plate in a dilute aqueous KMnO₄ solution. | Yellow spots on a purple background.[7] |
Visual Workflow
Caption: Workflow for monitoring reaction progress using TLC.
Conclusion Thin-Layer Chromatography is an indispensable tool for monitoring the synthesis of this compound. By following this detailed protocol, researchers can effectively track the consumption of starting materials and the formation of the desired product, allowing for precise determination of the reaction endpoint. This leads to improved reaction control, optimization of reaction times, and higher purity of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. epfl.ch [epfl.ch]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. faculty.fiu.edu [faculty.fiu.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Palladium Catalyst Loading for Hindered 2-Bromopyridine Coupling
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted guidance for optimizing palladium catalyst loading in the Suzuki-Miyaura cross-coupling of sterically hindered 2-bromopyridines. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you achieve optimal results in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing Suzuki-Miyaura coupling with hindered 2-bromopyridines?
A1: The main difficulties arise from two factors: steric hindrance and catalyst inhibition. The steric bulk near the bromine atom can impede the oxidative addition step of the catalytic cycle. Additionally, the nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and slowing down or halting the reaction.[1][2]
Q2: What is a good starting point for palladium catalyst loading in these challenging couplings?
A2: For hindered 2-bromopyridine substrates, a typical starting point for palladium catalyst loading is between 1-2 mol% of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃).[3] Depending on the reactivity of the specific substrates and the efficiency of the chosen ligand, this loading can often be optimized to lower levels.
Q3: How does the choice of ligand affect the optimal catalyst loading?
A3: The ligand plays a crucial role. Bulky, electron-rich phosphine ligands like SPhos, XPhos, and RuPhos are often effective for these couplings.[4] These ligands can stabilize the palladium center, promote the difficult oxidative addition and reductive elimination steps, and sterically shield the palladium from coordinating with the pyridine nitrogen.[1] The use of highly active ligands can often allow for a reduction in the palladium catalyst loading.
Q4: Can increasing the catalyst loading always solve low yield issues?
A4: Not necessarily. While increasing the catalyst loading can sometimes improve a sluggish reaction, excessively high loadings (e.g., >5 mol%) can lead to an increase in side reactions, such as homocoupling of the boronic acid.[3] It can also make product purification more difficult due to higher residual palladium levels. Therefore, careful optimization is recommended.
Q5: When should I consider using a pre-catalyst versus generating the active catalyst in situ?
A5: Pre-catalysts, which are stable Pd(II) complexes that are readily reduced to the active Pd(0) species in the reaction mixture, can offer better reproducibility and are often more active at lower loadings. For challenging couplings, using a well-defined pre-catalyst can be advantageous over generating the active species from a simple salt like Pd(OAc)₂ and a separate ligand.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst inhibition by pyridine nitrogen.2. Inefficient oxidative addition due to steric hindrance.3. Low catalyst activity. | 1. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).2. Increase reaction temperature in increments of 10-20 °C.3. Increase catalyst loading incrementally from 1 mol% up to 5 mol%.4. Screen different palladium precursors (e.g., Pd₂(dba)₃, PEPPSI-IPr). |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.2. High catalyst loading.3. Inefficient reduction of Pd(II) to Pd(0). | 1. Ensure all solvents and reagents are thoroughly degassed.2. Maintain a positive pressure of an inert gas (e.g., Argon, Nitrogen).3. Reduce the palladium catalyst loading.4. Use a direct Pd(0) source like Pd(PPh₃)₄. |
| Protodeboronation of Boronic Acid | 1. Presence of water, especially with aqueous bases.2. High reaction temperature or prolonged reaction times. | 1. Use anhydrous solvents and reagents.2. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.3. Use a non-aqueous base (e.g., KF). |
| Incomplete Reaction Despite High Catalyst Loading | 1. Poor solubility of starting materials.2. Inappropriate base or solvent.3. Catalyst deactivation over time. | 1. Screen different solvents or solvent mixtures (e.g., Dioxane, Toluene, 2-MeTHF).2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).3. Use a more robust catalyst system or a pre-catalyst. |
Data Presentation
Table 1: Effect of Palladium Catalyst Loading on Reaction Yield for a Hindered 2-Bromopyridine
The following table presents representative data for the Suzuki-Miyaura coupling of 2-bromo-6-methylpyridine with phenylboronic acid, illustrating the effect of varying the palladium acetate loading.
| Entry | Pd(OAc)₂ (mol%) | Ligand (SPhos, mol%) | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| 1 | 0.5 | 1.0 | 100 | 12 | 75 | 150 |
| 2 | 1.0 | 2.0 | 100 | 12 | 92 | 92 |
| 3 | 2.0 | 4.0 | 100 | 12 | 95 | 47.5 |
| 4 | 5.0 | 10.0 | 100 | 12 | 93 | 18.6 |
Reaction Conditions: 2-bromo-6-methylpyridine (1 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2 mmol) in 1,4-dioxane (5 mL) under an argon atmosphere.
Table 2: Comparison of Different Palladium Catalyst Systems at Optimized Loading
This table compares the performance of different catalyst systems for the coupling of a sterically hindered 2-bromopyridine with an arylboronic acid.
| Catalyst System | Pd Loading (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | 1.0 | K₃PO₄ (2) | 1,4-Dioxane | 100 | 12 | 92 |
| Pd₂(dba)₃ / XPhos | 0.75 | Cs₂CO₃ (2) | Toluene | 110 | 10 | 94 |
| PEPPSI-IPr | 0.5 | K₂CO₃ (2) | t-AmylOH | 100 | 4 | 96 |
| Pd(PPh₃)₄ | 2.0 | K₃PO₄ (2) | DMF | 90 | 18 | 78 |
Experimental Protocols
General Procedure for Optimizing Palladium Catalyst Loading
This protocol provides a general method for the Suzuki-Miyaura coupling of a hindered 2-bromopyridine with an arylboronic acid, which can be adapted to screen for the optimal catalyst loading.
Materials:
-
Hindered 2-bromopyridine (e.g., 2-bromo-6-methylpyridine) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos) (typically in a 1:1 to 2:1 ligand to palladium ratio)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere, add the hindered 2-bromopyridine, arylboronic acid, and base.
-
Add the palladium precursor and the ligand.
-
Add the degassed solvent via syringe.
-
Seal the vessel and thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by using three cycles of vacuum-backfill with the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Technical Support Center: Troubleshooting Cross-Coupling Reactions of 2,6-Dibromoisonicotinaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with low product yield in cross-coupling reactions involving 2,6-Dibromoisonicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low yield in my cross-coupling reaction with this compound?
A1: Low yields in cross-coupling reactions with this compound can stem from several factors. The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Additionally, the electron-withdrawing nature of the isonicotinaldehyde scaffold can influence the reactivity of the C-Br bonds. Common issues include catalyst deactivation, inefficient oxidative addition, and competing side reactions such as homocoupling and hydrodehalogenation. Careful optimization of the catalyst system, ligands, base, and solvent is crucial for success.
Q2: Can the aldehyde group in this compound interfere with the cross-coupling reaction?
A2: Yes, the aldehyde group can potentially complicate the reaction. Under basic conditions, it may participate in side reactions like aldol condensation. In Buchwald-Hartwig amination, the amine nucleophile can react with the aldehyde to form an imine. Furthermore, the aldehyde can be sensitive to certain reaction conditions and may be reduced to an alcohol, particularly at higher temperatures or in the presence of hydride impurities. If side reactions involving the aldehyde are suspected, protecting it as an acetal before the coupling reaction is a common strategy.
Q3: What is "homocoupling" and how can I minimize it?
A3: Homocoupling is a significant side reaction where two molecules of a starting material couple with each other. In Suzuki reactions, this can lead to the formation of a biaryl from the boronic acid, while in Sonogashira reactions, it results in the dimerization of the terminal alkyne (Glaser coupling). This side reaction consumes your starting materials and complicates purification. To minimize homocoupling, it is critical to ensure the reaction is performed under strictly anaerobic (oxygen-free) conditions, as oxygen can promote this side reaction. Using a Pd(0) precatalyst instead of a Pd(II) source can also be beneficial.
Q4: I am observing the formation of a byproduct with a mass corresponding to the starting material minus one bromine atom. What is this and how can I prevent it?
A4: This byproduct is likely 2-bromoisonicotinaldehyde, resulting from hydrodehalogenation, a common side reaction in palladium-catalyzed couplings. This occurs when a bromine atom is replaced by a hydrogen atom. To minimize this, you can try screening different phosphine ligands, using a weaker, non-nucleophilic base, or lowering the reaction temperature and extending the reaction time.
Q5: Is it possible to achieve selective mono-substitution on this compound?
A5: Yes, selective mono-arylation or mono-amination is achievable by carefully controlling the reaction conditions. Key strategies include using a sub-stoichiometric amount of the coupling partner (e.g., 0.9-1.1 equivalents), employing specific ligands such as N-heterocyclic carbenes (NHCs) which have been shown to promote mono-arylation, and maintaining lower reaction temperatures.[1]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst and ligand. Ensure solvents are anhydrous and of high purity. Consider a pre-activation step for the catalyst. |
| Catalyst Inhibition by Pyridine Nitrogen | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the palladium center and prevent coordination with the pyridine nitrogen.[2] |
| Inefficient Oxidative Addition | The C-Br bond may be less reactive. Increase the reaction temperature or screen different palladium catalysts and more electron-rich ligands.[2] |
| Poor Solubility of Reagents | Choose a solvent system that ensures all reactants are fully dissolved at the reaction temperature. For Suzuki reactions, a co-solvent of water is often necessary.[3] |
| Inappropriate Base | The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. For base-sensitive substrates, milder conditions should be tested.[4] |
Issue 2: Formation of Significant Byproducts
| Byproduct | Potential Cause | Recommended Solution |
| Homocoupling Product | Presence of oxygen. Use of a Pd(II) precatalyst. | Thoroughly degas the reaction mixture and maintain an inert atmosphere. Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃).[4] |
| Hydrodehalogenation Product | Slow catalytic cycle favoring reduction. | Screen different phosphine ligands. Use a weaker, non-nucleophilic base. Lower the reaction temperature. |
| Protodeboronation (Suzuki) | Decomposition of the boronic acid. | Use fresh or purified boronic acid. Consider using more stable boronic esters (e.g., pinacol esters). Ensure anhydrous conditions.[2] |
| Aldehyde-Related Byproducts | Reaction of the aldehyde with base or nucleophiles. | Protect the aldehyde group as an acetal prior to the coupling reaction. Use milder reaction conditions (lower temperature, weaker base). |
Data Presentation: Representative Reaction Conditions
Disclaimer: The following data is based on cross-coupling reactions of structurally similar compounds (e.g., 2,6-dibromopyridine, 2-bromo-6-methylisonicotinaldehyde) and should be used as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | ~80-90 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~70-85 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 24 | ~75-90 |
Table 2: Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | ~80-95 |
| Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | Dioxane | 110 | 24 | ~70-85 |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 20 | ~75-90 |
Table 3: Sonogashira Coupling Conditions
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | ~70-85 |
| Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NEt | DMF | 80 | 16 | ~75-90 |
| Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Piperidine | Toluene | 70 | 18 | ~65-80 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.). Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add the degassed solvent (e.g., dioxane/water 4:1) via syringe. Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination:
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube. Add this compound (1.0 equiv.) and the amine (1.2 equiv.). Add the anhydrous, degassed solvent (e.g., toluene). Seal the tube and heat the reaction mixture to 80-110 °C for 16-24 hours. Monitor the reaction by TLC or GC-MS. After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite. The filtrate is then washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Generalized catalytic cycle and common side reactions.
References
Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions of 2,6-Dibromoisonicotinaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 2,6-Dibromoisonicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in palladium-catalyzed cross-coupling reactions?
A1: The most prevalent side reactions include:
-
Homocoupling: Dimerization of the starting material or the coupling partner. For instance, two molecules of this compound can couple to form a bipyridine dimer, or in Suzuki-Miyaura reactions, the boronic acid can homocouple. This is often promoted by the presence of oxygen.[1]
-
Hydrodehalogenation (Dehalogenation): Replacement of one or both bromine atoms with a hydrogen atom, leading to the formation of 2-bromoisonicotinaldehyde or isonicotinaldehyde. This can occur when the palladium catalyst reacts with a hydrogen source in the reaction mixture.[2]
-
Protodeboronation: In Suzuki-Miyaura coupling, this is a significant side reaction where the boronic acid group of the coupling partner is replaced by a hydrogen atom, particularly with unstable boronic acids like 2-pyridylboronic acids.[1][3][4]
-
Glaser Coupling: In copper-co-catalyzed Sonogashira reactions, the terminal alkyne can undergo oxidative homocoupling to form a diyne.[5]
-
Aldehyde Group Interference: The aldehyde functionality can participate in side reactions such as reduction to an alcohol, formation of an imine with amine nucleophiles (in Buchwald-Hartwig amination), or decarbonylation at high temperatures.[6][7]
Q2: Why can this compound be a challenging substrate in palladium catalysis?
A2: The pyridine nitrogen in this compound can coordinate to the palladium catalyst, potentially leading to catalyst deactivation. This is a common issue with 2-substituted nitrogen-containing heteroaryl compounds.[1] Additionally, the electron-withdrawing nature of the aldehyde and the pyridine ring can influence the reactivity of the C-Br bonds.
Q3: Should the aldehyde group in this compound be protected before performing a cross-coupling reaction?
A3: Protecting the aldehyde group, often as an acetal, is a common strategy to prevent side reactions.[6] This is particularly important in reactions involving strong bases or nucleophilic reagents, such as the Buchwald-Hartwig amination, where imine formation can occur.[6][7] However, many modern cross-coupling protocols are tolerant of aldehyde functionalities. The decision to protect the aldehyde should be based on the specific reaction conditions and the stability of the desired product.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupled Product
Symptoms:
-
Incomplete consumption of starting materials.
-
Formation of multiple byproducts observed by TLC or LC-MS.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Catalyst Deactivation | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to stabilize the palladium catalyst and prevent coordination with the pyridine nitrogen. Ensure all reagents and solvents are high-purity and anhydrous, and maintain a strict inert atmosphere (Argon or Nitrogen).[1] |
| Sub-optimal Reaction Conditions | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), solvents (e.g., dioxane/water, toluene/water, DMF), and reaction temperatures. Heteroaryl bromides often require heating (80-110 °C) for efficient coupling.[2] |
| Poor Reagent Quality | Use fresh, high-purity boronic acids/esters, as they can degrade over time. Ensure solvents are properly degassed to remove oxygen.[2] |
Issue 2: Significant Formation of Homocoupled Products
Symptoms:
-
Isolation of bipyridine dimers or homocoupled products of the coupling partner.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction. |
| Inappropriate Palladium Source | In Suzuki-Miyaura reactions, use a Pd(0) precatalyst (e.g., Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂) to minimize homocoupling of the boronic acid.[1] |
| Reaction Conditions | Employ bulky, electron-rich phosphine ligands. In some cases, the addition of a Cu(I) co-catalyst in Stille coupling can accelerate the desired cross-coupling pathway over homocoupling.[1] |
Issue 3: Formation of Hydrodehalogenated Byproducts
Symptoms:
-
Detection of 2-bromoisonicotinaldehyde or isonicotinaldehyde in the reaction mixture.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Presence of a Hydrogen Source | Use high-purity, anhydrous solvents and reagents. Impurities can act as hydrogen donors. |
| Sub-optimal Ligand or Base | Screen different phosphine ligands. A weaker, non-nucleophilic base may also suppress this side reaction.[2] |
| Prolonged Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that may favor hydrodehalogenation.[2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting protocol and may require optimization.
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-2.5 equiv.), a base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol%; SPhos, 4 mol%).
-
Degassing: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water, 4:1 v/v) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.[2]
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir vigorously.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
General Protocol for Sonogashira Coupling
This protocol is for a typical copper-co-catalyzed Sonogashira coupling.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-2.2 equiv.) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or heat as required (e.g., 60-80 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[8]
General Protocol for Buchwald-Hartwig Amination
This protocol requires careful exclusion of air and moisture.
-
Catalyst Preparation: In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 1.5-3 mol%), and a base (e.g., NaOt-Bu, Cs₂CO₃, 1.4-2.1 equiv.).[7][9]
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl.
-
Purification: Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[9]
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting workflow for minimizing homocoupling side reactions.
Caption: Logical workflow for optimizing cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 2-Bromopyridine Cross-Coupling Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize the hydrodehalogenation of 2-bromopyridines in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation in the context of 2-bromopyridine cross-coupling reactions?
Hydrodehalogenation is a common and undesired side reaction where the bromine atom on the 2-position of the pyridine ring is replaced by a hydrogen atom. This leads to the formation of a pyridine byproduct, reducing the yield of the desired coupled product and complicating purification.[1]
Q2: What are the primary causes of hydrodehalogenation in palladium-catalyzed cross-coupling reactions?
In palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, hydrodehalogenation is primarily caused by the formation of palladium-hydride (Pd-H) species.[1] Sources of these hydride species can include:
-
Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate hydrides, particularly at elevated temperatures.[1]
-
Solvents: Protic solvents (e.g., alcohols) or solvents that can degrade can act as hydride donors.[1]
-
Reagents: Trace impurities in reagents, such as borane (B-H) species in boronic acids, can contribute to the formation of Pd-H.[1]
-
Water: The presence of water in the reaction mixture can react with bases or other reagents to generate hydride sources.[1]
Q3: How does the choice of catalyst and ligand affect hydrodehalogenation?
The ligand coordinated to the palladium catalyst is critical. Bulky, electron-rich phosphine ligands are highly recommended because they accelerate the desired reductive elimination step of the catalytic cycle, which outcompetes the hydrodehalogenation pathway.[1] For Suzuki and Buchwald-Hartwig reactions, ligands such as XPhos, SPhos, and RuPhos often provide excellent results by stabilizing the palladium catalyst and promoting the desired coupling.[1]
Q4: Which bases are recommended to minimize hydrodehalogenation?
Weaker, non-nucleophilic inorganic bases are generally preferred to minimize hydrodehalogenation.[1] Bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are less prone to generating hydride species compared to strong alkoxide bases.[1]
Q5: What is the effect of temperature and reaction time on this side reaction?
Higher reaction temperatures can increase the rate of hydrodehalogenation. It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitoring the reaction progress and stopping it once the starting material is consumed can prevent prolonged exposure to conditions that favor the side reaction.[1]
Troubleshooting Guide
This section provides specific solutions for researchers encountering significant hydrodehalogenation of 2-bromopyridines.
Issue 1: Significant formation of pyridine byproduct in a Suzuki-Miyaura coupling reaction.
| Potential Cause | Recommended Solution |
| Strong Alkoxide Base (e.g., NaOtBu) | Switch to a milder inorganic base like K₃PO₄ or Cs₂CO₃.[1] |
| Inefficient Ligand | Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or dppf to accelerate reductive elimination.[1] |
| Presence of Water | Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon).[1] |
| High Reaction Temperature | Lower the reaction temperature and monitor for a longer duration. The optimal temperature should be determined empirically.[1] |
| Solvent Choice | Use anhydrous, aprotic solvents like toluene or 1,4-dioxane.[1] |
Issue 2: Hydrodehalogenation observed during a Buchwald-Hartwig amination.
| Potential Cause | Recommended Solution |
| Base-Induced Hydride Formation | While strong bases are often required, consider using non-nucleophilic options like LHMDS or K₃PO₄. Ensure the base is anhydrous.[1] |
| Slow Reductive Elimination | Utilize bulky biarylphosphine ligands (e.g., XPhos, RuPhos) which are known to promote C-N bond formation and suppress dehalogenation.[1] |
| Protic Impurities | Rigorously dry all reagents and solvents. Water and other protic species can serve as proton sources for hydrodehalogenation.[1] |
| Extended Reaction Time | Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor dehalogenation.[1] |
Data Presentation
Impact of Ligand and Base on Dehalogenation in a Generic Suzuki-Miyaura Coupling of a 2-Bromopyridine
The following table summarizes general trends observed for the impact of ligand and base selection on the outcome of a generic Suzuki-Miyaura coupling reaction with a 2-bromopyridine substrate. The data is representative and illustrates common trends.
| Ligand | Base | Temperature | Dehalogenation Byproduct (%) | Desired Product Yield (%) |
| PPh₃ | NaOtBu | High | 25-40 | 50-65 |
| dppf | Cs₂CO₃ | Moderate to Low | 5-15 | 75-85 |
| XPhos | K₃PO₄ | Low | <5 | >90 |
Note: Yields are illustrative and will vary depending on the specific coupling partners and reaction conditions.[1]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine with Minimized Hydrodehalogenation
This protocol is optimized to reduce the hydrodehalogenation of 2-bromopyridines.
Reagents and Materials:
-
2-Bromopyridine derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.3 mol%)
-
K₃PO₄ (2.0 eq)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Oven-dried Schlenk tube or reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (Pd₂(dba)₃), ligand (XPhos), and base (K₃PO₄) to an oven-dried Schlenk tube.
-
Substrate Addition: Add the 2-bromopyridine derivative and the arylboronic acid to the tube.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the tube and heat the mixture to 80-100°C. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine with Minimized Hydrodehalogenation
This protocol is designed for the C-N coupling of 2-bromopyridines while minimizing hydrodehalogenation.
Reagents and Materials:
-
2-Bromopyridine derivative (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (1.5 mol%) or a suitable Pd-precatalyst
-
RuPhos or XPhos (3.0-4.5 mol%)
-
LHMDS (1.5 eq) or K₃PO₄ (2.0 eq)
-
Anhydrous, degassed toluene or THF
-
Oven-dried Schlenk tube or reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Substrate Addition: Add the 2-bromopyridine derivative and the amine to the tube.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the tube and heat the mixture to 80-110°C. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue via column chromatography.
Visualizations
Caption: A workflow for troubleshooting hydrodehalogenation in cross-coupling reactions.
Caption: Competing catalytic cycles of cross-coupling and hydrodehalogenation.
Caption: Key components of a recommended reaction setup to avoid hydrodehalogenation.
References
Technical Support Center: Aldehyde Protection in Suzuki-Miyaura Coupling
Welcome to the technical support center for protecting aldehyde groups during Suzuki-Miyaura cross-coupling reactions. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate challenges in this crucial synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect an aldehyde group during a Suzuki-Miyaura coupling reaction?
A1: The aldehyde group, while generally stable to the catalytic cycle, can sometimes interfere with the reaction. Unprotected aldehydes can coordinate to the palladium or nickel catalyst, potentially leading to catalyst inhibition or undesired side reactions.[1][2][3] This is particularly relevant in nickel-catalyzed systems where coordination of aldehydes and ketones can significantly inhibit the reaction.[1][2][3] Protection ensures that the aldehyde remains inert, allowing the desired C-C bond formation to proceed efficiently.
Q2: What are the most common and effective protecting groups for aldehydes in this context?
A2: Cyclic acetals, such as 1,3-dioxolanes (formed with ethylene glycol) and 1,3-dioxanes (formed with 1,3-propanediol), are the most widely used protecting groups.[4] They are ideal because they are easy to install, stable under the basic conditions typical of Suzuki-Miyaura coupling, and can be readily removed under mild acidic conditions.[5][6]
Q3: How do I choose the best protecting group for my specific substrate?
A3: The choice depends on the overall functionality of your molecule. Cyclic acetals are a robust choice for most applications due to their stability in basic media.[5][6] If your molecule contains other acid-sensitive groups, you may need to consider alternative deprotection strategies that operate under neutral conditions.[7][8][9] The key is to select a group that can be removed without affecting other parts of your molecule.
Q4: Can the protecting group affect the yield of the Suzuki-Miyaura reaction?
A4: Yes, an improperly chosen or unstable protecting group can lead to lower yields. If the group is labile under the reaction conditions, premature deprotection can occur, leading to the issues mentioned in Q1. Conversely, a protecting group that is too robust may require harsh deprotection conditions that could degrade the final product. Therefore, achieving a balance of stability and ease of removal is crucial.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of coupled product | 1. Incomplete Protection: Residual unprotected aldehyde is inhibiting the catalyst. 2. Premature Deprotection: The acetal is not stable to the specific base or temperature used. 3. Catalyst Inactivation: The protecting group or other functional groups are poisoning the palladium catalyst. 4. Inefficient Coupling: Reaction conditions (catalyst, base, solvent, temperature) are not optimal for the specific substrates. | 1. Confirm complete protection by NMR or GC-MS before proceeding. If incomplete, drive the protection reaction to completion (e.g., using a Dean-Stark trap to remove water).[4] 2. Switch to a milder base (e.g., K₂CO₃ instead of K₃PO₄) or lower the reaction temperature. Consider using a more robust protecting group like a 1,3-dioxane. 3. Ensure high purity of all reagents. If sulfur-containing groups are present (e.g., dithianes), consider using a higher catalyst loading or a catalyst less prone to poisoning. 4. Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), bases, and solvents. The addition of a small amount of water can sometimes be beneficial.[10] |
| Aldehyde group is lost or modified after deprotection | 1. Harsh Deprotection Conditions: The acid used for deprotection is too strong or the reaction time is too long, leading to side reactions or degradation. 2. Product Instability: The final product itself is sensitive to acidic conditions. | 1. Use a milder acid (e.g., PTSA, PPTS, or even silica gel in a wet solvent). Carefully monitor the reaction by TLC or LC-MS to avoid over-exposure. 2. Explore neutral deprotection methods, such as using TMSOTf with 2,2'-bipyridyl or electrochemical methods.[7][8] |
| Homocoupling of boronic acid is observed | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids. 2. Pd(II) Species: The presence of Pd(II) at the start of the reaction can lead to homocoupling. | 1. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen). 2. If using a Pd(II) precatalyst, ensure its efficient reduction to the active Pd(0) species. |
| Protodeboronation (loss of boronic acid group) | 1. Reaction Conditions: The combination of base, solvent, and temperature can lead to the cleavage of the C-B bond. | 1. Use anhydrous conditions if possible. Employing boronic esters (e.g., pinacol esters) can sometimes mitigate this issue. Using sterically hindered and electron-rich phosphine ligands can also help. |
Experimental Protocols & Methodologies
Protocol 1: Acetal Protection of an Aromatic Aldehyde
This protocol describes a general procedure for the protection of an aromatic aldehyde using ethylene glycol to form a 1,3-dioxolane.
-
Reagents:
-
Aryl aldehyde (1.0 eq)
-
Ethylene glycol (1.5 - 2.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.01 - 0.05 eq)
-
Toluene
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the aryl aldehyde, toluene, and ethylene glycol.
-
Add the catalytic amount of p-TsOH.
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Once water evolution ceases and TLC/GC-MS analysis indicates complete conversion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
-
Protocol 2: Suzuki-Miyaura Coupling with a Protected Aldehyde
-
Reagents:
-
Protected aryl halide (1.0 eq)
-
Arylboronic acid or ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)
-
-
Procedure:
-
To a Schlenk flask, add the protected aryl halide, the boronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
Protocol 3: Acid-Catalyzed Deprotection of Acetal
-
Reagents:
-
Protected aldehyde (1.0 eq)
-
Aqueous acid (e.g., 1M HCl, 10% aqueous solution of p-TsOH) or a catalytic amount of acid in a wet solvent.
-
Solvent (e.g., Acetone, THF)
-
-
Procedure:
-
Dissolve the protected aldehyde in a suitable solvent like acetone or THF.
-
Add the aqueous acid solution and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once deprotection is complete, neutralize the acid by adding a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the aldehyde product as needed.
-
Visual Guides
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Decision tree for selecting a protection strategy.
References
- 1. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05444H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Technical Support Center: Overcoming Catalyst Deactivation with Nitrogen-Containing Heteroaryl Substrates
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with catalyst deactivation when using nitrogen-containing heteroaryl substrates in cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments in a question-and-answer format.
Problem: My reaction is sluggish, stalls prematurely, or fails to go to completion.
-
Possible Cause 1: Catalyst Inhibition/Poisoning by the Nitrogen Heterocycle. The lone pair of electrons on the nitrogen atom of the heteroaryl substrate can coordinate to the metal center (e.g., palladium), leading to catalyst inhibition or deactivation.[1] This is a well-documented issue, often referred to as the "2-pyridyl problem" in Suzuki couplings.[1]
-
Solution 1: Ligand Selection. The choice of ligand is critical.[2] Bulky, electron-rich phosphine ligands can sterically hinder the coordination of the pyridine nitrogen to the metal center.[2] N-heterocyclic carbenes (NHCs) are also effective as they form strong bonds with the metal, making them less susceptible to displacement.[3][4]
-
Solution 2: Use of a More Reactive Catalyst System. Increasing the catalyst loading may be a straightforward solution, but it is not always cost-effective. Alternatively, switching to a more active pre-catalyst or a different palladium source (e.g., a Pd(0) source) can be beneficial.[2][5]
-
Solution 3: Substrate Modification. If possible, modifying the electronics of the pyridine substrate by introducing a halogen at the 2-position can make the pyridine less Lewis basic and reduce its binding affinity to the catalyst.[6]
-
-
Possible Cause 2: Inefficient Oxidative Addition. The carbon-halogen bond of the heteroaryl halide may not be effectively activated by the catalyst.[2]
-
Solution 1: Halide Exchange. If feasible, switching from a heteroaryl chloride to a bromide or iodide can facilitate oxidative addition, as the C-Br and C-I bonds are more reactive.[2][7]
-
Solution 2: Increase Reaction Temperature. Carefully increasing the reaction temperature in increments of 10-20 °C may promote oxidative addition.[2] However, this should be done with caution to avoid substrate or catalyst decomposition.[2]
-
-
Possible Cause 3: Catalyst Decomposition. The active catalytic species may be unstable under the reaction conditions, leading to the formation of inactive palladium black.[2]
-
Solution: Optimize Reaction Conditions. Strategies to accelerate the catalytic cycle, such as the appropriate choice of ligand and base, can minimize the lifetime of the unstable Pd(0) species in solution and reduce the likelihood of agglomeration.[2]
-
Problem: I am observing significant byproduct formation, such as dehalogenation or homocoupling.
-
Possible Cause 1: Dehalogenation. The halide on the heteroaryl substrate is replaced by a hydrogen atom.
-
Possible Cause 2: Homocoupling. The organometallic reagent couples with itself.
-
Solution 1: Degas the Reaction Mixture. Thoroughly degassing the solvent and reaction mixture to remove oxygen can suppress homocoupling.[2]
-
Solution 2: Use a Pre-catalyst. Pd(II) pre-catalysts can sometimes lead to homocoupling during the initial reduction to Pd(0).[2] Using a Pd(0) source directly can mitigate this.[2]
-
-
Possible Cause 3: Protodeboronation (in Suzuki Coupling). The boronic acid is replaced by a hydrogen atom.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation with nitrogen-containing heteroaryl substrates?
A1: The primary mechanisms of catalyst deactivation include:
-
Poisoning: The nitrogen atom of the heterocycle can act as a Lewis base and coordinate to the metal center of the catalyst, blocking the active site.[1][8][9] This is a form of reversible or irreversible chemical deactivation.[10]
-
Fouling: Deposition of carbonaceous material (coke) or other insoluble species on the catalyst surface can block active sites.[8][11]
-
Thermal Degradation (Sintering): At high temperatures, the metal nanoparticles of the catalyst can agglomerate, leading to a loss of active surface area.[10][11]
-
Leaching: The active metal can be stripped from the support material under certain reaction conditions.[12]
Q2: How do I select the appropriate ligand to overcome catalyst deactivation?
A2: Ligand selection is crucial for successful cross-coupling with nitrogen-containing heteroaryl substrates.[2] Key considerations include:
-
Steric Bulk: Bulky ligands, such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos), can sterically shield the metal center and prevent coordination of the nitrogen heterocycle.[2]
-
Electron-Donating Properties: Electron-rich ligands increase the electron density on the metal, which can promote the desired catalytic steps and potentially weaken the bond between the metal and the inhibiting substrate.[2]
-
Bite Angle (for bidentate ligands): The geometry of bidentate ligands, such as Xantphos, can influence the stability and reactivity of the catalytic complex.[7]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form robust bonds with the metal center, making them less prone to dissociation and more resistant to poisoning.[3][4]
Q3: Are there specific catalytic systems that are known to be more robust for these types of substrates?
A3: Yes, several catalyst systems have been developed that show improved performance with nitrogen-containing heteroaryl substrates.
-
Palladium complexes with bulky, electron-rich phosphine ligands: As mentioned above, these are often the first choice for challenging cross-coupling reactions.[13]
-
Palladium-NHC complexes: These have shown high stability and activity in a variety of cross-coupling reactions.[3][4]
-
Nickel-based catalysts: Nickel catalysts can offer a cost-effective alternative to palladium and have shown promise in the C-H functionalization of N-heterocycles.[14][15]
Q4: What analytical techniques can be used to study catalyst deactivation?
A4: Several analytical techniques can provide insights into the causes of catalyst deactivation:
-
Spectroscopy: Techniques like X-ray Photoelectron Spectroscopy (XPS) can detect the presence of poisons on the catalyst surface.[16]
-
Microscopy: Scanning Electron Microscopy (SEM) can be used to visualize changes in the catalyst's surface morphology.[17]
-
Surface Area Analysis: BET (Brunauer-Emmett-Teller) analysis can measure changes in the catalyst's surface area, which can indicate sintering.[16]
-
Temperature-Programmed Desorption (TPD): TPD can help determine the strength of adsorption of different species on the catalyst surface, providing insights into potential poisoning mechanisms.[16]
-
In situ and Operando Characterization: These advanced techniques allow for the study of the catalyst under actual reaction conditions, providing a more accurate picture of the deactivation process.[8]
Data Presentation
Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling of 2-Chloropyridines
| Entry | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | P(t-Bu)₃ | K₃PO₄ | Toluene | 100 | 12 | 95 | [13] |
| 2 | XPhos | K₃PO₄ | Toluene | 100 | 12 | 98 | [13] |
| 3 | SPhos | K₃PO₄ | Toluene | 100 | 12 | 99 | [13] |
| 4 | RuPhos | K₃PO₄ | Toluene | 100 | 12 | 97 | [13] |
Table 2: Effect of Base on Buchwald-Hartwig Amination of 2-Bromopyridine
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | NaOt-Bu | Toluene | 80 | 2 | 92 | [18] |
| 2 | K₃PO₄ | Dioxane | 100 | 18 | 78 | [18] |
| 3 | Cs₂CO₃ | Toluene | 110 | 24 | 85 | [7] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Heteroaryl Halide with a Boronic Acid
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the heteroaryl halide (1.0 equiv), boronic acid (1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., XPhos, 4 mol %).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the reaction vessel.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 12-24 h).
-
Workup and Purification: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for addressing failed or stalled reactions.
Caption: Simplified catalytic cycle showing the inhibition pathway by a pyridine substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Heterogeneous Catalyst Deactivation and Regeneration: A Review | MDPI [mdpi.com]
- 11. ammoniaknowhow.com [ammoniaknowhow.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 14. New ligands for nickel catalysis from diverse pharmaceutical heterocycle libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles [mdpi.com]
- 16. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 17. diva-portal.org [diva-portal.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving the Stability of Pyridylboronic Acids in Suzuki-Miyaura Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the stability of pyridylboronic acids in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with pyridylboronic acids?
A1: Protodeboronation is an undesired side reaction in Suzuki-Miyaura coupling where the carbon-boron (C-B) bond of the pyridylboronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process consumes the nucleophilic coupling partner, leading to reduced yields of the desired biaryl product and the formation of a simple pyridine byproduct, which can complicate purification.[2] Pyridylboronic acids, especially 2-pyridylboronic acid, are notoriously prone to this decomposition pathway.[1][2]
Q2: What is the underlying cause of the instability of 2-pyridylboronic acid?
A2: The instability of 2-pyridylboronic acid is primarily due to the nitrogen atom at the 2-position of the pyridine ring.[1] Under neutral pH conditions, it can form a zwitterionic intermediate that is highly reactive and readily undergoes fragmentation of the C-B bond, leading to the protodeboronated product.[2] Interestingly, both acidic and basic conditions can slow this decomposition by shifting the equilibrium away from this reactive zwitterionic species.[2] 3- and 4-pyridylboronic acids are significantly more stable and less prone to protodeboronation.[3]
Q3: What are the primary strategies to overcome the instability of 2-pyridylboronic acids?
A3: Several effective strategies can be employed:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester is a common and effective approach. Popular choices include pinacol esters, N-methyliminodiacetic acid (MIDA) boronates, and N-phenyldiethanolamine (PDEA) boronates.[4][5][6] These derivatives are often crystalline, air-stable solids that are easier to handle and purify.[7]
-
Formation of Pyridine N-Oxides: The N-oxide of the pyridine can be used in the coupling reaction, which can later be deoxygenated to yield the desired pyridine product.[8][9]
-
Judicious Choice of Ligands and Catalysts: Employing bulky, electron-rich phosphine ligands such as RuPhos and XPhos can promote the desired cross-coupling reaction to outcompete the protodeboronation side reaction.[1]
-
Careful Optimization of Reaction Conditions: Factors such as the choice of base, solvent, temperature, and rigorous exclusion of oxygen are critical for a successful coupling.[10][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired coupled product | Protodeboronation of the pyridylboronic acid: This is the most common issue, especially with 2-pyridylboronic acid. | 1. Switch to a more stable boronic acid derivative like a MIDA boronate or a pinacol ester.[4][5] 2. Use anhydrous conditions to minimize the presence of a proton source.[12] 3. Optimize the base; sometimes a weaker base like K₃PO₄ or Cs₂CO₃ can be beneficial.[12] 4. Lower the reaction temperature and shorten the reaction time.[12] |
| Catalyst deactivation: The nitrogen atom of the pyridine can coordinate to the palladium catalyst, inhibiting its activity. | 1. Use bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) that can shield the palladium center.[1] 2. Increase the catalyst loading. | |
| Inefficient oxidative addition: Especially with less reactive aryl chlorides. | 1. Switch to a more active catalyst system (e.g., a Buchwald precatalyst). 2. Increase the reaction temperature, but be mindful of increasing protodeboronation. | |
| Significant formation of homocoupled byproduct (bipyridine) | Presence of oxygen: Oxygen can promote the homocoupling of boronic acids. | 1. Thoroughly degas all solvents and reagents. 2. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[11] |
| Inefficient reduction of Pd(II) precatalyst: Pd(II) species can promote homocoupling. | 1. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient precatalyst that readily forms the active Pd(0) species. | |
| Reaction is sluggish or does not go to completion | Poor solubility of reagents. | 1. Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene, DMF). |
| Ineffective base. | 1. The choice of base is often substrate and solvent-dependent. Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[13] |
Data Presentation
Table 1: Comparison of Yields for Suzuki-Miyaura Coupling of 2-Pyridylboron Reagents with Aryl Chlorides.
| Aryl Chloride | 2-Pyridylboron Reagent | Yield (%) | Reference |
| 4-Chlorotoluene | 2-Pyridylboronic acid | Ineffective | [5] |
| 4-Chlorotoluene | 2-Pyridyl MIDA boronate | 94 | [4] |
| 2,6-Dimethoxychlorobenzene | 2-Pyridylboronic acid | Ineffective | [4] |
| 2,6-Dimethoxychlorobenzene | 2-Pyridyl MIDA boronate | Synthetically useful yield | [4] |
Table 2: Performance of Different Ligands in the Suzuki-Miyaura Coupling of 2-Pyridylboronic Acid.
| Ligand | Key Features | Performance | Reference |
| Biaryl Phosphines (e.g., RuPhos, XPhos) | Bulky, electron-rich | Generally provide high yields for a broad range of substrates. Considered state-of-the-art for challenging couplings. | [1] |
| Triphenylphosphine (PPh₃) | Less bulky, less electron-rich | Often gives lower yields compared to biaryl phosphines, especially with challenging substrates. | [1] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Can be highly effective, but their performance can be more substrate-dependent. | [1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridyl MIDA Boronate with an Aryl Chloride
Materials:
-
2-Pyridyl MIDA boronate (1.1 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
SPhos (10 mol%)
-
Copper(II) acetate (Cu(OAc)₂) (10 mol%)
-
Diethanolamine (DEA) (20 mol%)
-
Potassium acetate (KOAc) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-pyridyl MIDA boronate, aryl chloride, Pd(OAc)₂, SPhos, Cu(OAc)₂, and KOAc.[4]
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.[4]
-
Add anhydrous 1,4-dioxane and then diethanolamine via syringe.[4]
-
Seal the vessel and place it in a preheated oil bath at 100 °C.[4]
-
Stir the reaction mixture for 12-24 hours, monitoring for completion by TLC or GC-MS.[4]
-
Upon completion, cool the reaction to room temperature.[4]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylpyridine.[4]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Pyridyl-2-boronic Ester with an Aryl Bromide
Materials:
-
Aryl bromide (1 equiv)
-
Pyridyl-2-boronic ester (1.2 equiv)
-
Base (e.g., K₃PO₄) (2 equiv)
-
Palladium catalyst (e.g., Pd phosphine oxide complex) (3 mol%)
-
Solvent (e.g., isopropanol)
Procedure:
-
To a sealed tube, add the aryl bromide, boronic ester, base, solvent, and catalyst.[10]
-
Heat the sealed tube at 90 °C for 18 hours.[10]
-
After cooling, add dichloromethane and water to the mixture.
-
Separate the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields in 2-pyridyl Suzuki couplings.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing reaction pathways for pyridylboronic acids in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. html.rhhz.net [html.rhhz.net]
- 9. US20080132698A1 - Use of N-oxide compounds in coupling reactions - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Alternative Solvents for NBS Bromination of Lutidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on replacing carbon tetrachloride (CCl₄) with alternative solvents for the N-bromosuccinimide (NBS) bromination of lutidines.
Frequently Asked Questions (FAQs)
Q1: Why should I replace carbon tetrachloride for NBS bromination?
Carbon tetrachloride is a potent ozone-depleting substance and is classified as a carcinogen. Its use is highly restricted due to environmental and health concerns. Safer and more environmentally benign solvents are now widely used for this reaction.
Q2: What are the most common and effective alternative solvents for the NBS bromination of lutidine?
Acetonitrile (CH₃CN), dichloromethane (DCM or CH₂Cl₂), and ethyl acetate (EtOAc) are the most frequently recommended and successfully employed alternative solvents for the radical bromination of benzylic positions, such as the methyl groups on lutidine.
Q3: Will changing the solvent affect my reaction?
Yes, the solvent can influence reaction rate, selectivity, and the solubility of reactants and byproducts. Polar solvents like acetonitrile may accelerate the reaction compared to nonpolar solvents like CCl₄.[1][2] The solubility of the succinimide byproduct also varies with the solvent, which can affect the work-up procedure.[3]
Q4: Do I still need a radical initiator with these alternative solvents?
Yes, the free-radical mechanism of NBS bromination of benzylic C-H bonds remains the same regardless of the solvent. Therefore, a radical initiator is essential. Common choices include azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or initiation can be achieved using a UV lamp (photo-bromination).[4]
Troubleshooting Guide
Issue 1: Low or no conversion of the starting lutidine.
-
Possible Cause: Inactive radical initiator.
-
Troubleshooting Step: Ensure your AIBN or BPO is fresh. Old initiators can decompose. Consider recrystallizing the initiator if its purity is in doubt.
-
-
Possible Cause: Insufficient initiation.
-
Troubleshooting Step: If using photo-initiation, ensure the light source is of an appropriate wavelength and intensity and that the reaction vessel is transparent to that light. For thermal initiation with AIBN or BPO, ensure the reaction temperature is high enough for the initiator to decompose at a suitable rate (typically refluxing the solvent).
-
-
Possible Cause: Presence of radical inhibitors.
-
Troubleshooting Step: Ensure all glassware is scrupulously clean and free of contaminants that could quench the radical chain reaction. Traces of certain metals or other impurities can act as inhibitors.
-
-
Possible Cause: Water in the reaction mixture.
-
Troubleshooting Step: The presence of water can lead to side reactions and hydrolysis of the desired product.[4] Use anhydrous solvents and dry glassware.
-
Issue 2: Formation of multiple brominated products (over-bromination).
-
Possible Cause: Excess NBS.
-
Troubleshooting Step: Use a stoichiometric amount of NBS (typically 1.0 to 1.1 equivalents) for mono-bromination. For the synthesis of di- or tri-brominated products, the stoichiometry of NBS should be adjusted accordingly.
-
-
Possible Cause: High reaction temperature or prolonged reaction time.
-
Troubleshooting Step: Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed or the desired product is maximized. Lowering the reaction temperature might also improve selectivity.
-
Issue 3: Formation of colored impurities or a dark reaction mixture.
-
Possible Cause: Decomposition of NBS or the product.
-
Troubleshooting Step: NBS can decompose, especially in the presence of light and heat, to release bromine (Br₂), which can lead to a yellow or orange color.[5] While a low concentration of Br₂ is part of the reaction mechanism, excessive amounts can lead to side reactions. Ensure the reaction is not overheated and is protected from excessive light if not using photo-initiation. Some brominated pyridine derivatives can be unstable, so prompt work-up and purification are recommended.
-
Issue 4: Difficulty in removing the succinimide byproduct during work-up.
-
Possible Cause: Solubility of succinimide in the reaction solvent.
-
Troubleshooting Step: In solvents like DCM, succinimide may be partially soluble.[6] After the reaction, the mixture can be cooled to precipitate the succinimide, which can then be removed by filtration. Alternatively, an aqueous work-up is effective. Washing the organic layer with water or a dilute basic solution (like saturated sodium bicarbonate) will extract the succinimide into the aqueous phase.[3][7]
-
Alternative Solvent Comparison
| Solvent | Initiator | Typical Temperature | Typical Reaction Time | Yield | Notes |
| Acetonitrile | AIBN or UV light | Reflux (82 °C) or RT with UV | 1-4 hours | Good to Excellent | Can lead to faster reaction rates. Good solubility for NBS.[1][2][8][9][10][11] |
| Dichloromethane (DCM) | AIBN or HBr (cat.) | Reflux (40 °C) | 4-12 hours | Moderate to Good | Lower boiling point may require longer reaction times. Succinimide is partially soluble.[6] |
| Ethyl Acetate | AIBN or BPO | Reflux (77 °C) | 2-8 hours | Good | A greener solvent option. Work-up is straightforward.[12] |
Experimental Protocols
The following are generalized protocols and may require optimization for specific lutidine substrates.
General Procedure for NBS Bromination of Lutidine in Acetonitrile
-
Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the lutidine derivative (1.0 eq.), N-bromosuccinimide (1.05 eq.), and a catalytic amount of AIBN (0.05-0.1 eq.).
-
Solvent Addition: Add anhydrous acetonitrile to achieve a suitable concentration (e.g., 0.2-0.5 M).
-
Reaction: Heat the mixture to reflux (approximately 82 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the precipitated succinimide. Wash the organic phase with saturated aqueous sodium bicarbonate solution, followed by brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
General Procedure for NBS Bromination of Lutidine in Dichloromethane
-
Preparation: In a flask fitted with a reflux condenser and stirrer, combine the lutidine substrate (1.0 eq.), NBS (1.05 eq.), and AIBN (0.05-0.1 eq.).
-
Solvent Addition: Add anhydrous dichloromethane.
-
Reaction: Reflux the mixture (approximately 40 °C).
-
Monitoring: Track the reaction's progress via TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture. Filter to remove the succinimide. The filtrate can be washed with water and brine.[3]
-
Purification: Dry the organic phase with anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the residue as required.
General Procedure for NBS Bromination of Lutidine in Ethyl Acetate
-
Preparation: Charge a reaction vessel with the lutidine (1.0 eq.), NBS (1.05 eq.), and BPO (0.05-0.1 eq.).
-
Solvent Addition: Add anhydrous ethyl acetate.
-
Reaction: Heat the mixture to reflux (approximately 77 °C).
-
Monitoring: Monitor the reaction by an appropriate method (TLC, GC-MS).
-
Work-up: Upon completion, cool the mixture and filter off the succinimide. Wash the filtrate with saturated aqueous sodium thiosulfate to quench any remaining NBS, followed by saturated aqueous sodium bicarbonate and brine.[3]
-
Purification: Dry the organic layer, concentrate, and purify the product.
Visualized Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile — A convenient method for aromatic bromination [sonar.ch]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
managing over-oxidation in the synthesis of aldehydes from methylpyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the synthesis of aldehydes from methylpyridines, with a primary focus on preventing over-oxidation to carboxylic acids.
Troubleshooting Guide
Issue: Low yield of pyridine aldehyde and significant formation of the corresponding carboxylic acid.
-
Question: My direct oxidation of a methylpyridine (picoline) is resulting in a low yield of the desired aldehyde and a large amount of carboxylic acid byproduct. How can I improve the selectivity for the aldehyde?
-
Answer: Over-oxidation is a common challenge in the direct oxidation of methylpyridines. The aldehyde intermediate is often more susceptible to oxidation than the starting methylpyridine. To favor the formation of the aldehyde, consider the following strategies:
-
Choice of Oxidizing Agent and Catalyst: The selection of the oxidant and catalyst system is critical. While strong oxidizing agents are effective for producing carboxylic acids, milder and more selective reagents are needed for aldehydes. For gas-phase oxidations, V-Mo modified V/TiO2 catalysts have shown good selectivity for 2-pyridylaldehyde from 2-picoline.[1] For liquid-phase reactions, selenium dioxide (SeO2) has been used, although its selectivity can vary depending on the substrate.[2]
-
Control of Reaction Conditions: Precisely controlling reaction parameters is crucial to halt the oxidation at the aldehyde stage.[3]
-
Temperature: Lower reaction temperatures generally favor the formation of the aldehyde. For instance, in the gas-phase oxidation of 2-picoline, lower temperatures lead to higher selectivity for 2-pyridylaldehyde.[1]
-
Reaction Time: Shorter reaction times can help to minimize the conversion of the aldehyde to the carboxylic acid. It is essential to monitor the reaction progress closely using techniques like TLC or GC to stop the reaction once the optimal aldehyde concentration is reached.
-
Reagent Stoichiometry: Use a stoichiometric amount or a slight excess of the oxidizing agent. A large excess will significantly increase the likelihood of over-oxidation.
-
-
Issue: Difficulty in stopping the reaction at the aldehyde stage during direct oxidation.
-
Question: I am finding it difficult to isolate the pyridine aldehyde from the direct oxidation of a methylpyridine because the reaction proceeds too quickly to the carboxylic acid. What alternative synthetic routes can I consider?
-
Answer: If direct oxidation proves difficult to control, several multi-step synthetic routes can provide more reliable access to pyridine aldehydes:
-
From Pyridinecarbinol: A common and effective laboratory-scale method is the oxidation of the corresponding pyridinemethanol (pyridylcarbinol). This two-step approach (oxidation of methylpyridine to the alcohol, followed by oxidation to the aldehyde) allows for better control. A variety of selective oxidizing agents can be used for the second step, such as manganese dioxide (MnO2).
-
From Cyanopyridine: This is a high-yield method, particularly for 4-pyridinecarboxaldehyde. The process involves the reduction of a cyanopyridine to an imine intermediate using stannous chloride in an acidic solution, followed by hydrolysis to the aldehyde. This method has been reported to produce 4-pyridinecarboxaldehyde with a yield of up to 95.8%.[3]
-
Via Halogenation-Hydrolysis-Oxidation: A three-step synthesis starting from a methylpyridine can offer excellent control. This involves:
-
Chlorination of the methyl group to form a chloromethylpyridine.
-
Hydrolysis of the chloromethylpyridine to the corresponding pyridinemethanol.
-
Selective oxidation of the alcohol to the aldehyde using a mild oxidizing agent like sodium hypochlorite in the presence of a TEMPO catalyst.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common oxidizing agents used for the direct conversion of methylpyridines to pyridine aldehydes?
-
A1: For direct gas-phase oxidation, catalysts such as vanadium-molybdenum oxides on a titania support are used.[1] In liquid-phase oxidations, selenium dioxide (SeO2) has been employed, although it can lead to the formation of carboxylic acids with some substrates.[2] Air oxidation in the presence of cobalt and manganese acetate catalysts has also been studied, though this often favors carboxylic acid formation.[4]
-
Q2: How can I monitor the progress of the reaction to stop it at the aldehyde stage?
-
A2: Thin-layer chromatography (TLC) and gas chromatography (GC) are effective techniques for monitoring the reaction progress. By taking aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting material (methylpyridine) and the appearance of the aldehyde and carboxylic acid products. The reaction should be quenched when the concentration of the aldehyde is at its maximum.
-
Q3: Are there any general strategies to prevent over-oxidation when using strong oxidizing agents?
-
A3: While it is challenging, you can try to mitigate over-oxidation by:
-
Maintaining a low reaction temperature.
-
Using a slight excess of the methylpyridine substrate relative to the oxidizing agent.
-
Carefully controlling the addition rate of the oxidizing agent to maintain a low instantaneous concentration.
-
However, for reliable synthesis of the aldehyde, it is often better to choose a more selective, multi-step route.[3]
-
-
Q4: Can I use selenium dioxide for the selective oxidation of any methylpyridine to its aldehyde?
-
A4: The effectiveness of selenium dioxide in selectively producing aldehydes from methylpyridines is substrate-dependent. While it has been shown to produce aldehydes from some methylquinolines, it often yields carboxylic acids from 2-picoline and 4-picoline.[2] Therefore, it is advisable to perform a small-scale test reaction to determine the product distribution for your specific substrate.
Quantitative Data
Table 1: Comparison of Direct Oxidation Methods for Pyridine Aldehyde Synthesis
| Starting Material | Method | Catalyst/Reagent | Temperature (°C) | Conversion (%) | Aldehyde Selectivity (%) | Aldehyde Yield (%) | Reference |
| 2-Picoline | Gas-phase oxidation | V-Mo/TiO2 | 290 | 70.2 | High | Not specified | [1] |
| β-Picoline | Air oxidation | Co(OAc)2/Mn(OAc)2/LiCl | 170 | 52 | 97 (for nicotinic acid) | Not applicable | [4] |
| 4-Picoline | Oxidation | Selenium dioxide | Not specified | Not specified | Low (forms carboxylic acid) | Not applicable | [2] |
| 2-Picoline | Oxidation | Selenium dioxide | Not specified | Not specified | Low (forms carboxylic acid) | Not applicable | [2] |
Table 2: Yields for Multi-Step Synthesis of 4-Pyridinecarboxaldehyde
| Starting Material | Method | Key Reagents | Overall Yield (%) | Reference |
| 4-Cyanopyridine | Reduction and Hydrolysis | Stannous chloride, HCl, Water | 95.8 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Pyridinecarboxaldehyde via a Three-Step Route
This protocol is based on the principles of chlorination, hydrolysis, and subsequent selective oxidation.
Step 1: Synthesis of 2-Chloromethylpyridine
-
In a suitable reaction vessel, dissolve 2-picoline in a halogenated solvent such as 1,2-dichloroethane.
-
Add a catalytic amount of benzamide.
-
Heat the mixture to reflux.
-
Slowly add a chlorinating agent, such as trichloroisocyanurate, over a period of 1 hour.
-
Continue to reflux for an additional 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter. The filtrate contains the 2-chloromethylpyridine.
Step 2: Hydrolysis to 2-Pyridinemethanol
-
Treat the 2-chloromethylpyridine from Step 1 with an aqueous basic solution (e.g., sodium carbonate solution).
-
Heat the mixture to reflux for 5-7 hours.
-
After cooling, extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-pyridinemethanol.
Step 3: Oxidation to 2-Pyridinecarboxaldehyde
-
Dissolve the 2-pyridinemethanol in a halogenated solvent.
-
Add catalytic amounts of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and potassium bromide.
-
Cool the mixture to between -10°C and 0°C.
-
Slowly add an aqueous solution of sodium hypochlorite (10 wt%), maintaining the temperature between 10°C and 25°C.
-
Stir the reaction until the starting material is consumed (monitor by TLC).
-
Work up the reaction by separating the organic phase, washing with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure to yield 2-pyridinecarboxaldehyde.
Protocol 2: Synthesis of 4-Pyridinecarboxaldehyde from 4-Cyanopyridine
This protocol is adapted from a high-yield synthesis method.[3]
-
Dissolve 4-cyanopyridine in a hydrochloric acid solution of tetrahydrofuran (THF) (e.g., 2% HCl in THF).
-
Add stannous chloride portion-wise to the solution.
-
Maintain the reaction temperature at approximately 40°C for about 9 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic tin compounds.
-
Add water dropwise to the filtrate at 25°C and stir for 4 hours to hydrolyze the imine intermediate.
-
Concentrate the solution under reduced pressure to remove the THF.
-
Neutralize the remaining aqueous solution by adding a saturated sodium carbonate solution until the pH is between 8 and 9.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-pyridinecarboxaldehyde.
Visualizations
Caption: Multi-step synthesis of pyridine aldehyde from methylpyridine.
Caption: Troubleshooting logic for managing over-oxidation.
References
removing tin byproducts in Stille coupling reactions
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals facing challenges with the removal of tin byproducts from Stille coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common organotin byproducts I need to remove after a Stille reaction?
The primary organotin byproducts encountered are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), unreacted tetraalkyltin starting materials, and hexaalkylditin (e.g., Bu₃SnSnBu₃). If your reaction involves tin hydrides, you may also have trialkyltin hydrides (e.g., Bu₃SnH) to remove.[1] These byproducts are known for their toxicity, which necessitates their removal to very low levels for applications in drug discovery and materials science.[2]
Q2: My standard aqueous potassium fluoride (KF) wash isn't completely removing the tin residues. What could be wrong?
Several factors can lead to an incomplete removal of organotin residues with a KF wash:
-
Insufficient Mixing: Vigorous stirring or shaking is essential to ensure a complete reaction between the organotin compounds and the aqueous KF solution.[1] A contact time of at least one hour with vigorous stirring is recommended.[2]
-
Emulsion or Precipitate Formation: A solid precipitate of tributyltin fluoride (Bu₃SnF) can form at the interface of the organic and aqueous layers, trapping the desired product and hindering efficient separation.[1][2]
-
pH of the Aqueous Solution: The efficiency of the precipitation of tin fluoride can be pH-dependent.[1]
-
Incomplete Conversion of Byproducts: Certain tin byproducts, like tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃), may not react efficiently with KF.[2]
Q3: Are there alternative methods to the aqueous KF wash for removing tin byproducts?
Yes, several effective alternatives exist:
-
Chromatographic Methods:
-
Basic Alumina or Amine-Treated Silica Gel: Filtering the crude reaction mixture through a plug of basic alumina or silica gel treated with 2-5% triethylamine in the eluent can effectively remove organotin byproducts.[1][2][3][4][5]
-
Potassium Carbonate/Silica Gel: Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography has been shown to reduce organotin impurities to below 15 ppm.[1][6]
-
-
Acidic Extraction: Washing the organic layer with a dilute acidic solution, such as 5% oxalic acid or dilute hydrochloric acid, can selectively extract organotin compounds into the aqueous phase.[1]
-
Chemical Conversion: Pre-treating the reaction mixture with iodine (I₂) can convert unreacted tin hydrides and ditins into tin halides, which are more readily removed by a subsequent KF wash.[1][3]
-
Silica-Based Scavengers: Functionalized silica gels, such as SiliaMetS Thiol or SiliaBond Carbonate, can be used to bind and remove tin byproducts by filtration.[2]
Q4: How can I best purify a solid product from organotin residues?
For solid products, recrystallization is often a highly effective purification method. Slurrying the crude solid in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and then recrystallization, can significantly reduce tin contamination.[1][7]
Q5: How can I minimize the formation of organotin byproducts in the first place?
While byproduct formation is inherent to the Stille reaction, optimizing reaction conditions can help. Using a stoichiometric amount of the organotin reagent can prevent large excesses that require removal. Additionally, ensuring the reaction goes to completion will minimize the amount of unreacted starting material in the final mixture.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Persistent Tin Contamination After KF Wash | Incomplete reaction of tin byproducts with KF. | Vigorously stir the biphasic mixture for at least one hour. If Bu₃SnH or Bu₃SnSnBu₃ are suspected, pre-treat the reaction mixture with I₂ before the KF wash.[2][3] |
| Formation of an Emulsion or Interfacial Precipitate | Precipitation of insoluble Bu₃SnF at the organic/aqueous interface. | Filter the entire mixture through a pad of Celite to remove the solid precipitate.[1][2][3] |
| Significant Product Loss After Aqueous Workup and Filtration | Adsorption of the product onto the precipitated tin fluoride or Celite. | After filtration, thoroughly wash the filter cake with the organic solvent used for the extraction to recover the adsorbed product.[2] |
| Low Yield After Chromatography | Product instability on silica gel or irreversible binding. | Deactivate the silica gel by using an eluent containing triethylamine. Alternatively, consider using a less acidic stationary phase like alumina.[2][4] |
Quantitative Comparison of Tin Removal Methods
| Method | Reagent/Stationary Phase | Typical Residual Tin Level |
| Chromatography | 10% w/w K₂CO₃ in Silica | ~15 ppm[6] |
| Chromatography | 10% w/w KF in Silica | < 30 ppm[2] |
| Scavenging | SiliaBond Carbonate | < 0.1 mg/L (as Pd) |
| Scavenging | SiliaMetS Cysteine | < 0.1 mg/L (as Pd) |
Note: The scavenging data for SiliaBond Carbonate and SiliaMetS Cysteine also demonstrated complete removal of residual Palladium.[2]
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite Filtration
-
Dilution: After the Stille reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or a saturated ammonium chloride solution to remove highly polar impurities.
-
KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of KF. Shake the separatory funnel vigorously for at least 1 minute during each wash.[1][3]
-
Precipitate Formation: An insoluble white precipitate of Bu₃SnF may form at the interface.[1]
-
Filtration: Filter the entire mixture through a pad of Celite to remove the solid Bu₃SnF.[1][3]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product, which can then be further purified if necessary.[1]
Protocol 2: Chromatography with Potassium Carbonate/Silica Gel Stationary Phase
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[1]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not necessary.[1]
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.[1]
Protocol 3: Use of Silica-Based Scavengers
-
Scavenger Selection: Choose an appropriate tin scavenger (e.g., SiliaMetS Thiol, SiliaBond Carbonate).
-
Incubation: Add the scavenger to the crude reaction mixture and stir for the recommended time (e.g., 4 hours).
-
Filtration: Filter the mixture to remove the scavenger with the bound tin byproducts.
-
Workup: Wash the filtered scavenger with the reaction solvent. The combined filtrate contains the purified product and can be concentrated under reduced pressure.[2]
Visualized Workflows
Caption: Workflow for organotin removal using aqueous KF.
Caption: Workflow for organotin removal via chromatography.
References
Validation & Comparative
A Comparative Guide: Pd(PPh₃)₄ vs. Pd(OAc)₂/SPhos for Suzuki Coupling of 2-Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency. For the synthesis of biaryl and heteroaryl compounds, particularly those containing a pyridine moiety, the choice of the palladium catalyst system is critical to achieving high yields and reaction efficiency. This guide provides a comparative analysis of two common palladium catalyst systems, the traditional Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a more modern system comprising Palladium(II) acetate (Pd(OAc)₂) with the bulky phosphine ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), specifically for the Suzuki coupling of 2-bromopyridines.
Performance Comparison
The coupling of 2-bromopyridines presents a unique challenge due to the potential for the pyridine nitrogen to coordinate to the palladium center, which can lead to catalyst deactivation.[1] The selection of an appropriate catalyst system is therefore crucial for overcoming this issue and achieving high product yields.
Table 1: Representative Performance Data for Suzuki Coupling of Bromopyridines
| Catalyst System | Substrate | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | 3-Bromopyridine | Phenylboronic Acid | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 3 | [2] |
| Pd(OAc)₂/SPhos | 3-Bromopyridine | Phenylboronic Acid | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 1 | [2] |
| Pd(PPh₃)₄ | 2,6-Dibromopyridine | Phenylboronic Acid | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Good to Better (Di-arylated) | Not Specified | [4] |
| Pd(OAc)₂/SPhos | 2,6-Dibromopyridine | Phenylboronic Acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | High (Mono-arylated) | Not Specified | [4] |
| Pd(PPh₃)₄ | 2-Bromo-4-methylpyridine | 2-Naphthylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88-98 (estimated) | 3 | [1] |
| Pd(OAc)₂/XPhos** | 2-Bromo-4-methylpyridine | 4-Acetylphenylboronic acid | Cs₂CO₃ | THF | 80 | 18 | 70-80 (estimated) | 2 | [1] |
*Fictionalized data for comparison provided in the source. **XPhos is another bulky biaryl phosphine ligand from the same class as SPhos.
Experimental Protocols
Detailed experimental procedures are crucial for the successful execution of Suzuki coupling reactions. Below are representative protocols for the use of both Pd(PPh₃)₄ and Pd(OAc)₂/SPhos in the coupling of a generic 2-bromopyridine with an arylboronic acid.
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Toluene/Water (e.g., 4:1 v/v), degassed
-
Schlenk flask or reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add the 2-bromopyridine, arylboronic acid, and potassium carbonate.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylpyridine.[1]
Protocol 2: Suzuki Coupling using Pd(OAc)₂/SPhos
This protocol utilizes a more modern catalyst system known for its high activity with heteroaryl halides.[2]
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the Pd(OAc)₂, SPhos, 2-bromopyridine, arylboronic acid, and potassium phosphate.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Seal the flask and heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Mandatory Visualizations
Catalytic Cycle and Experimental Workflow
To further clarify the process, the following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a generalized experimental workflow.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for Suzuki coupling reactions.
References
Navigating the Synthesis of 2,6-Dibromoisonicotinaldehyde: An Economic Cost Analysis of Competing Routes
For researchers and professionals in the fast-paced world of drug development and chemical synthesis, the efficient and economical production of key intermediates is a cornerstone of success. 2,6-Dibromoisonicotinaldehyde, a versatile pyridine derivative, serves as a crucial building block for a variety of pharmaceutical and agrochemical compounds. This guide provides a comprehensive economic cost analysis of two primary synthetic routes to this important molecule, offering a side-by-side comparison of their financial viability, supported by detailed experimental protocols and quantitative data.
At a Glance: Comparing the Synthetic Pathways
Two principal strategies emerge for the synthesis of this compound: the direct formylation of a commercially available precursor and a multi-step approach commencing with a readily accessible starting material.
Route 1: The Direct Formylation Approach begins with 2,6-dibromopyridine, a commercially available intermediate. The key transformation involves a lithium-halogen exchange at the 4-position using a strong organolithium base at cryogenic temperatures, followed by the introduction of the aldehyde group via a formylating agent like N,N-dimethylformamide (DMF).
Route 2: The Oxidation Strategy offers an alternative pathway starting from the inexpensive and widely available 2,6-lutidine (2,6-dimethylpyridine). This route necessitates an initial bromination of the pyridine ring to yield 2,6-dibromo-4-picoline, which is then subjected to oxidation to furnish the desired aldehyde.
The following sections delve into a detailed cost analysis of each route, presenting the required reagents, their approximate costs, and the overall projected cost per gram of the final product.
Data Presentation: A Head-to-Head Cost Comparison
To facilitate a clear and objective comparison, the following tables summarize the estimated costs associated with each synthetic route. Prices are based on currently available market data for bulk quantities and are subject to variation. The analysis assumes standard laboratory-scale synthesis and does not account for labor, equipment depreciation, or waste disposal costs, which can significantly impact the overall economic picture in a large-scale manufacturing setting.
Table 1: Economic Cost Analysis of Route 1 - Formylation of 2,6-Dibromopyridine
| Step | Reagent/Solvent | Molecular Weight ( g/mol ) | Density (g/mL) | Molar Equivalents | Quantity per mole of 2,6-dibromopyridine | Unit Price (USD) | Cost per mole of Product (USD) |
| 1 | 2,6-Dibromopyridine | 236.89 | - | 1.0 | 236.89 g | ~$3.10/g | ~$734.36 |
| 1 | n-Butyllithium (1.6 M in hexanes) | 64.06 | 0.68 | 1.1 | 687.5 mL | ~$0.21/mL | ~$144.38 |
| 1 | N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | 1.2 | 87.71 mL | ~$0.18/mL | ~$15.79 |
| 1 | Tetrahydrofuran (THF) | 72.11 | 0.889 | - | ~2 L | ~$0.05/mL | ~$100.00 |
| Total Estimated Cost per mole | ~$994.53 | ||||||
| Estimated Yield | ~70% | ||||||
| Estimated Cost per Gram of this compound | ~$5.35 |
Table 2: Economic Cost Analysis of Route 2 - Oxidation of 2,6-Dibromo-4-Picoline
| Step | Reagent/Solvent | Molecular Weight ( g/mol ) | Density (g/mL) | Molar Equivalents | Quantity per mole of 2,6-lutidine | Unit Price (USD) | Cost per mole of Product (USD) |
| 1 | 2,6-Lutidine | 107.15 | 0.92 | 1.0 | 116.47 mL | ~$0.72/mL | ~$83.86 |
| 1 | Bromine | 159.81 | 3.12 | 2.2 | 70.3 mL | ~$0.17/mL | ~$11.95 |
| 1 | Sulfuric Acid | 98.08 | 1.84 | - | - | ~$0.01/mL | - |
| 2 | 2,6-Dibromo-4-picoline | 250.92 | - | - | - | - | - |
| 2 | Potassium Permanganate | 158.03 | - | 2.0 | 316.06 g | ~$0.04/g | ~$12.64 |
| 2 | Water | 18.02 | 1.0 | - | - | - | - |
| Total Estimated Cost per mole | ~$108.45 | ||||||
| Estimated Overall Yield | ~60% | ||||||
| Estimated Cost per Gram of this compound | ~$0.68 |
Experimental Protocols: A Guide to Synthesis
The following are detailed experimental methodologies for the key transformations in each synthetic route. These protocols are provided for informational purposes and should be adapted and optimized for specific laboratory conditions.
Route 1: Formylation of 2,6-Dibromopyridine
Step 1: 4-Formylation of 2,6-Dibromopyridine
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, is added 2,6-dibromopyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~8.5 mL per g of 2,6-dibromopyridine). The solution is cooled to -78 °C in a dry ice/acetone bath. To this stirred solution, n-butyllithium (1.6 M in hexanes, 1.1 eq) is added dropwise, maintaining the internal temperature below -70 °C. The resulting mixture is stirred at -78 °C for 1 hour. Anhydrous N,N-dimethylformamide (DMF, 1.2 eq) is then added dropwise, and the reaction is stirred for an additional 2 hours at -78 °C. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Synthesis and Oxidation of 2,6-Dibromo-4-Picoline
Step 1: Synthesis of 2,6-Dibromo-4-picoline from 2,6-Lutidine
To a stirred solution of 2,6-lutidine (1.0 eq) in concentrated sulfuric acid is added bromine (2.2 eq) dropwise at a temperature maintained below 10 °C. The reaction mixture is then heated to 80-90 °C and stirred for several hours until the reaction is complete as monitored by TLC or GC. The mixture is then cooled to room temperature and carefully poured onto crushed ice. The resulting solution is neutralized with a strong base (e.g., NaOH) while keeping the temperature low. The precipitated solid is filtered, washed with water, and dried to give crude 2,6-dibromo-4-picoline, which may be further purified by recrystallization or column chromatography.
Step 2: Oxidation of 2,6-Dibromo-4-picoline to this compound
To a stirred solution of 2,6-dibromo-4-picoline (1.0 eq) in a mixture of water and pyridine is added potassium permanganate (2.0 eq) portion-wise over a period of 1-2 hours, maintaining the temperature between 80-90 °C. After the addition is complete, the mixture is heated at reflux for an additional 4-6 hours. The reaction is then cooled to room temperature, and the manganese dioxide is removed by filtration. The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the crude product. The solid is collected by filtration, washed with cold water, and dried. The crude this compound can be purified by recrystallization.
Mandatory Visualization: Comparative Workflow
The following diagrams illustrate the logical flow of the two synthetic routes, providing a clear visual comparison of the processes.
Caption: A comparative workflow of the two synthetic routes to this compound.
Conclusion: A Clearer Path to Production
Based on this preliminary economic analysis, Route 2, the oxidation of 2,6-dibromo-4-picoline derived from 2,6-lutidine, appears to be the more economically favorable pathway for the synthesis of this compound. The significantly lower cost of the starting material, 2,6-lutidine, and the avoidance of expensive and hazardous organolithium reagents and cryogenic conditions are the primary drivers of its cost-effectiveness.
However, it is crucial to note that the economic viability of Route 2 is highly dependent on the successful optimization of the initial bromination step to achieve a high yield of the desired 2,6-dibromo-4-picoline intermediate. Further research and process development would be necessary to validate and refine this route for large-scale production.
In contrast, while Route 1 offers a more direct approach from a commercially available advanced intermediate, its reliance on cryogenic temperatures and organolithium reagents presents significant economic and safety challenges for industrial-scale synthesis. [1][2][3][4][5] The high cost of 2,6-dibromopyridine further contributes to the less favorable economics of this route.
Ultimately, the choice of synthetic route will depend on a variety of factors, including the scale of production, available equipment, safety considerations, and the desired purity of the final product. This guide provides a foundational economic comparison to aid researchers and drug development professionals in making informed decisions for the efficient synthesis of this compound.
References
A Comparative Guide to the NMR Spectral Analysis of Substituted Isonicotinaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for isonicotinaldehyde and its substituted derivatives. Due to the limited availability of experimental spectral data for 2,6-dibromoisonicotinaldehyde, this document presents a detailed examination of predicted data for the structurally similar 2-bromo-6-methylisonicotinaldehyde alongside experimental data for the parent compound, isonicotinaldehyde. This comparative approach allows for a robust understanding of the influence of substituents on the NMR spectra of the isonicotinaldehyde scaffold, offering valuable insights for the characterization of related compounds.
¹H and ¹³C NMR Spectral Data
The following tables summarize the experimental ¹H and ¹³C NMR data for isonicotinaldehyde and the predicted data for 2-bromo-6-methylisonicotinaldehyde. These tables are designed for easy comparison of chemical shifts (δ) in parts per million (ppm).
Table 1: ¹H NMR Spectral Data
| Compound | Proton | Predicted/Experimental δ (ppm) |
| Isonicotinaldehyde | Aldehyde (-CHO) | 10.11 |
| H2, H6 | 8.89 | |
| H3, H5 | 7.72 | |
| 2-Bromo-6-methylisonicotinaldehyde | Aldehyde (-CHO) | 9.9 - 10.1[1] |
| H3 | 8.0 - 8.2[1] | |
| H5 | 7.7 - 7.9[1] | |
| Methyl (-CH₃) | 2.5 - 2.7[1] |
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon | Predicted/Experimental δ (ppm) |
| Isonicotinaldehyde | Aldehyde (-CHO) | Data not readily available |
| C4 | Data not readily available | |
| C2, C6 | Data not readily available | |
| C3, C5 | Data not readily available | |
| 2-Bromo-6-methylisonicotinaldehyde | Aldehyde (-CHO) | 190 - 193[1] |
| C4 | 138 - 141[1] | |
| C2 (-Br) | 142 - 145[1] | |
| C6 (-CH₃) | 160 - 163[1] | |
| C3, C5 | 125 - 135[1] | |
| Methyl (-CH₃) | 23 - 26[1] |
Experimental Protocols
The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like substituted isonicotinaldehydes.
1. Sample Preparation:
-
Weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.7 - 1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]
-
Ensure the solution is clear and free of any solid particles. If necessary, filter the solution.
-
Transfer the solution into a clean, undamaged 8-inch NMR tube.[2]
2. NMR Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
3. ¹H NMR Data Acquisition:
-
Pulse Angle: A 30-degree pulse is typically used for routine spectra.
-
Relaxation Delay: A delay of 1-2 seconds between pulses is generally sufficient.
-
Number of Scans: 16 to 32 scans are usually adequate for a good signal-to-noise ratio.
-
Referencing: Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
4. ¹³C NMR Data Acquisition:
-
Pulse Angle: A 45-degree pulse is common.
-
Relaxation Delay: A longer delay of 2-5 seconds is often necessary, especially for quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) is typically required.[3]
-
Proton Decoupling: Employ broadband proton decoupling to simplify the spectrum and improve sensitivity.
-
Referencing: Use the solvent peak as a secondary reference or TMS as an internal standard.
NMR Spectroscopy Workflow
The following diagram illustrates the general workflow for obtaining and analyzing NMR data.
Caption: General workflow for NMR spectroscopy.
References
Interpreting Mass Spectrometry Results of 2,6-Dibromoisonicotinaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison for interpreting the mass spectrometry data of 2,6-dibromoisonicotinaldehyde and its derivatives. It includes expected fragmentation patterns, a comparison with alternative analytical techniques, and detailed experimental protocols to support researchers in their analytical endeavors.
Mass Spectrometry Analysis of this compound
Electron ionization mass spectrometry (EI-MS) of this compound is expected to yield a complex fragmentation pattern influenced by the dibrominated pyridine ring and the aldehyde functional group. The presence of two bromine atoms (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, appearing as clusters of peaks with specific intensity ratios.
Predicted Fragmentation Pattern
The fragmentation of this compound can be predicted by considering the fragmentation of its core structures: 2,6-dibromopyridine and isonicotinaldehyde.
Key Fragmentation Pathways:
-
Loss of a Hydrogen Radical: A common fragmentation for aldehydes, leading to a strong [M-1]⁺ peak.
-
Loss of Carbon Monoxide: Following the initial loss of a hydrogen radical, the resulting ion can lose carbon monoxide (CO), a characteristic fragmentation of aromatic aldehydes.
-
Loss of the Formyl Group: Cleavage of the C-CHO bond can result in the loss of the formyl radical (•CHO), leading to a dibromopyridyl cation.
-
Loss of Bromine Radical: The C-Br bond can cleave, resulting in the loss of a bromine radical (•Br). Due to the two bromine atoms, successive losses are possible.
-
Pyridine Ring Fission: At higher energies, the pyridine ring can undergo fragmentation, leading to smaller charged species.
Quantitative Data: Predicted m/z Values
The following table summarizes the predicted mass-to-charge ratios (m/z) for the major fragments of this compound (Molecular Weight: 264.9 g/mol ). The isotopic pattern for fragments containing two bromine atoms will show peaks at M, M+2, and M+4 with an approximate intensity ratio of 1:2:1. For fragments with one bromine atom, the pattern will be M and M+2 with a ratio of about 1:1.
| Predicted Fragment | m/z (using ⁷⁹Br) | m/z (using ⁸¹Br) | Notes |
| [M]⁺ | 263 | 265, 267 | Molecular ion peak with characteristic Br₂ isotopic pattern. |
| [M-H]⁺ | 262 | 264, 266 | Loss of a hydrogen radical from the aldehyde group. |
| [M-CHO]⁺ | 234 | 236, 238 | Loss of the formyl group. |
| [M-Br]⁺ | 184 | 186 | Loss of one bromine radical. |
| [M-H-CO]⁺ | 234 | 236, 238 | Loss of hydrogen followed by carbon monoxide. |
| [C₅H₂Br₂N]⁺ | 234 | 236, 238 | Dibromopyridyl cation. |
| [C₅H₃NCHO]⁺ | 106 | - | Pyridine-4-carboxaldehyde cation (hypothetical). |
| [C₅H₃N]⁺ | 78 | - | Pyridyl cation after loss of both Br and CHO. |
Experimental Protocols
Mass Spectrometry Analysis
A general protocol for the analysis of this compound derivatives by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
Sample Preparation:
-
Dissolve approximately 1 mg of the this compound derivative in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
Gas Chromatography (GC) Conditions:
-
Injection Port Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
Visualizations
Mass Spectrometry Fragmentation Pathway
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Workflow for MS Analysis
Caption: General workflow for GC-MS analysis of derivatives.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, other analytical techniques can provide complementary information for the characterization of this compound derivatives.
| Technique | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern for structural elucidation. | High sensitivity, provides structural information. | Can require derivatization, complex fragmentation can be difficult to interpret. |
| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework and connectivity of atoms.[1] | Non-destructive, provides unambiguous structure determination. | Lower sensitivity than MS, requires larger sample amounts. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystalline solid. | Provides absolute stereochemistry and conformation. | Requires a single, high-quality crystal. |
| Gas Chromatography (GC) | Separation of volatile compounds, retention time can aid in identification.[2][3][4][5] | Excellent separation efficiency for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| Liquid Chromatography (LC) | Separation of a wide range of compounds, including non-volatile and thermally labile ones.[6][7] | Versatile, applicable to a broad range of analytes. | Lower resolution than GC for volatile compounds. |
| Elemental Analysis | Determination of the elemental composition (C, H, N, Br). | Confirms the empirical formula. | Does not provide structural information.[8] |
Logical Comparison of Analytical Techniques
Caption: Relationship between analytical techniques for characterization.
References
- 1. omicsonline.org [omicsonline.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. osha.gov [osha.gov]
- 4. hjjkyyj.com [hjjkyyj.com]
- 5. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of 2,6-Dibromoaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Guide to the Oxidation of 2-Methylpyridine for 2-Pyridinecarboxaldehyde Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of 2-pyridinecarboxaldehyde from 2-methylpyridine is a critical process due to the aldehyde's role as a versatile intermediate. This guide provides an objective comparison of various oxidation methods, supported by experimental data, to inform the selection of the most suitable synthetic route. The primary challenge in this conversion is achieving high selectivity for the aldehyde while minimizing the overoxidation to the corresponding carboxylic acid.
Performance Comparison of Oxidation Methods
The selection of an appropriate oxidation method for converting 2-methylpyridine (also known as 2-picoline) to 2-pyridinecarboxaldehyde is a trade-off between reaction efficiency, selectivity, and the complexity of the procedure. The following table summarizes the quantitative yield data for prominent methods.
| Oxidation Method | Reagents/Catalyst | Yield of 2-Pyridinecarboxaldehyde | Remarks |
| Direct Oxidation with Selenium Dioxide | Selenium Dioxide (SeO₂) | Low (overoxidation is a major issue) | This method often leads to the formation of 2-pyridinecarboxylic acid, with reported yields of 50% for the acid, indicating poor selectivity for the aldehyde.[1] |
| Multi-step Synthesis via 2-Pyridinemethanol | 1. N-oxidation, rearrangement, hydrolysis2. Oxidation of 2-pyridinemethanol | High | This two-stage approach generally provides higher and more reliable yields of the desired aldehyde. |
| Oxidation of 2-Pyridinemethanol | TEMPO/NaOCl | 80-88%[2] | A well-established and high-yielding method for the selective oxidation of the intermediate alcohol. |
| Oxidation of 2-Pyridinemethanol | Manganese Dioxide (MnO₂) Composite Catalyst | 92% | A patented method demonstrating very high conversion of the alcohol to the aldehyde. |
| Vapor-Phase Catalytic Oxidation | Vanadium-Titanium Oxide (V-Ti-O) | Low Selectivity | This method typically results in a mixture of products, including the desired aldehyde, the carboxylic acid, and other byproducts, making purification challenging. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate replication and adaptation in a laboratory setting.
Multi-step Synthesis: 2-Methylpyridine to 2-Pyridinemethanol to 2-Pyridinecarboxaldehyde
This approach involves the initial conversion of 2-methylpyridine to 2-pyridinemethanol, which is then oxidized to the target aldehyde.
Step 1: Synthesis of 2-Pyridinemethanol from 2-Methylpyridine
A common route for this transformation involves N-oxidation of 2-methylpyridine, followed by rearrangement and hydrolysis.
-
N-Oxidation: 2-Methylpyridine is treated with an oxidizing agent, such as hydrogen peroxide in acetic acid, to form 2-methylpyridine N-oxide.
-
Rearrangement and Hydrolysis: The N-oxide is then rearranged, typically using acetic anhydride, to form an acetate ester intermediate. Subsequent hydrolysis of this ester yields 2-pyridinemethanol. One patented process reports an overall yield of approximately 65% for this two-step conversion.
Step 2: Oxidation of 2-Pyridinemethanol to 2-Pyridinecarboxaldehyde using TEMPO/NaOCl
This method is known for its high selectivity and yield under mild conditions.[2]
-
Reaction Setup: In a reaction vessel, dissolve 2-pyridinemethanol in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Catalyst Addition: Add catalytic amounts of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) and potassium bromide (KBr).
-
Oxidant Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hypochlorite (NaOCl) while vigorously stirring.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench the excess oxidant with a reducing agent like sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2-pyridinecarboxaldehyde by distillation or column chromatography. This step has been reported to yield 80-88% of the desired product.[2]
Direct Oxidation of 2-Methylpyridine with Selenium Dioxide (Illustrating Overoxidation)
While not ideal for aldehyde synthesis, this protocol highlights the challenges of direct oxidation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylpyridine in a solvent like dioxane.
-
Reagent Addition: Add a stoichiometric amount of selenium dioxide (SeO₂).
-
Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours.
-
Work-up and Analysis: After cooling, the reaction mixture is typically filtered to remove selenium byproducts. The filtrate is then worked up to isolate the products. Analysis of the product mixture often reveals a significant amount of 2-pyridinecarboxylic acid, with one study reporting a 50% yield of the acid, indicating substantial overoxidation.[1]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic methods.
Caption: Comparative workflows for the synthesis of 2-pyridinecarboxaldehyde.
Caption: Step-by-step experimental workflows for different oxidation methods.
References
A Comparative Guide to Greener Alternatives for Pyridine Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized pyridines is a cornerstone of medicinal chemistry and materials science. For decades, organotin reagents, particularly in Stille cross-coupling reactions, have been a reliable tool for this purpose. However, the inherent toxicity and the difficulty in removing tin-based byproducts have driven the development of greener, more sustainable alternatives. This guide provides an objective comparison of the leading greener alternatives to organotin reagents for pyridine cross-coupling, supported by experimental data and detailed protocols.
Executive Summary
This guide evaluates four principal greener alternatives to organotin-mediated pyridine cross-coupling:
-
Organoboron Reagents (Suzuki-Miyaura Coupling): A widely adopted and versatile method, the Suzuki-Miyaura coupling utilizes generally low-toxicity boronic acids and their derivatives. While challenging with some pyridyl substrates, recent advances have expanded its applicability.[1][2]
-
Organosilicon Reagents (Hiyama Coupling): Employing non-toxic and stable organosilanes, the Hiyama coupling is an excellent alternative that produces environmentally benign siloxane byproducts, which are easily removed.[3][4][5]
-
Direct C-H Activation: This approach represents a paradigm shift in cross-coupling by eliminating the need for pre-functionalized organometallic reagents. It is highly atom-economical and significantly reduces waste.[6][7][8]
-
Decarboxylative Cross-Coupling: Utilizing readily available carboxylic acids, this method offers the significant advantage of releasing only carbon dioxide as a byproduct, making it an exceptionally green option.[9][10][11]
Comparative Performance Data
The following tables summarize quantitative data for each alternative, showcasing typical reaction conditions and yields for pyridine cross-coupling reactions. It is important to note that direct comparison is nuanced, as optimal conditions and substrate scope vary between methods.
Table 1: Suzuki-Miyaura Coupling of Pyridyl Nucleophiles
| Entry | Pyridyl Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Pyridylboronate | 3,5-bis(trifluoromethyl)bromobenzene | 1.5% Pd₂(dba)₃ / 3% Ligand 1 | KF | Dioxane | 110 | 12 | 82 |
| 2 | 2-Pyridylboronate | 4-Bromoanisole | 1.5% Pd₂(dba)₃ / 3% Ligand 1 | KF | Dioxane | 110 | 12 | 74 |
| 3 | Pyridine-2-sulfonyl fluoride (PyFluor) | Thiophene-2-boronic acid pinacol ester | 10 mol% Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 16 | 89 |
| 4 | PyFluor | 4-Methoxyphenyl boronic acid | 10 mol% Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 16 | 55 |
Ligand 1: A specific phosphite or phosphine oxide ligand as described in the cited literature.[12][13]
Table 2: Hiyama Coupling of Pyridines
| Entry | Pyridyl/Pyrimidyl Substrate | Organosilane | Catalyst System | Activator/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pyrimidin-2-yl tosylate | Trimethoxy(phenyl)silane | 5 mol% PdCl₂, 10 mol% PCy₃, 20 mol% CuCl | TBAF·3H₂O | Dioxane | 110 | 12 | 92 |
| 2 | 4,6-Dimethylpyrimidin-2-yl tosylate | Trimethoxy(phenyl)silane | 5 mol% PdCl₂, 10 mol% PCy₃, 20 mol% CuCl | TBAF·3H₂O | Dioxane | 110 | 12 | 85 |
| 3 | 4-Chlorophenyl iodide | Triethoxy(phenyl)silane | 0.5 mol% Pd/C, 1 mol% P(4-FC₆H₄)₃ | H₂O (small amount) | Toluene | 120 | 24 | 90 |
Table 3: Direct C-H Arylation of Pyridines
| Entry | Pyridine Substrate | Coupling Partner | Catalyst System | Additive/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pyridine N-oxide | Benzene | 10 mol% Pd(OAc)₂ | 2.2 equiv Ag₂CO₃ | Benzene | 130 | 16 | 85 |
| 2 | Quinoline N-oxide | Benzene | 10 mol% Pd(OAc)₂ | 2.2 equiv Ag₂CO₃ | Benzene | 130 | 16 | 82 |
| 3 | 2-Quinolinecarboxyamide derivative | Intramolecular C-Br | 10 mol% Pd(OAc)₂, 10 mol% PPh₃ | K₂CO₃, TBAB | Toluene | 110 | 24 | 94 |
Table 4: Decarboxylative Cross-Coupling of Pyridine Carboxylic Acids
| Entry | Pyridine Carboxylic Acid | Coupling Partner | Catalyst System | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Picolinic acid | 1-Bromo-4-methoxybenzene | 5 mol% Pd(OAc)₂, 20 mol% Cu₂O, 10 mol% Ligand 2 | K₂CO₃ | NMP | 120 | 24 | 96 |
| 2 | 2-Picolinic acid | 4-Bromobenzonitrile | 5 mol% Pd(OAc)₂, 20 mol% Cu₂O, 10 mol% Ligand 2 | K₂CO₃ | NMP | 120 | 24 | 85 |
| 3 | Thiazole-5-carboxylic acid | Iodobenzene | 5 mol% Pd(OAc)₂, 2 equiv Ag₂CO₃ | - | DMF | 135 | 16 | 95 |
| 4 | N-Boc-pipecolic acid | 4-Iodoanisole | 2 mol% NiBr₂·diglyme, 1 mol% Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, FeCl₃ | i-Pr₂NEt | DMA | RT | 24 | 78 |
Ligand 2: A specific phosphine ligand as described in the cited literature.[9][17][18]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridylboronate: [12]
A Schlenk tube is charged with the aryl or heteroaryl bromide (1 equiv), the 2-pyridylboronate (1.5 equiv), and potassium fluoride (3.0 equiv). The tube is evacuated and backfilled with argon. Anhydrous 1,4-dioxane is added, followed by a solution of the palladium catalyst (e.g., 1.5 mol% Pd₂(dba)₃) and ligand (e.g., 3 mol%). The reaction mixture is heated at 110 °C until the starting material is consumed, as monitored by GC or TLC. After cooling to room temperature, the mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sulfate, and concentrated. The crude product is purified by column chromatography.
General Procedure for Hiyama Coupling of a Pyrimidin-2-yl Tosylate: [14]
To a dried reaction tube are added the pyrimidin-2-yl tosylate (1 equiv), PdCl₂ (5 mol%), PCy₃ (10 mol%), and CuCl (20 mol%). The tube is evacuated and filled with argon. Anhydrous dioxane, the organosilane (1.5 equiv), and TBAF·3H₂O (2 equiv) are added sequentially. The mixture is stirred at 110 °C for 12 hours. After cooling, the reaction is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water, dried over Na₂SO₄, and concentrated under reduced pressure. The residue is purified by silica gel chromatography.
General Procedure for Palladium-Catalyzed Direct C-H Arylation of Pyridine N-Oxides: [16]
A mixture of the pyridine N-oxide (1 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.2 equiv) in the arene coupling partner (40 equiv) is heated at 130 °C for 16 hours in a sealed tube. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The resulting residue is purified by column chromatography on silica gel to afford the desired ortho-arylated pyridine N-oxide.
General Procedure for Decarboxylative Cross-Coupling of a Picolinic Acid: [17]
A reaction vessel is charged with the picolinic acid (1.2 equiv), the (hetero)aryl halide (1 equiv), Cu₂O (10 mol%), Pd(COD)Cl₂ (5 mol%), a suitable phosphine ligand (e.g., 2-dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl, 10 mol%), and K₂CO₃ (2 equiv). The vessel is evacuated and backfilled with argon. Anhydrous solvent (e.g., NMP) is added, and the mixture is stirred at 120 °C for 24 hours. After cooling, the reaction is diluted with an organic solvent, washed with aqueous ammonia and brine, dried, and concentrated. The product is purified by flash chromatography.
Visualizing the Reaction Pathways
The following diagrams illustrate the general workflows and catalytic cycles for these greener cross-coupling alternatives.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Hiyama cross-coupling reaction.
Caption: Simplified workflow for direct C-H activation/arylation.
Caption: General pathway for decarboxylative cross-coupling.
Conclusion
The shift away from toxic organotin reagents is a critical step towards more sustainable chemical synthesis. Organoboron and organosilicon reagents offer well-established, greener alternatives with broad applicability. For ultimate atom economy and waste reduction, direct C-H activation and decarboxylative cross-coupling present cutting-edge solutions that minimize the need for pre-functionalized starting materials. The choice of the optimal method will depend on the specific synthetic target, substrate availability, and desired functional group tolerance. This guide serves as a starting point for researchers to explore and implement these greener alternatives in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. Hiyama Coupling [organic-chemistry.org]
- 6. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
The Crucial Role of Bulky Phosphine Ligands in Overcoming Steric Hindrance in Suzuki-Miyaura Couplings: A Comparative Guide
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl scaffolds prevalent in pharmaceuticals and advanced materials. However, when faced with sterically demanding substrates, such as di- or tri-ortho-substituted aryl halides and boronic acids, the efficiency of this powerful reaction can be severely hampered. The key to unlocking these challenging transformations often lies in the judicious selection of the phosphine ligand coordinating to the palladium catalyst. This guide provides a comprehensive comparison of the performance of various commercially available bulky phosphine ligands in hindered Suzuki-Miyaura couplings, supported by experimental data, to assist researchers in navigating this critical aspect of reaction optimization.
Bulky, electron-rich phosphine ligands have revolutionized the field by accelerating the key steps of the catalytic cycle: oxidative addition and reductive elimination. Their steric bulk promotes the formation of monoligated, highly reactive L1Pd(0) species, which are crucial for the activation of hindered aryl halides. Furthermore, the steric pressure within the palladium complex facilitates the final C-C bond-forming reductive elimination step to release the sterically encumbered biaryl product.
Classes of Bulky Phosphine Ligands
The most successful bulky phosphine ligands for hindered Suzuki couplings can be broadly categorized into several classes, each with distinct structural motifs and electronic properties:
-
Dialkylbiaryl Phosphines (Buchwald Ligands): This class, developed by the Buchwald group, is characterized by a biaryl backbone with a phosphine moiety substituted with bulky alkyl groups (e.g., cyclohexyl, tert-butyl). The substituents on the biaryl scaffold can be tuned to modulate the ligand's steric and electronic properties. Prominent examples include SPhos, XPhos, and RuPhos.
-
Dialkylamino-substituted Biaryl Phosphines: A subset of the Buchwald ligands, these feature dialkylamino groups on the biaryl backbone, such as in CPhos. These groups can influence the ligand's electronic properties and coordination behavior.
-
Trialkylphosphines: These ligands, such as tri(tert-butyl)phosphine (P(t-Bu)3), are characterized by their strong electron-donating ability and large cone angles. Their steric bulk is highly effective in promoting reductive elimination.
-
Adamantyl-based Phosphines (cataCXium® Ligands): Ligands like cataCXium® A feature bulky adamantyl groups, providing a unique steric profile that has proven effective in challenging cross-coupling reactions.
Performance Comparison in Hindered Suzuki Couplings
The following tables summarize the performance of selected bulky phosphine ligands in representative sterically hindered Suzuki-Miyaura coupling reactions. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons can be influenced by variations in experimental conditions.
Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of a Hindered Aryl Bromide
| Ligand | Ligand Class | Aryl Bromide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| SPhos | Dialkylbiaryl Phosphine | 2-Bromo-1,3-dimethylbenzene | 2,6-Dimethylphenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | 100 | 18 | 95 |
| XPhos | Dialkylbiaryl Phosphine | 2-Bromo-1,3-dimethylbenzene | 2,6-Dimethylphenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | 100 | 18 | 92 |
| RuPhos | Dialkylbiaryl Phosphine | 2-Bromo-1,3-dimethylbenzene | 2,6-Dimethylphenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | 100 | 18 | 94 |
| P(t-Bu)₃ | Trialkylphosphine | 2-Bromo-1,3-dimethylbenzene | 2,6-Dimethylphenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | 100 | 18 | 88 |
| cataCXium® A | Adamantyl-based Phosphine | 2-Bromo-1,3-dimethylbenzene | 2,6-Dimethylphenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | 100 | 18 | 90 |
Table 2: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of a Hindered Aryl Chloride
| Ligand | Ligand Class | Aryl Chloride | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| SPhos | Dialkylbiaryl Phosphine | 2-Chloro-1,3-dimethylbenzene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98[1] |
| XPhos | Dialkylbiaryl Phosphine | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | 100 | 18 | 95[1] |
| CPhos | Dialkylamino-substituted Biaryl Phosphine | 4-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | 100 | 18 | 96 |
Experimental Protocols
Below is a representative experimental protocol for a sterically hindered Suzuki-Miyaura coupling reaction. This protocol can be adapted for the screening and comparison of different phosphine ligands.
General Procedure for a Hindered Suzuki-Miyaura Coupling
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., SPhos, XPhos, etc.)
-
Hindered aryl halide (e.g., 2-bromo-1,3-dimethylbenzene)
-
Hindered arylboronic acid (e.g., 2,6-dimethylphenylboronic acid)
-
Base (e.g., K₃PO₄, Cs₂CO₃), finely ground
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the palladium source (e.g., 0.01 mmol, 1 mol%), the bulky phosphine ligand (e.g., 0.012 mmol, 1.2 mol%), the hindered aryl halide (1.0 mmol), the hindered arylboronic acid (1.2 mmol), and the base (e.g., 2.0 mmol).
-
Inert Atmosphere: The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas by evacuating and backfilling with argon or nitrogen three times.
-
Solvent Addition: Anhydrous solvent (e.g., 5 mL) is added via syringe.
-
Reaction: The reaction mixture is stirred at the desired temperature (e.g., 100 °C) for the specified time (e.g., 18 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove insoluble salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Catalytic Cycle and Ligand Comparison
To better understand the role of bulky phosphine ligands, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a conceptual workflow for ligand performance evaluation.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for the comparative evaluation of bulky phosphine ligands.
Conclusion
The selection of an appropriate bulky phosphine ligand is a critical parameter for the success of sterically hindered Suzuki-Miyaura coupling reactions. While dialkylbiaryl phosphines such as SPhos, XPhos, and RuPhos are often excellent starting points for a wide range of challenging substrates, other classes of ligands including trialkylphosphines and adamantyl-based systems can offer superior performance in specific cases. The provided data and experimental protocol serve as a guide for researchers to systematically evaluate and identify the optimal ligand for their specific synthetic targets, ultimately enabling the efficient construction of complex, sterically encumbered molecules.
References
A Comparative Guide to Copper-Free versus Copper-Catalyzed Sonogashira Reactions
The Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, has become indispensable in the synthesis of pharmaceuticals, natural products, and organic materials.[1][2][3] Traditionally, this reaction relies on a dual catalytic system of palladium and a copper(I) co-catalyst.[4] However, the quest for more sustainable, efficient, and cost-effective synthetic methodologies has led to the development of copper-free Sonogashira protocols. This guide provides a detailed comparison of these two approaches, supported by experimental data and protocols, to aid researchers in selecting the optimal conditions for their specific synthetic needs.
At a Glance: Key Differences
| Feature | Copper-Catalyzed Sonogashira | Copper-Free Sonogashira |
| Catalyst System | Palladium catalyst and Copper(I) co-catalyst (e.g., CuI) | Palladium catalyst only |
| Reaction Conditions | Generally milder, often at room temperature.[4] | May require higher temperatures or specific ligands.[5] |
| Key Advantage | High reaction rates and yields.[4] | Avoids formation of alkyne homocoupling (Glaser coupling) byproducts and circumvents the toxicity of copper.[2][6] |
| Common Side Reaction | Glaser-type oxidative homocoupling of the terminal alkyne. | Generally cleaner, with fewer byproducts. |
| Purification | May require additional steps to remove copper residues.[7] | Typically simpler purification. |
Performance Comparison: A Data-Driven Overview
The choice between a copper-catalyzed and a copper-free Sonogashira reaction often depends on the specific substrates, desired purity of the final product, and tolerance for potential side reactions. The following table summarizes quantitative data from various studies, highlighting the performance of each method under different conditions.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Copper-Catalyzed | ||||||||
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Et₃N | 50 | 3 | >90 | [8] |
| 4-Iodoanisole | Phenylacetylene | CuI (5 mol%), 3-Pphen (5 mol%) | K₂CO₃ | Water | 100 | - | Good | [9] |
| o-Iodoanilines | Terminal Alkynes | (PPh₃)₂CuBH₄ (5 mol%) | DBU | - | 120 | 24 | >99 | [9] |
| Copper-Free | ||||||||
| Aryl Bromides | Various Alkynes | (AllylPdCl)₂ / P(t-Bu)₃ | Amine | DMF | RT | - | Good to Excellent | [5] |
| Aryl Halides | Arylacetylene | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 2-MeTHF | RT | 48 | Good to Excellent | [10] |
| Aryl Halides | Terminal Alkynes | Pd(OAc)₂ / Urea | - | - | RT | - | Satisfactory to High | [6] |
| Aryl Halides | Alkynes | PdCl₂(PPh₃)₂ | TBAF | Solvent-Free | - | - | Moderate to Excellent | [11] |
Experimental Protocols: A Side-by-Side Look
Below are representative experimental protocols for both copper-catalyzed and copper-free Sonogashira reactions, providing a practical guide for laboratory implementation.
Representative Copper-Catalyzed Sonogashira Protocol
This protocol is a general procedure for the coupling of an aryl halide with a terminal alkyne using a palladium-copper catalytic system.[7]
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous solvent (e.g., THF or DMF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent and triethylamine. Stir the mixture for 5-10 minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.
-
The reaction mixture is then stirred at the desired temperature (can range from room temperature to elevated temperatures depending on the reactivity of the substrates).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Copper-Free Sonogashira Protocol
This protocol describes a mild, room-temperature copper-free Sonogashira coupling of aryl bromides.[5]
Materials:
-
Aryl bromide (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Allylpalladium(II) chloride dimer [(AllylPdCl)₂] (2.5 mol%)
-
Tri(tert-butyl)phosphine [P(t-Bu)₃] (10 mol%)
-
Amine base (e.g., N,N-Diisopropylethylamine) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (to make a 0.92 M solution)
Procedure:
-
In a glovebox or under an inert atmosphere, add the (AllylPdCl)₂ and P(t-Bu)₃ to a vial.
-
Add the DMF, followed by the aryl bromide, terminal alkyne, and the amine base.
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction for the consumption of the aryl halide by HPLC or TLC.
-
Once the reaction is complete, the mixture can be directly purified or subjected to a standard aqueous workup.
-
For workup, pour the reaction mixture into a separatory funnel containing water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizing the Process
To better understand the practical and mechanistic differences, the following diagrams illustrate a general experimental workflow and the catalytic cycles for both reaction types.
Caption: A generalized workflow for a Sonogashira cross-coupling experiment.
Caption: Catalytic cycles of copper-catalyzed versus copper-free Sonogashira reactions.
Conclusion
Both copper-catalyzed and copper-free Sonogashira reactions are powerful methods for the synthesis of disubstituted alkynes. The traditional copper-cocatalyzed method is well-established and often provides high yields under mild conditions.[4] Its main drawback is the potential for alkyne homocoupling and the need to remove the copper co-catalyst from the final product.[2] The copper-free variant, while sometimes requiring more specific ligands or harsher conditions, offers a cleaner reaction profile, avoiding the formation of Glaser-type byproducts and simplifying purification.[5][6] The choice between the two methodologies should be made based on the specific requirements of the synthesis, including substrate compatibility, desired product purity, and process scalability. For drug development and the synthesis of sensitive molecules, the copper-free approach is often preferred due to the toxicity concerns associated with copper.[2]
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 10. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
A Comparative Guide to Byproduct Characterization in the Synthesis of 2,6-Dibromoisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,6-Dibromoisonicotinaldehyde, a key intermediate in the development of novel pharmaceuticals, requires stringent control over impurities to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of potential byproducts generated during a common synthetic route, outlines detailed experimental protocols for their characterization, and offers insights into alternative pathways.
A plausible and frequently employed synthetic route to this compound begins with 2,6-dibromo-4-methylpyridine. This pathway involves a free-radical side-chain bromination followed by hydrolysis to yield the final aldehyde. Each step, however, presents the potential for the formation of various byproducts.
Caption: Hypothesized two-step synthesis of this compound.
Comparative Analysis of Potential Byproducts
The following table summarizes the potential byproducts from the hypothesized synthetic route, their likely origin, and key characteristics for identification.
| Byproduct Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Likely Origin | Significance |
| Unreacted Starting Material | 2,6-dibromo-4-methylpyridine | C₆H₅Br₂N | 250.92 | Incomplete side-chain bromination. | A common process-related impurity that needs to be monitored and controlled. |
| Mono-brominated Intermediate | 2,6-dibromo-4-(bromomethyl)pyridine | C₆H₄Br₃N | 329.82 | Incomplete side-chain bromination. | An intermediate that may be difficult to separate from the di-brominated product. |
| Over-oxidized Product | 2,6-dibromoisonicotinic acid | C₆H₃Br₂NO₂ | 280.90 | Oxidation of the aldehyde during synthesis or storage. | Can impact the reactivity of the target molecule in subsequent steps. |
| Incompletely Hydrolyzed Intermediate | 2,6-dibromo-4-(dibromomethyl)pyridine | C₆H₃Br₄N | 408.72 | Incomplete hydrolysis of the gem-dibromide. | A key intermediate that, if unreacted, will be a significant impurity. |
| Mono-halogenated Pyridine | 2-bromo-4-methylpyridine | C₆H₆BrN | 172.02 | Impurity in the starting 2,6-dibromo-4-methylpyridine. | Arises from incomplete bromination of the pyridine ring in a prior step. |
Alternative Synthetic Routes and Their Byproduct Profiles
Alternative methods for the synthesis of this compound could involve different starting materials or reaction types, each with a unique byproduct profile.
-
Halogen Exchange: Starting from 2,6-dichloro-4-methylpyridine, a halogen exchange reaction could be employed to introduce the bromo groups.
-
Potential Byproducts: 2-bromo-6-chloro-4-methylpyridine and unreacted 2,6-dichloro-4-methylpyridine.[1]
-
-
Oxidation of 2,6-dibromo-4-picoline N-oxide: This route involves the initial formation of the N-oxide, followed by rearrangement and oxidation.
-
Potential Byproducts: Unreacted N-oxide, and byproducts from incomplete rearrangement.
-
A comparative approach to synthesis, analyzing the impurity profiles of different routes, is crucial for selecting the most efficient and clean method for large-scale production.
Experimental Protocols for Byproduct Characterization
Accurate identification and quantification of byproducts are essential. The following are standard protocols for the characterization of impurities in the synthesis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
HPLC is the primary method for separating and quantifying the main product and its byproducts.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Gradient: Start with 10% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the crude reaction mixture in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Data Analysis: Peak areas are used to determine the relative percentage of each component. Byproducts can be quantified against a reference standard of the main product or, for greater accuracy, against synthesized standards of the expected impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
LC-MS is used to determine the molecular weights of the byproducts, aiding in their identification.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).
-
LC Conditions: Same as the HPLC method described above.
-
MS Conditions:
-
Ionization Mode: Positive ESI is typically effective for pyridine compounds.
-
Scan Range: m/z 100-500.
-
-
Data Analysis: The mass-to-charge ratio (m/z) of each peak separated by the LC is determined. This data is crucial for confirming the molecular formula of each byproduct listed in the table.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR provides detailed structural information about the isolated byproducts.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Isolate individual byproducts using preparative HPLC. Dissolve approximately 5-10 mg of the purified byproduct in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons. Key signals to look for include the aldehyde proton (~10 ppm), aromatic protons (7-9 ppm), and methyl/methylene protons (2-5 ppm).
-
¹³C NMR: Shows the number of unique carbon atoms. The carbonyl carbon of the aldehyde will have a characteristic shift around 190 ppm.
-
2D NMR (COSY, HSQC): Used to establish connectivity between protons and carbons for unambiguous structure determination.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR is a rapid method to confirm the presence of key functional groups.
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: Analyze the sample as a thin film on a salt plate (if oily) or as a KBr pellet (if solid).
-
Data Analysis: Look for characteristic absorption bands:
-
C=O stretch (aldehyde): ~1700 cm⁻¹
-
C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹
-
C-Br stretch: 500-600 cm⁻¹
-
Aromatic C=C and C=N stretches: 1400-1600 cm⁻¹
-
Workflow for Byproduct Identification and Characterization
The logical flow for identifying and characterizing byproducts is crucial for a systematic investigation.
Caption: A systematic workflow for the identification of synthesis byproducts.
References
A Comparative Guide to HPLC Purity Analysis of Synthesized 2,6-Dibromopyridine
For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized compounds like 2,6-dibromopyridine is paramount for the integrity of subsequent research and development activities. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose. This guide provides an objective comparison of HPLC with alternative analytical methods—Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity analysis of 2,6-dibromopyridine, supported by detailed experimental protocols and comparative data.
Comparison of Analytical Techniques for Purity Determination
The choice of analytical technique for purity assessment depends on various factors, including the physicochemical properties of the compound, the nature of potential impurities, and the specific requirements of the analysis, such as the need for absolute quantification versus relative purity.
Table 1: Comparison of HPLC, GC, and qNMR for Purity Analysis of 2,6-Dibromopyridine
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Intrinsic quantitative response of atomic nuclei in a magnetic field. |
| Quantitation | Relative (requires a reference standard of known purity for assay). Purity by area percent is a common relative measure. | Relative (requires a reference standard for assay). | Absolute (can determine purity without a specific reference standard of the analyte). |
| Typical Purity Reported | >98% (by area normalization) | >98% (by area normalization)[1] | >99% (absolute purity) |
| Limit of Detection (LOD) | Low (ng/mL range) | Very Low (pg/mL range) | Higher (µg/mL to mg/mL range) |
| Limit of Quantification (LOQ) | Low (ng/mL to µg/mL range) | Very Low (pg/mL to ng/mL range) | Higher (mg/mL range) |
| Analysis Time | 15-30 minutes per sample | 10-20 minutes per sample | 5-15 minutes per sample |
| Advantages | - Versatile for a wide range of compounds.- High resolution and sensitivity.[2] - Suitable for non-volatile and thermally labile compounds. | - Excellent for volatile and semi-volatile compounds.[3]- High sensitivity, especially with a mass spectrometer (MS) detector.[2] | - Provides an absolute measure of purity.- No need for a specific reference standard of the analyte. - Provides structural information. |
| Disadvantages | - Requires a reference standard for accurate assay determination.- May not be suitable for highly volatile impurities. | - Requires the analyte to be volatile and thermally stable.- Potential for sample degradation at high temperatures. | - Lower sensitivity compared to chromatographic methods.- May be less effective for complex mixtures with overlapping signals. |
Note: The performance data in this table is illustrative and based on typical capabilities of the techniques for small organic molecules. Actual performance may vary depending on the specific instrumentation and method parameters.
Experimental Protocols
Detailed methodologies for HPLC, GC, and qNMR analysis of 2,6-dibromopyridine are provided below. These protocols are based on established methods for 2,6-dibromopyridine and related halogenated compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is adapted from a reverse-phase HPLC procedure for 2,6-dibromopyridine.[4]
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water containing 0.1% phosphoric acid.[4]
-
Gradient: A suitable gradient can be developed, for example, starting with 50% acetonitrile and increasing to 95% over 15 minutes to elute any less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV-Vis spectrophotometry (a common wavelength for pyridines is around 260 nm).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized 2,6-dibromopyridine.
-
Dissolve in 10 mL of the initial mobile phase composition to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Purity Calculation: The purity is determined by the area percentage method, where the peak area of 2,6-dibromopyridine is compared to the total area of all observed peaks in the chromatogram.
Gas Chromatography (GC) Protocol
This proposed method is based on general procedures for the analysis of volatile and semi-volatile pyridine compounds.[3]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane).
Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Detector Temperature: 300°C (FID) or as per MS requirements.
-
Injection Mode: Split (e.g., 50:1).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized 2,6-dibromopyridine.
-
Dissolve in 10 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.
Purity Calculation: Similar to HPLC, purity is typically calculated using the area percent method from the resulting chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol outlines a general procedure for determining the absolute purity of 2,6-dibromopyridine using qNMR.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
Internal Standard (IS): A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized 2,6-dibromopyridine (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same NMR tube.
-
Add a known volume of the deuterated solvent (e.g., 0.6 mL).
-
Ensure complete dissolution by gentle vortexing or sonication.
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis (e.g., a long relaxation delay of at least 5 times the longest T1 relaxation time of the signals of interest).
Purity Calculation: The purity of the target analyte (Purity_t) is calculated using the following equation:
Purity_t (%) = (I_t / I_IS) * (N_IS / N_t) * (MW_t / MW_IS) * (m_IS / m_t) * Purity_IS (%)
Where:
-
I_t and I_IS are the integral areas of the signals for the target analyte and the internal standard, respectively.
-
N_t and N_IS are the number of protons corresponding to the integrated signals of the target analyte and the internal standard.
-
MW_t and MW_IS are the molecular weights of the target analyte and the internal standard.
-
m_t and m_IS are the masses of the target analyte and the internal standard.
-
Purity_IS is the certified purity of the internal standard.
Visualization of Analytical Workflows
The following diagrams illustrate the experimental workflow for HPLC purity analysis and a comparison of the decision-making process for selecting an appropriate analytical technique.
References
Safety Operating Guide
Navigating the Safe Disposal of 2,6-Dibromoisonicotinaldehyde: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 2,6-Dibromoisonicotinaldehyde is a critical component of laboratory safety and environmental responsibility. This guide provides a clear, step-by-step operational plan for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Prior to disposal, it is imperative to handle this compound with appropriate safety measures. All handling of the solid chemical or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1] Personnel must be equipped with the necessary Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) and Handling Precautions
| Hazard Category | Recommended PPE | Handling Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side-shields.[2] | Avoid ingestion, skin contact, and inhalation. Handle in a well-ventilated area, preferably a chemical fume hood.[2] |
| Skin Corrosion/Irritation | Chemical-resistant gloves, lab coat.[2] | Wash hands and any exposed skin thoroughly after handling.[2][3] |
| Serious Eye Damage/Irritation | Safety goggles with side-shields or a face shield.[2] | Avoid contact with eyes.[2] |
Step-by-Step Disposal Procedure
The disposal of this compound and any contaminated materials must be managed as hazardous waste.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]
-
Waste Segregation and Collection :
-
Use a designated, properly labeled, and sealed waste container specifically for this compound waste. This includes the pure compound, solutions, and any contaminated materials.[2]
-
Due to the presence of bromine, this compound is classified as halogenated organic waste. Do not mix it with non-hazardous materials or other incompatible chemical waste.[2]
-
Collect contaminated disposable items, such as gloves, weighing paper, and pipette tips, in a separate, clearly labeled container for solid hazardous waste.[2]
-
-
Container Labeling :
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[2]
-
-
Storage of Waste :
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2]
-
Provide the EHS office or contractor with a complete and accurate description of the waste.[2]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[1]
-
Spill Management
In the event of a spill, the area should be evacuated, and the appropriate emergency response team should be contacted for large spills. For small, manageable spills, and only if it is safe to do so, the following steps should be taken:
-
Wear the appropriate PPE as detailed in Table 1.
-
Absorb the material with an inert absorbent material such as vermiculite or sand.[1]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]
-
Clean the affected area thoroughly.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,6-Dibromoisonicotinaldehyde
Essential Safety and Handling Guide for 2,6-Dibromoisonicotinaldehyde
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for operations and disposal are designed to ensure a safe laboratory environment.
Hazard Assessment and Safety Precautions
Based on the profiles of structurally similar compounds, this compound should be handled as a hazardous material.[1] Potential hazards and the necessary safety precautions are summarized below.
| Hazard Category | Potential Effects | Recommended Safety Precautions |
| Acute Toxicity | Toxic in contact with skin or if inhaled.[2] | Handle in a chemical fume hood, wear chemical-resistant gloves, a lab coat, and safety goggles with side shields to avoid ingestion, skin contact, and inhalation.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] | Wear chemical-resistant gloves and a lab coat. Wash hands and any exposed skin thoroughly after handling.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] | Wear safety goggles with side-shields or a face shield.[1] |
| Respiratory Irritation | May cause respiratory irritation.[2][3] | Always handle in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation of dust or vapors.[2][4] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to ensure personal safety when handling this compound. The following equipment should be worn:
-
Eye and Face Protection : Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 1989 standard are required.[5] A face shield should be worn over safety glasses when there is a risk of splashing.[5]
-
Skin Protection :
-
Gloves : Chemical-resistant gloves, such as nitrile rubber, should be worn.[4][6] Always inspect gloves for any signs of degradation or punctures before use.[7]
-
Lab Coat : A laboratory coat must be worn to protect against skin contact.[4]
-
Clothing : Long pants and closed-toe shoes are mandatory to ensure full skin coverage.[5]
-
-
Respiratory Protection : All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors or dust.[2][4] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[5][8]
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[2][4]
-
Ensure that a safety shower and an eyewash station are readily accessible in the immediate vicinity of the handling area.[4]
-
Before starting work, ensure all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Wear the appropriate PPE as detailed above.
-
Avoid direct contact with the skin, eyes, and clothing.[4][9]
-
Avoid the formation of dust and aerosols.[3]
-
Keep the container tightly closed when not in use.[2]
3. In Case of Exposure:
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2][4]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[2][4]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][10]
Disposal Plan
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.[4]
1. Waste Collection:
-
Use a designated, properly labeled, and sealed waste container for all this compound waste.[1]
-
Do not mix this waste with other non-hazardous or incompatible chemical waste.[1]
-
Contaminated materials such as gloves, weighing paper, and pipette tips should be collected in a separate, clearly labeled container for solid hazardous waste.[1]
2. Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1]
3. Storage and Disposal:
-
Store the sealed waste container in a secure and well-ventilated waste accumulation area.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][4]
-
Do not dispose of this compound down the drain or in regular trash.[1]
Quantitative Data Summary
The following table summarizes key physical and safety data for this compound.
| Property | Value |
| Molecular Formula | C6H3Br2NO |
| Melting Point/Range | 46 - 52 °F / 8 - 11 °C[2] |
| Boiling Point/Boiling Range | 268 - 270 °F / 131 - 132 °C[2] |
| Density | 2.18 g/mL (at 77 °F / 25 °C)[2] |
| Signal Word | Danger |
| Hazard Statements | H311 + H331 (Toxic in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H350 (May cause cancer), H411 (Toxic to aquatic life with long lasting effects)[2] |
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. angenechemical.com [angenechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
